4-Chloro-2-methylphenyl trifluoromethanesulfonate
Description
BenchChem offers high-quality 4-Chloro-2-methylphenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylphenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-4-6(9)2-3-7(5)15-16(13,14)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYAQNQPGLIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156566 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446016-75-6 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446016-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
Abstract
This guide provides a comprehensive, in-depth technical overview of the , a valuable intermediate in modern organic synthesis. Authored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical safety considerations required for a successful and reproducible synthesis. We will cover the mechanistic basis of O-triflation, provide a detailed, field-tested experimental protocol, discuss essential safety and handling procedures for key reagents, and outline standard analytical techniques for product characterization and quality control. The aim is to equip the practicing scientist with the expertise and authoritative grounding necessary to confidently execute this important transformation.
The Strategic Importance of Aryl Triflates in Synthesis
The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups in organic chemistry, owing to the extreme electron-withdrawing nature of the trifluoromethyl group which stabilizes the resulting triflate anion through resonance and induction. This property makes aryl triflates, which are readily synthesized from ubiquitous phenol precursors, highly versatile and reactive electrophiles.[1] They are particularly prized as coupling partners in a myriad of palladium- and nickel-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2] The ability to transform a phenolic hydroxyl group into a triflate provides a powerful strategic tool for building molecular complexity, making the synthesis of specific aryl triflates like 4-Chloro-2-methylphenyl trifluoromethanesulfonate a critical process for creating advanced intermediates in pharmaceutical and materials science research.[3]
Core Principles of Phenolic O-Triflation
The conversion of a phenol to an aryl triflate is a robust and generally high-yielding reaction. The from 4-chloro-2-methylphenol serves as a classic example of this transformation.
The Reaction Mechanism
The reaction proceeds via a two-step nucleophilic substitution mechanism. First, a non-nucleophilic base, typically pyridine, deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This in situ generation of the phenoxide is crucial as the neutral phenol is not sufficiently nucleophilic to react efficiently. In the second step, the phenoxide oxygen attacks the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), displacing one triflate group and forming the desired aryl triflate product. The displaced triflate anion combines with the protonated base (e.g., pyridinium) to form a salt.
Caption: General mechanism for the O-triflation of a phenol using triflic anhydride and pyridine.
Key Reagents and Their Roles
-
Substrate (4-Chloro-2-methylphenol): The starting phenol. Its purity is paramount, as impurities can lead to side reactions and complicate purification.
-
Triflylating Agent (Trifluoromethanesulfonic Anhydride, Tf₂O): The source of the electrophilic triflyl group. It is a highly reactive and corrosive liquid that must be handled with extreme care.[4]
-
Base (Pyridine): Serves to deprotonate the phenol and to neutralize the triflic acid (TfOH) byproduct generated during the reaction. A slight excess of the base is typically used to ensure complete reaction.[5]
-
Solvent (Dichloromethane, DCM): An inert, aprotic solvent is required to dissolve the reactants without participating in the reaction. DCM is a common choice due to its volatility and ability to dissolve both the starting material and the intermediate phenoxide.[5]
Critical Reaction Parameters
-
Stoichiometry: A slight excess (typically 1.05-1.1 equivalents) of both triflic anhydride and the base relative to the phenol is used to drive the reaction to completion.
-
Temperature: The reaction is highly exothermic. The dropwise addition of triflic anhydride must be performed at low temperatures (e.g., -10 °C to 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.[5]
-
Inert Atmosphere: While not always strictly necessary for this reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the introduction of moisture, which can hydrolyze the highly reactive triflic anhydride.
Synthesis Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of aryl triflates and is designed for robustness and scalability.[5]
Reagents and Equipment
| Reagent/Equipment | Quantity (for 10 mmol scale) | Purpose / Notes |
| 4-Chloro-2-methylphenol | 1.43 g (10.0 mmol) | Starting Material[6] |
| Trifluoromethanesulfonic Anhydride | 1.84 mL (11.0 mmol) | Triflylating Agent |
| Pyridine (anhydrous) | 0.89 mL (11.0 mmol) | Base |
| Dichloromethane (DCM, anhydrous) | 50 mL | Solvent |
| 1M Hydrochloric Acid (HCl) | 25 mL | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | 25 mL | Aqueous Wash |
| Brine (Saturated NaCl) | 25 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying Agent |
| Three-neck round-bottom flask (100 mL) | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | 1 | Agitation |
| Thermometer / Thermocouple | 1 | Temperature Monitoring |
| Addition funnel or syringe pump | 1 | Controlled Reagent Addition |
| Ice/Methanol or Dry Ice/Acetone Bath | 1 | Cooling |
| Separatory Funnel (250 mL) | 1 | Extraction/Work-up |
Detailed Experimental Procedure
-
Setup: Equip a dry 100-mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a septum. Place the flask under an inert atmosphere of nitrogen.
-
Initial Charge: To the flask, add 4-chloro-2-methylphenol (1.43 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Add anhydrous pyridine (0.89 mL, 11.0 mmol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.84 mL, 11.0 mmol) dropwise via syringe over 15-20 minutes. Crucially, maintain the internal temperature below 0 °C throughout the addition.
-
Reaction: Once the addition is complete, stir the reaction mixture at -10 °C for one hour.
-
Warm-up: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.
Work-up and Purification
-
Quenching: Carefully add 25 mL of deionized water to the flask to quench the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (lower) layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (25 mL) to remove residual pyridine, saturated NaHCO₃ solution (25 mL) to neutralize any remaining acid, and finally with brine (25 mL).
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil.
-
Purification (Optional): For highest purity, the crude oil can be filtered through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).[5]
Workflow Visualization
Caption: A streamlined workflow for the .
Safety and Handling of Trifluoromethanesulfonic Anhydride
Expertise in the laboratory is synonymous with safety. Triflic anhydride is a powerful and hazardous reagent that demands respect and proper handling.
-
Inherent Hazards:
-
Corrosivity: It causes severe skin burns and eye damage.[4][7] All contact with skin and eyes must be avoided.
-
Violent Reactivity with Water: Triflic anhydride reacts violently with water and protic solvents in a highly exothermic reaction.[8] ALWAYS add the anhydride to the reaction solvent; NEVER add water or solvent to the pure anhydride.[4]
-
Respiratory Irritation: Vapors can cause respiratory irritation.
-
-
Required Personal Protective Equipment (PPE):
-
Spill and Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
For small spills, absorb with an inert material like sand or vermiculite, and place in a suitable, labeled container for hazardous waste disposal.[4] Do not use combustible materials for absorption.
-
Characterization and Quality Control
Confirming the identity and purity of the final product is a non-negotiable step.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are definitive tools for structural elucidation.
-
Infrared (IR) Spectroscopy: Key for identifying the strong S=O stretching frequencies characteristic of the triflate group.
Expected Analytical Data
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct multiplets. The methyl (-CH₃) group will appear as a singlet around 2.3-2.4 ppm. |
| ¹³C NMR | Aromatic carbons will be visible, along with the methyl carbon. The CF₃ carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A sharp singlet around -73 ppm is the characteristic signal for the triflate group. |
| IR (Infrared) | Strong absorption bands around 1420 cm⁻¹ and 1210 cm⁻¹ corresponding to the S=O asymmetric and symmetric stretches, respectively. Additional bands around 1250 cm⁻¹ (C-F stretch) are also expected. |
Note: Exact chemical shifts may vary slightly based on the solvent and instrument used.
Conclusion
The via the O-triflation of 4-chloro-2-methylphenol is a highly efficient and reliable transformation. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can consistently produce this valuable synthetic intermediate. Its utility as a precursor in metal-catalyzed cross-coupling reactions ensures its continued importance in the rapid assembly of complex molecular architectures for drug discovery and materials science.
References
- Apollo Scientific. (n.d.). Trifluoromethanesulfonic anhydride Safety Data Sheet.
- Sigma-Aldrich. (2024). Trifluoromethanesulfonic anhydride SAFETY DATA SHEET.
- Fluorochem. (2019). TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet.
- Biosynth. (2019). Trifluoromethanesulfonic anhydride Safety Data Sheet.
- Cole-Parmer. (n.d.). Trifluoromethanesulfonic anhydride Material Safety Data Sheet.
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Larhed, M., Mispelaere, C., & Hallberg, A. (2000). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 2(23), 3615–3618. Retrieved from [Link]
-
Zhu, C., Yamane, M., & Kwong, F. Y. (2017). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Organic Letters, 19(12), 3207–3210. Retrieved from [Link]
-
Xu, B., & Zhang, W. (2011). Development of trifluoromethanesulfonic acid anhydride in production and application. Research on Chemical Intermediates, 37, 243-255. Retrieved from [Link]
-
Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. Retrieved from [Link]
- Synquest Labs. (n.d.). The Role of Triflate Reagents in Modern Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling of Alkenylsilanolates with Aryl Chlorides: n-Butyl 4-Chlorophenyl Sulfide. Organic Syntheses, 79, 137. Retrieved from [Link]
- MilliporeSigma. (n.d.). Understanding the Applications of Trifluoromethanesulfonic Anhydride in Catalysis.
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Stang, P. J., & Treptow, T. E. (1981). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 60, 84. Retrieved from [Link]
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Encyclopedia of Reagents for Organic Synthesis. (2001). Trifluoromethanesulfonic (triflic) Anhydride. Retrieved from [Link]
- The Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3.
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Organic Chemistry Data. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from [Link]
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preparation of 4-Chloro-2-methylphenyl trifluoromethanesulfonate from 4-chloro-2-methylphenol
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
This guide provides a comprehensive overview and a detailed protocol for the . It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Aryl Triflates
Aryl triflates (trifluoromethanesulfonates) are highly valuable and versatile intermediates in modern organic synthesis. The triflate group (-OTf) is an excellent leaving group, often compared to halides in its reactivity, making aryl triflates powerful substrates for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Their utility is most pronounced in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, where they serve as robust alternatives to aryl halides.[2][3]
The conversion of phenols, a ubiquitous and diverse class of organic compounds, into aryl triflates dramatically expands their synthetic potential.[4] This transformation converts the poorly reactive hydroxyl group into a highly reactive triflate moiety, enabling transformations that are otherwise difficult to achieve.[5] This guide focuses on the specific synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, a potentially useful building block in medicinal chemistry and materials science.
Mechanistic Principles and Rationale
The synthesis of an aryl triflate from a phenol is an O-triflation reaction. The most common and efficient method involves the use of trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), in the presence of a non-nucleophilic base.[3][6]
The Core Mechanism:
-
Deprotonation: The reaction is initiated by a base, typically a hindered amine like pyridine or 2,6-lutidine, which deprotonates the phenolic hydroxyl group.[7][8] This generates a more nucleophilic phenoxide ion. The choice of a non-nucleophilic base is critical to prevent it from competing with the phenoxide in attacking the triflic anhydride.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks one of the highly electrophilic sulfur atoms of the triflic anhydride molecule.[9]
-
Displacement: The attack leads to the displacement of a triflate anion, a very stable leaving group, resulting in the formation of the desired aryl trifluoromethanesulfonate product.
The reaction is typically performed at low temperatures (e.g., 0 °C to -10 °C) to control the high reactivity of triflic anhydride and minimize potential side reactions.[4] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.[6]
Diagram 1: Reaction Mechanism
A simplified diagram illustrating the key steps in the O-triflation of 4-chloro-2-methylphenol.
Caption: O-Triflation mechanism overview.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl triflates.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
-
4-chloro-2-methylphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
0.2 N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel 60
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Ice/methanol or dry ice/acetone cooling bath
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel for filtration
Procedure:
-
Reaction Setup: Assemble a dry 250-mL, three-necked flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a septum. Charge the flask with 4-chloro-2-methylphenol (e.g., 10.0 g, 69.1 mmol) and anhydrous dichloromethane (100 mL).
-
Addition of Base: Stir the mixture at room temperature until the phenol is fully dissolved. Add anhydrous pyridine (e.g., 6.2 mL, 76.8 mmol, 1.1 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath. Maintain this temperature throughout the addition of triflic anhydride.
-
Addition of Triflic Anhydride: Add triflic anhydride (e.g., 12.8 mL, 76.1 mmol, 1.1 equiv) dropwise to the stirred solution via syringe over 20-30 minutes.[4] Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the temperature from rising significantly, which could lead to side reactions. The internal temperature should be maintained below -2 °C.[4]
-
Reaction Monitoring: After the addition is complete, stir the mixture at -10 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting phenol.[4]
-
Quenching: Once the reaction is complete, allow the mixture to warm to room temperature. Slowly add deionized water (50 mL) to quench any remaining triflic anhydride. Stir the two-phase mixture vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic (lower) layer sequentially with 0.2 N HCl (50 mL), deionized water (50 mL), and finally with brine (50 mL). Causality: The HCl wash removes excess pyridine by forming the water-soluble pyridinium salt. The water and brine washes remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a yellow or brown oil, can be purified by passing it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).[4] This removes baseline impurities. Concentrate the filtrate to obtain the pure 4-Chloro-2-methylphenyl trifluoromethanesulfonate as a clear, colorless, or pale yellow liquid.
Data Presentation: Reaction Parameters
The following table summarizes the typical parameters for this synthesis.
| Parameter | Value | Rationale |
| Substrate | 4-chloro-2-methylphenol | Starting material |
| Reagent | Triflic Anhydride (Tf₂O) | Electrophilic triflating agent[5] |
| Base | Pyridine | Acid scavenger and catalyst[4][6] |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility |
| Temperature | -10 °C to 0 °C | Controls reactivity of Tf₂O[4] |
| Stoichiometry (Phenol:Tf₂O:Pyridine) | 1 : 1.1 : 1.1 | Slight excess of reagents ensures full conversion |
| Typical Yield | >90% | High efficiency reaction |
Visualization of the Experimental Workflow
Diagram 2: Synthesis Workflow
A flowchart representing the step-by-step experimental process.
Caption: Workflow for triflate synthesis.
Critical Safety Precautions
Handling triflic anhydride requires strict safety protocols due to its hazardous nature.
-
Corrosivity and Reactivity: Triflic anhydride is extremely corrosive and reacts violently with water.[10][11] It causes severe burns to the skin, eyes, and respiratory tract.[12] All manipulations must be performed in a chemical fume hood.
-
Moisture Sensitivity: The reagent is highly sensitive to moisture and will readily hydrolyze to triflic acid, a superacid.[5] Use anhydrous solvents and an inert atmosphere (nitrogen or argon) to prevent decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, elbow-length chemically resistant gloves (e.g., butyl rubber), and a lab coat.[10][13]
-
Handling: Use syringes and cannulas for transfers. Never add water directly to the anhydride; always add the anhydride to the quenching solution slowly.[13]
-
Spill and Disposal: In case of a spill, absorb with an inert material like sand or diatomaceous earth.[14] Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent; reaction time too short; temperature too low. | Use a slight excess (1.1-1.2 equiv) of Tf₂O and pyridine. Allow the reaction to stir longer, monitoring by TLC. |
| Low Yield | Moisture in the reaction; loss during workup. | Ensure all glassware is oven-dried and solvents are anhydrous. Use an inert atmosphere. Be careful during extractions to avoid losing the organic layer. |
| Formation of Side Products | Reaction temperature too high; non-selective reagent. | Maintain strict temperature control during the addition of Tf₂O. For highly sensitive substrates, a milder triflating agent like N-phenyltriflimide could be considered, though it may require different conditions.[3] |
| Product Decomposition | Residual acid during storage. | Ensure the product is thoroughly washed and neutralized during workup. Store in a cool, dry place. |
Product Characterization
The identity and purity of the final product, 4-Chloro-2-methylphenyl trifluoromethanesulfonate, should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product. The triflate product will be significantly less polar than the starting phenol.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule. The presence of a singlet in the ¹⁹F NMR spectrum around -73 ppm is characteristic of a triflate group.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic S=O stretching frequencies of the triflate group.
Conclusion
The synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate from 4-chloro-2-methylphenol is a straightforward and high-yielding procedure when performed with care. The use of triflic anhydride in the presence of pyridine provides an efficient route to this valuable synthetic intermediate. By understanding the underlying mechanism, adhering to a precise experimental protocol, and observing strict safety precautions, researchers can reliably produce high-purity aryl triflates, unlocking a wide range of possibilities for further molecular elaboration in drug discovery and materials science.
References
-
Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 130(49), 16734–16747. [Link]
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Wellen, M., & Kappe, C. O. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(10), 1683–1685. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]
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Loba Chemie Pvt. Ltd. (2019). Safety Data Sheet: Triflic anhydride. Retrieved from [Link]
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Shen, D., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
-
Frantz, D. E., & Weaver, D. G. (2003). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 5(26), 4935–4937. [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Alkenylsilanolates with Aryl Halides. Organic Syntheses, 79, 129. [Link]
-
Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]
-
Wang, L., et al. (2019). Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Chemistry – An Asian Journal, 14(20), 3645-3649. [Link]
-
ResearchGate. (n.d.). A proposed reaction mechanism for O-arylation of alcohols and phenols... Retrieved from [Link]
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Reddit. (2016). Solvent for triflation reaction? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative triflate salt (TFA: pyridine) mediated... Retrieved from [Link]
-
Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Tetrahedron Letters, 33(42), 6299-6302. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for O-trifluoromethylation of phenol. Retrieved from [Link]
-
Wang, Y-Q., et al. (2012). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Organic Letters, 14(15), 3974–3977. [Link]
-
ResearchGate. (n.d.). Trifluoromethanesulfonic (triflic) Anhydride. Retrieved from [Link]
-
Padwa, A., et al. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5139-48. [Link]
-
Padwa, A., et al. (2003). Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans. The Journal of Organic Chemistry, 68(13), 5139-5148. [Link]
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4-Chloro-2-methylphenyl trifluoromethanesulfonate CAS number and properties
An In-depth Technical Guide to 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
Authored by: A Senior Application Scientist
Introduction
4-Chloro-2-methylphenyl trifluoromethanesulfonate, also known as 4-chloro-2-methylphenyl triflate, is a versatile reagent in modern organic synthesis. Its structure, incorporating a triflate group—one of the best-known leaving groups—on a substituted aromatic ring, makes it a highly valuable building block for introducing the 4-chloro-2-methylphenyl moiety into more complex molecules. The presence of both a chloro and a methyl group on the phenyl ring allows for fine-tuning of steric and electronic properties, which is of particular interest in the field of medicinal chemistry. The triflate group's exceptional leaving group ability facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the first step in any research endeavor. The following tables summarize the key identifiers and physicochemical properties of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
| Identifier | Value |
| CAS Number | 1446016-75-6[1][2] |
| IUPAC Name | 4-chloro-2-methylphenyl trifluoromethanesulfonate |
| Synonyms | 4-Chloro-2-methylphenyl triflate |
| Molecular Formula | C₈H₆ClF₃O₃S |
| Molecular Weight | 274.65 g/mol |
| Property | Value |
| Appearance | Data not available (typically a colorless to pale yellow liquid or low-melting solid) |
| Melting Point | Data not available |
| Boiling Point | Estimated based on similar structures to be >270 °C at 760 mmHg[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water. |
| Purity | Commercially available with ≥95% purity[1] |
Synthesis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
The most common and efficient method for the synthesis of aryl trifluoromethanesulfonates is the reaction of the corresponding phenol with a triflylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), in the presence of a base. For 4-Chloro-2-methylphenyl trifluoromethanesulfonate, the starting material is 4-chloro-2-methylphenol.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Detailed Experimental Protocol
Objective: To synthesize 4-Chloro-2-methylphenyl trifluoromethanesulfonate from 4-chloro-2-methylphenol.
Materials:
-
4-chloro-2-methylphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 4-chloro-2-methylphenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq) dropwise.
-
After stirring for 10 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the highly reactive triflic anhydride.
-
Anhydrous Conditions: Essential for the same reason as the inert atmosphere; water will compete with the phenol as a nucleophile.
-
Pyridine as Base: Acts as a nucleophilic catalyst and also scavenges the triflic acid byproduct, driving the reaction to completion.
-
0 °C to Room Temperature: The initial cooling controls the exothermic reaction between the phenol/pyridine and triflic anhydride. Allowing it to warm to room temperature ensures the reaction goes to completion.
-
Aqueous Workup: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.
Reactivity and Mechanistic Insights
The trifluoromethanesulfonate (triflate) group is an excellent leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion. This makes the C-O bond to the aromatic ring highly polarized and susceptible to cleavage.
Application in Cross-Coupling Reactions
A primary application of 4-Chloro-2-methylphenyl trifluoromethanesulfonate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry for the formation of C-C, C-N, and C-O bonds.
Mechanistic Pathway for Suzuki Coupling
Caption: Catalytic cycle of a Suzuki cross-coupling reaction using an aryl triflate.
In this cycle, the active Pd(0) catalyst undergoes oxidative addition into the aryl-OTf bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-Chloro-2-methylphenyl trifluoromethanesulfonate are of significant interest in drug design.
-
Chlorine Atom: The incorporation of a chlorine atom can significantly impact a molecule's physicochemical properties. It often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4][5] Furthermore, the chlorine atom can block sites of metabolism, thereby increasing the half-life of a drug.[4]
-
Trifluoromethyl Group (via the triflate): While this molecule contains a triflate, its utility lies in its ability to be replaced by other groups. The trifluoromethyl group itself is a common feature in many pharmaceuticals.[6][7][8] It is highly lipophilic and metabolically stable. The triflate group serves as a versatile handle to introduce other functionalities that may mimic or include the trifluoromethyl group's beneficial properties.
-
Versatility in Synthesis: The ability of the triflate group to participate in a wide array of coupling reactions allows for the rapid synthesis of libraries of compounds from a common intermediate. This is a powerful strategy in lead optimization, where numerous analogues of a hit compound are synthesized to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Hazard Identification: 4-Chloro-2-methylphenyl trifluoromethanesulfonate is classified as a hazardous substance.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[9]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing mist, vapors, or spray.[9] Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed. It is advisable to handle and store this compound under an inert gas.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[9][10]
-
Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water and seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Conclusion
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a synthetically valuable building block, particularly for applications in medicinal chemistry and materials science. Its key feature is the triflate group, which provides exceptional reactivity in a wide range of cross-coupling reactions, allowing for the efficient construction of complex molecular architectures. The presence of the chloro and methyl substituents on the phenyl ring offers additional opportunities for modulating the properties of the target molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
- 4-Chloro-2-methylphenyl trifluoromethanesulfonate - CAS:1446016-75-6 - 北京欣恒研科技有限公司.
- 4-Chloro-2-methylphenyltrifluoromethanesulphonate97% | 1446016-75-6 - ChemicalBook.
- MSDS - Safety Data Sheet.
- Cas 29540-84-9,4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE | lookchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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Spectroscopic Characterization of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-methylphenyl trifluoromethanesulfonate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights grounded in established scientific principles.
Molecular Structure and Significance
4-Chloro-2-methylphenyl trifluoromethanesulfonate (CAS 1446016-75-6) is a substituted aromatic compound featuring a trifluoromethanesulfonate (triflate) group, an excellent leaving group, attached to a 4-chloro-2-methylphenol moiety. This structural combination makes it a valuable reagent in cross-coupling reactions and other synthetic transformations. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.
Caption: Workflow for predicting NMR spectra based on the precursor.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The transformation of the hydroxyl group in 4-chloro-2-methylphenol to a triflate ester will result in distinct changes in the IR spectrum.
| Functional Group | 4-Chloro-2-methylphenol Wavenumber (cm⁻¹) [1][2] | Predicted Wavenumber (cm⁻¹) (Triflate Ester) | Vibrational Mode |
| O-H | 3200-3600 (broad) | Absent | Stretching |
| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |
| C=C (aromatic) | 1450-1600 | 1450-1600 | Stretching |
| S=O | - | 1410-1450 & 1200-1250 | Asymmetric & Symmetric Stretching |
| C-F | - | 1100-1200 | Stretching |
| C-O | ~1200 | ~1140 | Stretching |
| C-Cl | 700-800 | 700-800 | Stretching |
Key Spectral Changes: The most significant change will be the disappearance of the broad O-H stretching band and the appearance of strong absorption bands characteristic of the S=O and C-F bonds of the triflate group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4-chloro-2-methylphenol shows a molecular ion peak at m/z 142. [1][3][4] Predicted Mass Spectrum of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate:
-
Molecular Ion (M⁺): The molecular weight is 274.64 g/mol . A molecular ion peak is expected at m/z 274, with an isotopic peak at m/z 276 due to the presence of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 205.
-
Cleavage of the S-O bond to yield the 4-chloro-2-methylphenoxyl radical and the trifluoromethanesulfonyl cation ([CF₃SO₂]⁺) at m/z 133.
-
Formation of the 4-chloro-2-methylphenyl cation at m/z 141.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. By leveraging experimental data from its precursor, 4-chloro-2-methylphenol, and applying fundamental principles of spectroscopic interpretation, we have constructed a detailed predictive analysis. This information serves as a valuable resource for the identification and characterization of this important synthetic intermediate.
References
-
PubChem. 4-Chloro-2-methylphenol. [Link]
-
NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]
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mzCloud. 4 Chloro 2 methylphenol. [Link]
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NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]
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Royal Society of Chemistry. Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. [Link]
-
BIOFOUNT. 4-Chloro-2-methylphenyl trifluoromethanesulphonate. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Royal Society of Chemistry. 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz. [Link]
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chemical structure and IUPAC name of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
An In-Depth Technical Guide to 4-Chloro-2-methylphenyl trifluoromethanesulfonate
This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structure, synthesis, reactivity, and applications, with a focus on the mechanistic principles and practical considerations that underpin its use in the laboratory.
Introduction: The Strategic Advantage of Aryl Triflates
In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is paramount. Transition metal-catalyzed cross-coupling reactions have become the cornerstone of this endeavor. While organic halides have traditionally dominated as electrophilic partners, phenol derivatives, particularly aryl trifluoromethanesulfonates (triflates), have emerged as powerful and highly effective alternatives.[1] Their utility stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), which is the conjugate base of the superacid, trifluoromethanesulfonic acid. This property renders the ipso-carbon highly susceptible to oxidative addition in catalytic cycles.
4-Chloro-2-methylphenyl trifluoromethanesulfonate belongs to this important class of reagents. Its substituted phenyl ring offers specific steric and electronic properties that can be strategically exploited in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and advanced materials. This guide will explore the essential technical details of this compound, providing the foundational knowledge required for its successful application.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the starting point for its effective application.
IUPAC Name: 4-chloro-2-methylphenyl trifluoromethanesulfonate
Common Synonyms: 4-Chloro-2-methylphenyl triflate; 4-Chloro-o-cresol triflate
Chemical Structure
The molecule consists of a 2-methylphenol (o-cresol) core, chlorinated at the para-position relative to the hydroxyl group, which has been converted into a trifluoromethanesulfonate ester.
Sources
The Advent of Aryl Triflates: A Technical Guide to Their Discovery and Enduring Impact in Organic Synthesis
Abstract
This in-depth technical guide charts the discovery and historical development of aryl triflates (aryl trifluoromethanesulfonates) in organic synthesis. We delve into the pioneering work that established the triflate group as a superior leaving group, tracing its journey from a chemical curiosity to an indispensable tool for carbon-carbon and carbon-heteroatom bond formation. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles, key milestones, and practical applications of aryl triflate chemistry. We will explore the evolution of synthetic methodologies for aryl triflates, their comparative reactivity, and the mechanistic underpinnings of their widespread use in modern synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Quest for a Superior Leaving Group
In the landscape of organic synthesis, the ability to selectively form new chemical bonds is paramount. Central to many bond-forming strategies is the use of an electrophilic partner bearing a suitable leaving group. For decades, aryl halides served as the workhorses in this domain. However, their reactivity profile, particularly for aryl chlorides and fluorides, often necessitated harsh reaction conditions. This limitation spurred a quest for alternative activating groups that could offer enhanced reactivity and broader functional group tolerance.
The emergence of the trifluoromethanesulfonate (triflate, -OTf) group marked a paradigm shift in this endeavor. The triflate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. This inherent stability makes the triflate group an exceptionally good leaving group, far surpassing traditional sulfonates like tosylates and mesylates, and even rivaling the reactivity of aryl iodides in certain contexts. This guide will illuminate the path of aryl triflates from their initial discovery to their current status as powerful and versatile partners in the synthetic chemist's toolkit.
The Genesis of an Idea: Early Developments in Triflate Chemistry
The story of aryl triflates is intrinsically linked to the development of their parent acid and anhydride. Trifluoromethanesulfonic anhydride, the primary reagent for the synthesis of triflates, was first reported in a 1956 patent by Brice and Trott.[1] The following year, higher-yield preparations from triflic acid and phosphorus pentoxide were independently described by Burdon et al. and Gramstad et al.[1] These early methods laid the groundwork for the accessibility of triflic anhydride as a laboratory reagent.[1][2][3][4]
While early studies in the 1950s by Gramstad and Haszeldine described the preparation of alkyl triflates, the exploration of their aryl counterparts would gain significant momentum in the following decades.[5] A pivotal figure in this field is Peter J. Stang, whose work starting in the late 1960s on the synthesis and reactivity of vinyl triflates was instrumental in demonstrating the synthetic potential of the triflate group.[6] This research into vinyl systems directly paved the way for the investigation of aryl triflates as stable, yet highly reactive, electrophiles.
The Synthesis of Aryl Triflates: From Classic Methods to Modern Innovations
The preparation of aryl triflates is most commonly achieved through the reaction of a phenol with a triflylating agent. The choice of reagent and reaction conditions has evolved over time, driven by the need for milder, more efficient, and more functional-group-tolerant protocols.
Classical Triflation using Triflic Anhydride
The most direct method for the synthesis of aryl triflates involves the reaction of a phenol with triflic anhydride (Tf₂O) in the presence of a base.[7][8] Pyridine or other amine bases are typically used to scavenge the triflic acid byproduct.
Experimental Protocol: Synthesis of Phenyl Triflate using Triflic Anhydride
-
To a stirred solution of phenol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) dropwise.
-
Slowly add triflic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude phenyl triflate can be purified by flash column chromatography on silica gel.
Milder Triflylating Agents: The Advent of N-Phenyltriflimide
While effective, triflic anhydride is a highly reactive and moisture-sensitive reagent. This led to the development of more stable, crystalline triflylating agents. N-phenyltriflimide (N-phenyl-bis(trifluoromethanesulfonimide), PhNTf₂) emerged as a popular alternative, offering improved selectivity and ease of handling.[8]
Modern Synthetic Advancements
The drive for greater efficiency and applicability in high-throughput chemistry has spurred further innovations in aryl triflate synthesis.
-
Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically reduce reaction times for the triflation of phenols with N-phenyltriflimide to as little as six minutes.[8]
-
Aqueous Conditions: Practical and efficient syntheses have been developed under biphasic, basic aqueous conditions, which obviate the need for amine bases and allow for simple product isolation by phase separation and solvent evaporation.[9]
-
Chemoselective Synthesis: Recent developments have focused on achieving chemoselectivity in molecules bearing multiple reactive sites. For instance, the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas in a two-chamber system allows for the selective triflylation of phenols in the presence of amines.[10][11]
Reactivity and the Dawn of Cross-Coupling Applications
The synthetic utility of aryl triflates stems from the exceptional leaving group ability of the triflate anion. This high reactivity allows them to participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.
Comparative Reactivity
The reactivity of aryl triflates in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. However, this order can be influenced by the specific catalyst system and reaction conditions. For instance, with certain bulky, electron-rich phosphine ligands, the reactivity of aryl chlorides can be enhanced to surpass that of aryl triflates.[12]
| Leaving Group | Relative Reactivity (General Trend in Pd-Catalyzed Cross-Coupling) | pKa of Conjugate Acid (approx.) |
| -I | Highest | -10 |
| -OTf | High | -14 |
| -Br | Moderate | -9 |
| -OTs | Low | -2.8 |
| -Cl | Lowest | -7 |
This table provides a generalized comparison; actual reactivities can be highly dependent on the specific reaction and catalyst system.
Early Applications and the Cross-Coupling Revolution
While early studies explored the reactivity of aryl triflates in nucleophilic aromatic substitution (SₙAr) reactions, particularly with activated aromatic systems, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling.[13] The work of scientists like Suzuki, Heck, and Sonogashira in the latter half of the 20th century established powerful methods for C-C bond formation. The recognition that aryl triflates could serve as effective substitutes for aryl halides in these reactions significantly broadened their scope and applicability.
The first uses of aryl triflates in palladium-catalyzed cross-coupling reactions in the 1980s marked a turning point.[14][15] They were found to be excellent coupling partners in a variety of transformations, including:
-
Suzuki-Miyaura Coupling: The reaction of aryl triflates with organoboron compounds.[16][17][18]
-
Heck Reaction: The coupling of aryl triflates with alkenes.
-
Sonogashira Coupling: The reaction of aryl triflates with terminal alkynes.
-
Stille Coupling: The coupling of aryl triflates with organostannanes.[14]
-
Buchwald-Hartwig Amination: The formation of C-N bonds by reacting aryl triflates with amines.
Mechanistic Insights: The Role of Aryl Triflates in Catalytic Cycles
The efficacy of aryl triflates in palladium-catalyzed cross-coupling is rooted in their facile oxidative addition to a low-valent palladium(0) complex, the initial and often rate-determining step in the catalytic cycle.
Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of an Aryl Triflate
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl triflate with an arylboronic acid.
The mechanism of oxidative addition for aryl triflates is proposed to proceed via a nucleophilic displacement pathway at the palladium(0) center, leading to a cationic palladium(II) intermediate.[19][20][21][22][23] This is in contrast to many aryl halides, which can also react through a three-centered concerted mechanism. The facility of this oxidative addition, driven by the excellent leaving group ability of the triflate, is a key determinant of the high reactivity of aryl triflates.
Experimental Protocol: Suzuki-Miyaura Coupling of Phenyl Triflate with Phenylboronic Acid
-
To a reaction vessel, add phenyl triflate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the biphenyl product by flash column chromatography or recrystallization.
Expanding Horizons: Modern Applications and Future Outlook
The utility of aryl triflates continues to expand beyond traditional cross-coupling reactions. They are now employed in a diverse array of transformations, including:
-
Carbonylative Couplings: The introduction of a carbonyl group.[14]
-
Direct Arylation: C-H activation and functionalization of heteroaromatics.[6]
-
Fluorination Reactions: As precursors for the synthesis of aryl fluorides, which are of significant interest in medicinal chemistry.[24]
-
Synthesis of Aryl Triflones: The introduction of the trifluoromethylsulfonyl group.
The unique reactivity profile of aryl triflates also allows for chemoselective reactions in molecules containing multiple potential leaving groups. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple an aryl triflate in the presence of an aryl halide, or vice versa.[25] This orthogonality provides a powerful tool for the synthesis of complex molecules.
Looking forward, the development of more sustainable and economical triflylating agents and the design of novel catalytic systems that operate under even milder conditions will continue to drive innovation in this field. The inherent advantages of aryl triflates—their high reactivity, ease of preparation from readily available phenols, and broad functional group compatibility—ensure their enduring legacy and continued prominence in the arsenal of modern organic synthesis.
Conclusion
From their theoretical conception rooted in the principles of physical organic chemistry to their widespread practical application in academic and industrial laboratories, aryl triflates have fundamentally reshaped the landscape of synthetic chemistry. Their discovery and development represent a triumph of rational design, providing chemists with a powerful and versatile tool to construct complex molecular architectures. As the demand for ever more sophisticated molecules in medicine, materials science, and beyond continues to grow, the legacy of the aryl triflate is certain to inspire further innovations in the art and science of chemical synthesis.
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Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. Available at: [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
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Synthesis of Triflic anhydride. PrepChem.com. Available at: [Link]
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SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]
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A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. ResearchGate. Available at: [Link]
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Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry. Available at: [Link]
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Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates. Organic Letters. Available at: [Link]
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Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Available at: [Link]
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Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. Available at: [Link]
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Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. The Hartwig Group. Available at: [Link]
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First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group. Available at: [Link]
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Trifluoromethanesulfonic anhydride. Wikipedia. Available at: [Link]
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SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. Available at: [Link]
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Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Sci-Hub. Available at: [Link]
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On the preparation of ortho-trifluoromethyl phenyl triflate. Organic & Biomolecular Chemistry. Available at: [Link]
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Cross-Coupling Reactions of Alkylsilicates. Gelest Technical Library. Available at: [Link]
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Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. Available at: [Link]
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TRIFLIC ANHYDRIDE. Ataman Kimya. Available at: [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][26]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
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Triflate-Selective Suzuki Cross-Coupling of Chloro. ChemRxiv. Available at: [Link]
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Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ResearchGate. Available at: [Link]
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Palladium-catalyzed carbonylative coupling of aryl triflates with organostannanes. Journal of the American Chemical Society. Available at: [Link]
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Development of trifluoromethanesulfonic acid anhydride in production and application. ResearchGate. Available at: [Link]
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Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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PROCESS FOR THE PREPARATION OF TRIFLIC ANHYDRIDE. WIPO Patentscope. Available at: [Link]
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Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. Available at: [Link]
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Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. Available at: [Link]
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Triflic Anhydride: A Versatile Tool for Fine Chemical Manufacturing. Yurui (Shanghai) Chemical Co.,Ltd. Available at: [Link]
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Ring Opening of Triflates Derived from Benzophospholan-3-one Oxides by Aryl Grignard Reagents as a Route to 2-Ethynylphenyl(diaryl)phosphine Oxides. National Institutes of Health. Available at: [Link]
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Industrial Applications of Triflic Anhydride. Yurui (Shanghai) Chemical Co.,Ltd. Available at: [Link]
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Iron‐Catalyzed Cross‐Coupling Reactions of Alkyl‐Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates. ResearchGate. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]
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Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. Available at: [Link]
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Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. Available at: [Link]
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Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ResearchGate. Available at: [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. 文学城. Available at: [Link]
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The Pivotal Role of Substituted Aryl Triflates in Modern Organic Synthesis: A Technical Guide
Foreword: The Unassuming Powerhouse of Cross-Coupling Chemistry
In the vast arsenal of synthetic organic chemistry, few functional groups have proven as versatile and enabling as the trifluoromethanesulfonate, or triflate, group. When appended to an aromatic ring, the resulting aryl triflates emerge as powerful electrophilic partners, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Their unique combination of high reactivity, comparable to aryl halides, and their ready accessibility from ubiquitous phenol precursors, positions them as indispensable tools for researchers, particularly those in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of the physical and chemical properties of substituted aryl triflates, offering not just a recitation of facts, but a field-proven perspective on why these molecules behave as they do and how to strategically harness their synthetic potential.
The Triflate Group: An Architect of Reactivity
The trifluoromethanesulfonate (CF₃SO₃⁻) group is an exceptionally good leaving group, a property that underpins the broad utility of aryl triflates. This high leaving group ability stems from two primary electronic features:
-
Resonance Stabilization: The negative charge on the triflate anion is extensively delocalized across the three sulfonyl oxygens.
-
Inductive Effect: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group further stabilizes the resulting anion.[1]
This inherent stability of the triflate anion makes the cleavage of the C-OTf bond in the parent aryl triflate energetically favorable, rendering them highly reactive in a variety of chemical transformations.
Synthesis of Aryl Triflates: From Phenols to Powerhouses
The most common and direct route to aryl triflates is the esterification of the corresponding phenols. This transformation can be achieved through several reliable methods.
Classical Synthesis using Triflic Anhydride
The reaction of a phenol with trifluoromethanesulfonic (triflic) anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, is a widely employed method. The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide, which then attacks the electrophilic sulfur atom of the anhydride.
Experimental Protocol: Synthesis of 4-Tolyl Trifluoromethanesulfonate
Materials:
-
p-Cresol (4-methylphenol)
-
Triflic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-cresol (1.0 eq).
-
Dissolve the p-cresol in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add triflic anhydride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-tolyl trifluoromethanesulfonate.
Microwave-Assisted Synthesis: A Leap in Efficiency
To accelerate the synthesis of aryl triflates, microwave-assisted protocols have been developed. These methods can dramatically reduce reaction times from hours to mere minutes.[2] A notable advantage is the often-complete conversion of the starting phenol with stoichiometric amounts of the triflating agent, which simplifies purification and improves atom economy.[2] For instance, the use of N-phenyltriflimide (Tf₂NPh) as the triflating agent in the presence of a base like K₂CO₃ under microwave irradiation provides a rapid and efficient route to a variety of substituted aryl triflates.[2]
Physical Properties of Substituted Aryl Triflates
The physical state of aryl triflates can range from colorless liquids to crystalline solids, largely dependent on the nature and substitution pattern of the aryl ring.[3] They are generally soluble in common organic solvents like ethers, esters, and halogenated hydrocarbons, but are insoluble in water.
The electronic nature of the substituents on the aryl ring significantly influences the physical properties of these compounds. This is particularly evident in their spectroscopic characteristics.
| Substituent (para) | Physical State at RT | Melting Point (°C) | Boiling Point (°C) | ¹⁹F NMR (δ, ppm) | IR ν(C-O) (cm⁻¹) |
| -OCH₃ | Liquid | N/A | 110-112 (0.5 mmHg) | ~ -73.5 | ~1220 |
| -CH₃ | Liquid | N/A | 95-97 (1.0 mmHg) | ~ -73.2 | ~1215 |
| -H | Liquid | N/A | 75-77 (0.5 mmHg) | ~ -72.8 | ~1210 |
| -Cl | Liquid | N/A | 102-104 (1.0 mmHg) | ~ -72.5 | ~1205 |
| -NO₂ | Solid | 49-51 | N/A | ~ -71.8 | ~1200 |
Note: The values presented are approximate and can vary based on the specific isomer and experimental conditions. The ¹⁹F NMR chemical shifts are referenced to CFCl₃. The IR C-O stretching frequency is one of several characteristic bands.
Spectroscopic Signatures
-
¹⁹F NMR Spectroscopy: The triflate group provides a unique spectroscopic handle in the form of a singlet in the ¹⁹F NMR spectrum, typically appearing between -70 and -75 ppm.[4] The precise chemical shift is sensitive to the electronic environment of the aryl ring. Electron-donating groups on the ring increase electron density on the oxygen atom, leading to a slight upfield shift (less negative ppm value) of the fluorine resonance. Conversely, electron-withdrawing groups deshield the fluorine nuclei, resulting in a downfield shift.[5]
-
Infrared (IR) Spectroscopy: Aryl triflates exhibit several characteristic absorption bands in their IR spectra. The most prominent are the strong S=O stretching vibrations, typically found in the 1410-1450 cm⁻¹ and 1200-1250 cm⁻¹ regions. The C-O stretching vibration, usually observed between 1200 and 1250 cm⁻¹, is also a key diagnostic peak.[6]
Chemical Properties and Reactivity: The Heart of Their Utility
The chemical reactivity of aryl triflates is dominated by their participation as electrophiles in a wide array of cross-coupling reactions. The triflate group's excellent leaving ability facilitates the crucial oxidative addition step in many catalytic cycles.
The Influence of Aryl Substituents on Reactivity
The electronic nature of the substituents on the aryl ring plays a critical role in modulating the reactivity of the C-OTf bond.
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ make the aromatic ring more electron-deficient. This generally enhances the rate of oxidative addition to a low-valent metal center (e.g., Pd(0)), a key step in many cross-coupling reactions.[7]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -N(CH₃)₂ increase the electron density of the aryl ring. While aryl triflates bearing these groups are still effective coupling partners, the rate of oxidative addition may be slower compared to their electron-deficient counterparts. In some cases, electron-rich aryl triflates have been shown to provide better yields in certain direct arylation reactions.[3]
This interplay of electronic effects allows for fine-tuning of reactivity and, in some cases, selective reaction at one of multiple reactive sites within a molecule.
Key Reactions of Aryl Triflates
Aryl triflates are workhorses in modern synthetic chemistry, participating in a plethora of palladium-, nickel-, and copper-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an electrophile, is arguably one of the most important applications of aryl triflates. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate is depicted below.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl triflate.
The reaction is initiated by the oxidative addition of the aryl triflate to a Pd(0) complex.[7] This is often the rate-determining step, and its efficiency is influenced by the electronic nature of the aryl triflate and the choice of phosphine ligand on the palladium catalyst. Following oxidative addition, transmetalation with the organoboron species, activated by a base, occurs. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorophenyl Triflate with Phenylboronic Acid
Materials:
-
4-Chlorophenyl trifluoromethanesulfonate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized and degassed
Procedure:
-
To a Schlenk flask, add 4-chlorophenyl triflate (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography or recrystallization to yield the desired biaryl product.
Beyond the Suzuki-Miyaura coupling, aryl triflates are valuable substrates in a host of other transformations, including:
-
Heck Coupling: The reaction of an aryl triflate with an alkene to form a substituted alkene.
-
Sonogashira Coupling: The coupling of an aryl triflate with a terminal alkyne, providing access to aryl-substituted alkynes.
-
Buchwald-Hartwig Amination: The formation of an aryl-nitrogen bond by reacting an aryl triflate with an amine.
-
Carbonylative Couplings: The incorporation of carbon monoxide to synthesize aryl ketones and esters.
-
Fluorination: The conversion of aryl triflates to aryl fluorides, which is of significant interest in medicinal chemistry.[8]
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often needs to be optimized for specific substrates.
Stability and Handling Considerations
Aryl triflates are generally stable compounds that can be purified by column chromatography and stored for extended periods.[9] They are significantly more stable than their corresponding aryl halides in many contexts. However, they can be susceptible to hydrolysis back to the parent phenol under certain conditions, particularly in the presence of strong bases or nucleophiles, which can be a competing side reaction in some cross-coupling protocols.[10] Careful control of reaction conditions, such as temperature and the choice of base, is therefore important to maximize the yield of the desired cross-coupled product.
Conclusion: An Enduring Legacy in Synthesis
Substituted aryl triflates represent a cornerstone of modern organic synthesis. Their predictable reactivity, tunable electronic properties, and straightforward preparation from readily available phenols ensure their continued and widespread use in the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the physical and chemical properties of these powerful reagents is not just advantageous—it is essential for the strategic design and efficient execution of innovative synthetic routes. As the demand for ever more sophisticated molecules grows, the humble aryl triflate is certain to remain a key player in the ongoing evolution of chemical synthesis.
References
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-
Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. Available at: [Link]
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Kjell, D. P., & Ulf, O. (2003). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 5(15), 2671–2673. Available at: [Link]
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Chemie Brunschwig. (n.d.). Aryl Triflates. Retrieved from [Link]
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ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides. Science, 325(5948), 1661–1664. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
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Reddit. (2023). leaving group ability of triflate. Retrieved from [Link]
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PubMed. (2020). Aryl Triflates in On-Surface Chemistry. Retrieved from [Link]
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A Technical Guide to the Solubility of 4-Chloro-2-methylphenyl trifluoromethanesulfonate in Common Organic Solvents
Executive Summary
4-Chloro-2-methylphenyl trifluoromethanesulfonate is an aryl triflate, a class of compounds highly valued in modern organic synthesis for their role as versatile coupling partners in forming carbon-carbon and carbon-heteroatom bonds. The successful execution of these reactions, as well as subsequent product purification, is fundamentally dependent on the solubility of the aryl triflate in the chosen solvent system. This guide addresses the absence of specific public solubility data for 4-Chloro-2-methylphenyl trifluoromethanesulfonate by providing a robust framework for predicting and experimentally determining its solubility profile. We will dissect the molecule's structural components to forecast its behavior in various solvent classes and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and purification strategies.
Compound Profile: 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Chemical Structure:
Caption: Structure of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
This molecule integrates several key functional groups that dictate its overall physicochemical properties. The interplay between the nonpolar aromatic ring and the highly polar trifluoromethanesulfonate (triflate) group is the primary determinant of its solubility.
Theoretical Principles and Predicted Solubility Profile
The foundational principle governing solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent. By analyzing the structure of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, we can predict its solubility across a spectrum of common organic solvents.
Structural Analysis:
-
Nonpolar Moieties: The phenyl ring and the methyl group (-CH₃) contribute to the molecule's nonpolar, lipophilic character. These regions will favor interactions with nonpolar solvents via van der Waals forces.
-
Polar Moieties: The triflate group (-OTf) is exceptionally polar due to the presence of three highly electronegative fluorine atoms and two sulfonyl oxygens. This group is a strong electron-withdrawing group and will dominate the molecule's polar interactions. The chloro group (-Cl) also adds to the overall polarity.
This amphiphilic nature—possessing both significant nonpolar and highly polar regions—suggests that the compound will be most soluble in solvents of intermediate to high polarity, particularly those that are aprotic.
Caption: Logical flow for predicting solubility based on molecular structure.
Predicted Solubility in Common Organic Solvents:
-
High Solubility (Predicted):
-
Polar Aprotic Solvents: Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc). These solvents possess high polarity and can effectively solvate the polar triflate group without the complication of hydrogen bonding that could potentially lead to hydrolysis under certain conditions. They are excellent choices for dissolving aryl triflates for reactions.
-
-
Good to Moderate Solubility (Predicted):
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃). These solvents are mainstays in organic synthesis due to their ability to dissolve a wide range of organic compounds. Their intermediate polarity should be well-suited to solvate both the aromatic and triflate portions of the molecule.
-
Ethers: Diethyl Ether. While less polar than THF, diethyl ether should still offer moderate solubility. It is often used in purification and extraction processes.
-
Aromatic Hydrocarbons: Toluene, Benzene. These solvents will interact favorably with the phenyl ring. While the highly polar triflate group may limit solubility compared to more polar solvents, they are often used in palladium-catalyzed coupling reactions involving aryl triflates and may provide sufficient solubility, especially at elevated temperatures.
-
-
Low to Sparingly Soluble (Predicted):
-
Polar Protic Solvents: Methanol, Ethanol. While polar, the hydrogen-bonding nature of these solvents may not be as effective at solvating the bulky, sterically hindered triflate group as polar aprotic solvents. There is also a risk of solvolysis at elevated temperatures.
-
Nonpolar Aliphatic Solvents: Hexanes, Pentane, Cyclohexane. The significant polarity of the triflate group is expected to make the compound poorly soluble in these highly nonpolar solvents. They are, however, excellent candidates for use as anti-solvents during crystallization or precipitation to purify the product.
-
Experimental Determination of Solubility
When precise data is required, solubility must be determined experimentally. The following protocols provide systematic approaches for both rapid qualitative screening and rigorous quantitative measurement.
Protocol for Qualitative Solubility Assessment
This rapid method is ideal for initial solvent screening for a reaction or purification process. The goal is to classify solubility as "Soluble," "Partially Soluble," or "Insoluble" at a target concentration (e.g., ~20 mg/mL).
Methodology:
-
Preparation: Add approximately 20 mg of 4-Chloro-2-methylphenyl trifluoromethanesulfonate to a small, clean vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Agitation: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): If the compound is partially soluble or insoluble, gently warm the mixture to observe if solubility increases with temperature.
Caption: Experimental workflow for qualitative solubility assessment.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Materials & Equipment:
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker/incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Methodology:
-
Preparation: Add an excess amount of 4-Chloro-2-methylphenyl trifluoromethanesulfonate to a vial containing a known volume of the solvent. A visible amount of undissolved solid must remain to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the incubator to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any microscopic solid particles.
-
Dilution: Accurately perform a serial dilution of the filtered, saturated solution with a suitable solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. Determine the concentration by comparing the result against a calibration curve prepared from standards of known concentrations.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factors.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Data Presentation
For ease of comparison and reference, all experimentally determined solubility data should be compiled into a structured table.
Table 1: Solubility Profile of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
| Solvent Class | Solvent | Polarity Index | Qualitative Solubility (at ~20 mg/mL, 25°C) | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Polar Aprotic | Acetonitrile | 5.8 | e.g., Soluble | ||
| Tetrahydrofuran (THF) | 4.0 | e.g., Soluble | |||
| Acetone | 5.1 | e.g., Soluble | |||
| Dimethylformamide (DMF) | 6.4 | e.g., Soluble | |||
| Chlorinated | Dichloromethane (DCM) | 3.1 | e.g., Soluble | ||
| Chloroform | 4.1 | e.g., Soluble | |||
| Aromatic | Toluene | 2.4 | e.g., Partially Soluble | ||
| Polar Protic | Methanol | 5.1 | e.g., Partially Soluble | Potential for solvolysis | |
| Nonpolar | Hexane | 0.1 | e.g., Insoluble | Useful as anti-solvent | |
| Diethyl Ether | 2.8 | e.g., Partially Soluble |
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used. Handle all organic solvents with care, being mindful of their flammability and toxicity.
Conclusion
While published quantitative data is scarce, a systematic approach based on fundamental chemical principles allows for a reliable prediction of the solubility profile for 4-Chloro-2-methylphenyl trifluoromethanesulfonate. The molecule's amphiphilic character, dominated by a highly polar triflate group, suggests high solubility in polar aprotic and chlorinated solvents, with progressively lower solubility in less polar and protic media. For applications requiring precise concentration data, the provided qualitative and quantitative experimental protocols offer a robust pathway to generate a comprehensive and actionable solubility profile, enabling more efficient and successful research and development outcomes.
References
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University of the West Indies. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Scribd. Solvent Miscibility and Polarity Chart. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]
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Shodex. Polarities of Solvents. Available at: [Link]
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NanoValid. (2016). Procedure for solubility testing of NM suspension. Available at: [Link]
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American Elements. (2024). Trifluoromethanesulfonate. Available at: [Link]
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Chemister.ru. silver trifluoromethanesulfonate. Available at: [Link]
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ResearchGate. (2021). What is the solubility of Magnesium trifluoromethanesulfonate in methanol?. Available at: [Link]
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- Doucet, H., et al. (2007). Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry, 5(11), 1862-1871.
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PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Available at: [Link]
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PubChem. 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene. Available at: [Link]
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PubChem. N-(4-chloro-2-trifluoromethylphenyl)-N'-propoxyacetamidine. Available at: [Link]
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ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Available at: [Link]
The Stability and Storage of 4-Chloro-2-methylphenyl trifluoromethanesulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a versatile intermediate in organic synthesis, valued for the exceptional leaving group ability of the triflate moiety. Its efficacy in cross-coupling reactions and other transformations is contingent upon its purity and stability. This technical guide provides a comprehensive analysis of the stability of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, detailing its degradation pathways, recommended storage conditions, and standardized protocols for stability assessment. By elucidating the chemical principles that govern its stability, this document aims to equip researchers and drug development professionals with the knowledge to ensure the integrity of this critical reagent in their experimental workflows.
Introduction: The Triflate Advantage in Synthesis
The trifluoromethanesulfonate (triflate) group is one of the most effective leaving groups in organic chemistry, a property derived from the profound stability of the triflate anion. This stability is a consequence of two key electronic factors:
-
Resonance Stabilization: The negative charge on the triflate anion is delocalized across the three oxygen atoms and the sulfur atom, significantly lowering its energy and reactivity.[1]
-
Inductive Effect: The potent electron-withdrawing trifluoromethyl group further disperses the negative charge, enhancing the anion's stability.[1]
This inherent stability translates to the utility of aryl triflates, such as 4-Chloro-2-methylphenyl trifluoromethanesulfonate, as robust substrates in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.[2] Unlike their aliphatic counterparts, which can be prone to elimination reactions, aryl triflates exhibit remarkable chemical and biological stability, making them invaluable in complex molecule synthesis.[3][4]
The phenyl ring of 4-Chloro-2-methylphenyl trifluoromethanesulfonate is substituted with a chloro and a methyl group. The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, have opposing electronic effects that can influence the reactivity and stability of the molecule. Understanding these influences is critical for predicting its behavior under various experimental and storage conditions.
Chemical Stability Profile
Aryl triflates are generally characterized by their high thermal and chemical stability, a stark contrast to the more labile nature of alkyl triflates.[3]
Thermal Stability
Research has demonstrated that aryl triflates are surprisingly stable at elevated temperatures. They can withstand temperatures up to 120°C, and their synthesis via microwave heating is often conducted at this temperature without significant decomposition.[2] This thermal robustness allows for a wider range of reaction conditions compared to more sensitive substrates.
A formal thermal stability study can be designed to quantify the long-term behavior of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
A standardized approach to assess thermal stability involves subjecting the compound to stressed conditions.[5]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Chloro-2-methylphenyl trifluoromethanesulfonate into individual, hermetically sealed glass vials.
-
Temperature Conditions: Place the vials in calibrated ovens set at elevated temperatures (e.g., 40°C, 60°C, and 80°C) with controlled humidity (e.g., 75% RH).[5]
-
Time Points: Withdraw samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Visually inspect for any changes in physical appearance (color, state).
-
Quantify the purity of the compound using a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS or GC-MS to elucidate the degradation pathway.
-
-
Data Evaluation: Plot the percentage of remaining 4-Chloro-2-methylphenyl trifluoromethanesulfonate against time for each temperature to determine the degradation kinetics.
Hydrolytic Stability
Aryl triflates generally exhibit good stability in aqueous solutions under neutral and acidic conditions.[4] However, they are susceptible to hydrolysis under basic conditions, which can cleave the triflate group to yield the corresponding phenol.[4]
The workflow for assessing hydrolytic stability is crucial for understanding the compound's behavior in various aqueous environments.
Caption: Workflow for assessing hydrolytic stability.
Photostability
Exposure to light, particularly UV radiation, can induce degradation of chemical compounds. The International Council for Harmonisation (ICH) has established guidelines (Q1B) for photostability testing, which provide a standardized methodology to assess the light sensitivity of substances.[6][7][8]
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of 4-Chloro-2-methylphenyl trifluoromethanesulfonate in a chemically inert, transparent container (e.g., a quartz dish).[9]
-
For solution-state testing, prepare a solution of known concentration in a suitable inert solvent and place it in a chemically inert, transparent container.
-
Prepare a "dark" control sample wrapped in aluminum foil to shield it from light.
-
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A calibrated xenon lamp or a combination of cool white fluorescent and near-UV lamps can be used.[6][10]
-
Analysis: After the exposure period, compare the exposed samples to the dark control.
-
Assess any changes in physical properties.
-
Determine the purity and the formation of any degradation products by a validated HPLC method.
-
-
Evaluation: If significant degradation is observed, further testing in protective packaging is warranted to determine appropriate light-protection measures.[7]
Potential Degradation Pathways
Understanding the potential routes of degradation is essential for developing appropriate handling and storage strategies.
Caption: Potential degradation pathways of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
-
Basic Hydrolysis: Under strongly basic conditions, the triflate group can be displaced by a hydroxide ion to yield 4-chloro-2-methylphenol.[4]
-
Aryne Formation: In the presence of a very strong base, such as sodium amide, elimination of the triflate group and an adjacent proton can lead to the formation of a highly reactive aryne intermediate.[3]
-
Radical Formation: Photochemical degradation can occur, especially in the presence of an electron donor, leading to the formation of an aryl radical.
Recommended Storage and Handling
To ensure the long-term stability and integrity of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, the following storage and handling procedures are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Protects against potential long-term oxidative degradation. |
| Light | Store in an amber or opaque container. | Protects against light-induced degradation. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | Prevents hydrolysis of the triflate group. |
| Incompatible Materials | Store away from strong bases, strong oxidizing agents, and reactive metals. | Avoids chemical reactions that could lead to degradation. |
Table 1: Recommended Storage Conditions for 4-Chloro-2-methylphenyl trifluoromethanesulfonate
For handling, it is imperative to use personal protective equipment, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a robust synthetic intermediate, a characteristic owed to the exceptional stability of the triflate leaving group. Its stability is, however, not absolute. By understanding its potential degradation pathways—primarily hydrolysis under basic conditions and potential photochemical decomposition—and by implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable reagent. The application of standardized stability testing protocols provides a framework for the empirical validation of its shelf-life and the development of appropriate control strategies in a research or manufacturing environment.
References
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
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National Genomics Data Center. ICH guideline for photostability testing: aspects and directions for use. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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Organic Process Research & Development. (2019). First Study of the Thermal and Storage Stability of Arenediazonium Triflates Comparing to 4-Nitrobenzenediazonium Tosylate and Tetrafluoroborate by Calorimetric Methods. [Link]
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ACS Publications. (2013). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters. [Link]
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National Center for Biotechnology Information. (2021). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. [Link]
-
Reddit. (2021). leaving group ability of triflate. r/OrganicChemistry. [Link]
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ResearchGate. (2019). The first study of the thermal and storage stability of arenediazonium triflates comparing to 4-nitrobenzenediazonium tosylate and tetrafluoroborate by calorimetric methods. [Link]
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Larhed, M., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(17), 2933–2936. [Link]
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European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. [Link]
-
Bertini, S., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. Journal of Medicinal Chemistry, 54(17), 6135–6140. [Link]
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Chemie Brunschwig. (n.d.). Aryl Triflates. [Link]
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PubMed. (2016). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. [Link]
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ResearchGate. (2016). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. [Link]
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Beilstein Journal of Organic Chemistry. (2015). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
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PubMed. (2020). Aryl Triflates in On-Surface Chemistry. [Link]
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National Center for Biotechnology Information. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to 4-Chloro-2-methylphenyl trifluoromethanesulfonate: Synthesis, Commercial Availability, and Applications in Modern Drug Discovery
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. We will delve into its synthesis, commercial availability, and critical applications, particularly its role as a versatile building block in medicinal chemistry. This guide is designed to offer not just procedural steps, but also the underlying scientific principles and field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Advantage of Aryl Triflates in Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery, the strategic use of highly reactive and versatile building blocks is paramount. Aryl triflates, such as 4-Chloro-2-methylphenyl trifluoromethanesulfonate, have emerged as powerful alternatives to traditional aryl halides in a variety of cross-coupling reactions. The triflate group (-OTf) is an excellent leaving group, rendering the aryl scaffold highly susceptible to palladium-catalyzed transformations. This enhanced reactivity often translates to milder reaction conditions, broader functional group tolerance, and improved yields, all of which are critical considerations in the efficient synthesis of complex pharmaceutical intermediates.
The presence of both a chloro and a methyl substituent on the phenyl ring of 4-Chloro-2-methylphenyl trifluoromethanesulfonate offers additional strategic advantages. These groups can influence the electronic properties and steric environment of the molecule, providing opportunities for selective functionalization and fine-tuning of molecular properties in a drug candidate.
Commercial Availability and Potential Suppliers
4-Chloro-2-methylphenyl trifluoromethanesulfonate is commercially available from a number of chemical suppliers catering to the research and development sector. The availability of this reagent ensures that researchers can readily incorporate it into their synthetic workflows without the need for de novo synthesis in many cases.
| Supplier | Product Number | Packaging | Purity |
| SynQuest Laboratories | 6664-7-00 | 250mg, 1g | 97% |
| TRC | C991043 | 100mg | Not specified |
| Shandong Territorial sea Biological Technology Co., LTD. | Not specified | Not specified | Not specified |
| Shanghai Haohong Scientific Co., Ltd. | Not specified | Not specified | Not specified |
| Shandong benrite new chemical materials co.,ltd. | Not specified | Not specified | Not specified |
| Henan Inokai New Materials Co., Ltd. | Not specified | Not specified | Not specified |
Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.[1]
Synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
For researchers who require larger quantities or wish to synthesize this reagent in-house, the preparation of 4-Chloro-2-methylphenyl trifluoromethanesulfonate is a relatively straightforward process. The synthesis involves the reaction of the corresponding phenol, 4-chloro-2-methylphenol, with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a base.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process, starting from the commercially available 4-chloro-2-methylphenol.
Caption: General workflow for the synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the triflation of phenols.
Materials:
-
4-chloro-2-methylphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methylphenol (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.2 equivalents) to the stirred solution.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 4-Chloro-2-methylphenyl trifluoromethanesulfonate in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The triflate group serves as a highly efficient leaving group, facilitating the formation of carbon-carbon bonds under relatively mild conditions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs and clinical candidates. The reactivity of aryl triflates in these reactions is often superior to that of the corresponding aryl chlorides and bromides.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction using 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
The electron-withdrawing nature of the triflate group facilitates the initial oxidative addition step in the catalytic cycle, which is often the rate-determining step. This allows for the use of a broader range of boronic acids and esters, including those with electron-donating or sterically hindering groups.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
-
Catalyst Selection: Palladium(0) complexes, often generated in situ from palladium(II) precursors such as Pd(OAc)₂ or PdCl₂, are typically used. The choice of ligand is crucial; phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos can significantly enhance catalytic activity.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly employed. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
Self-Validating System: Protocol for a Suzuki-Miyaura Coupling
The following is a representative protocol that can be adapted for the Suzuki-Miyaura coupling of 4-Chloro-2-methylphenyl trifluoromethanesulfonate with an arylboronic acid.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Add toluene and a solution of potassium carbonate (2.0 equivalents) in water.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-2-methylphenyl trifluoromethanesulfonate was not found in the initial searches, the hazard profile can be inferred from related compounds such as methyl trifluoromethanesulfonate and chlorinated phenols.
General Hazards:
-
Corrosive: Trifluoromethanesulfonates are often corrosive and can cause severe skin burns and eye damage.[2][3][4]
-
Irritant: May cause respiratory tract irritation.
-
Moisture Sensitive: Reacts with water, potentially releasing trifluoromethanesulfonic acid, which is a strong acid.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Inert Atmosphere: Due to its moisture sensitivity, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[2][3]
Conclusion
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a valuable and commercially available building block for researchers in drug discovery and medicinal chemistry. Its high reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a powerful tool for the synthesis of complex biaryl structures. This guide has provided a comprehensive overview of its synthesis, commercial availability, and key applications, along with practical, field-tested protocols and safety considerations. By understanding the underlying principles and experimental nuances, researchers can effectively leverage the unique properties of this reagent to accelerate their synthetic programs and advance the development of new therapeutic agents.
References
- IoLiTec. (2022, September 22). MSDS - Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). 2 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, November 8). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 4-Chloro-2-methylphenyltrifluoromethanesulphonate 97% Price.
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Methodological & Application
Application Notes and Protocols: Leveraging 4-Chloro-2-methylphenyl Trifluoromethanesulfonate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Aryl Triflates in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction traditionally involves the coupling of an organoboron species with an organohalide.[1] However, the scope of this powerful transformation has been significantly broadened by the inclusion of aryl triflates (ArOTf) as coupling partners.[2][3] Aryl triflates, such as 4-chloro-2-methylphenyl trifluoromethanesulfonate, offer distinct advantages over their halide counterparts. They are readily synthesized from phenols, which are often more accessible and diverse than the corresponding aryl halides.[4] The triflate group is an excellent leaving group, often leading to milder reaction conditions and broader substrate scope.[5]
This guide provides an in-depth exploration of the use of 4-chloro-2-methylphenyl trifluoromethanesulfonate in Suzuki coupling reactions. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Catalytic Cycle and the Role of the Triflate
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl triflate to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The high reactivity of the triflate group facilitates this step, often allowing for lower reaction temperatures compared to aryl chlorides.[5][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the desired biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
The Triflate Advantage in Oxidative Addition
The choice between an aryl halide and an aryl triflate can significantly impact the reaction's efficiency. The carbon-oxygen bond of the triflate is generally more susceptible to cleavage by the palladium catalyst than the carbon-chlorine bond.[7] This enhanced reactivity is particularly advantageous when dealing with sterically hindered substrates or when milder reaction conditions are required.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
This protocol provides a general procedure for the Suzuki coupling of 4-chloro-2-methylphenyl trifluoromethanesulfonate with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Notes |
| 4-Chloro-2-methylphenyl trifluoromethanesulfonate | N/A | The synthesis of this triflate from 4-chloro-2-methylphenol is a standard procedure using triflic anhydride or other triflating agents.[4] |
| Arylboronic Acid | Varies | Commercially available or synthesized. The purity of the boronic acid is crucial for high yields. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | Other common catalysts include Pd(OAc)₂ with a phosphine ligand.[3] The choice of catalyst and ligand can be critical, especially for challenging substrates.[8] |
| Base (e.g., K₃PO₄) | 7778-53-2 | Other suitable bases include K₂CO₃, Cs₂CO₃, and NaOH.[6][8] The choice of base can depend on the solvent and substrate. |
| Solvent (e.g., 1,4-Dioxane) | 123-91-1 | Other common solvents include toluene, THF, and DMF.[10][11] The solvent can influence reaction rate and selectivity.[11][12][13] |
| Degassed Water | 7732-18-5 | Often used in combination with an organic solvent to facilitate the dissolution of the base and promote the reaction. |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine 4-chloro-2-methylphenyl trifluoromethanesulfonate (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration relative to the triflate) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
Optimization and Troubleshooting
| Parameter | Considerations and Recommendations |
| Catalyst/Ligand | For sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos, often used with Pd(OAc)₂, can be highly effective.[8] N-heterocyclic carbene (NHC) ligands are also excellent for challenging couplings.[9] |
| Base | The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used with aryl triflates. In some cases, milder bases like K₂CO₃ or even KF can be effective, particularly if base-sensitive functional groups are present.[3] |
| Solvent | The solvent can influence the reaction rate and, in some cases, the chemoselectivity.[11][13] For instance, polar aprotic solvents like DMF or acetonitrile can sometimes favor the reaction of the triflate over a competing halide.[7][11][12][14] Dioxane and toluene are common choices for a wide range of substrates.[10] |
| Temperature | While aryl triflates are generally more reactive than aryl chlorides, heating is often required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times. |
| Side Reactions | A common side reaction is the hydrolysis of the aryl triflate back to the corresponding phenol.[15] This can be minimized by ensuring anhydrous conditions (before the addition of water) and using a suitable base. Homocoupling of the boronic acid can also occur. |
Applications in Drug Discovery and Materials Science
The biaryl motif is a prevalent structural feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently construct these structures using substrates like 4-chloro-2-methylphenyl trifluoromethanesulfonate is of significant interest. The presence of both a chloro and a methyl group on the phenyl ring allows for further functionalization, providing access to a diverse range of complex molecules. For example, the chloro group can be a handle for subsequent cross-coupling reactions, while the methyl group can be modified through various transformations.
Conclusion
The use of 4-chloro-2-methylphenyl trifluoromethanesulfonate in Suzuki coupling reactions offers a powerful and versatile method for the synthesis of substituted biaryl compounds. Understanding the mechanistic principles and carefully selecting the reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Chem 115 Myers.
- Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. Taylor & Francis Online.
- Suzuki Coupling. Organic Chemistry Portal.
- Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC - NIH.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals.
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. Benchchem.
- 4-chloro-2-(trifluoromethyl)phenyl methanesulfonate. ChemicalBook.
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI.
- Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis | Request PDF. ResearchGate.
- Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. ResearchGate.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-2-methylphenyl trifluoromethanesulfonate as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to its dual reactive sites—a C-Cl bond and a C-OTf (triflate) bond—which allow for selective and sequential functionalization. This document offers a detailed analysis of the factors governing chemoselectivity, practical protocols for common cross-coupling reactions, and troubleshooting guidance. The content is designed to equip researchers with the necessary knowledge to effectively employ this versatile substrate in complex molecule synthesis.
Introduction: The Strategic Advantage of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
The deliberate design of synthetic intermediates is paramount in the efficient construction of complex molecular architectures. 4-Chloro-2-methylphenyl trifluoromethanesulfonate presents a compelling case for strategic synthesis due to the orthogonal reactivity of its two electrophilic sites. The triflate group (-OTf) is an excellent leaving group, often more reactive than aryl chlorides in palladium-catalyzed oxidative addition.[1] This differential reactivity provides a handle for selective functionalization, enabling the stepwise introduction of diverse functionalities.
The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br ≈ C-OTf > C-Cl.[2] This hierarchy suggests that cross-coupling reactions can be directed preferentially to the C-OTf bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations. This guide will delve into the practical application of this principle.
Mechanistic Considerations: The Basis of Chemoselectivity
The success of a selective cross-coupling reaction hinges on understanding the underlying mechanisms. The key step governing which bond reacts is the initial oxidative addition of the aryl electrophile to the Pd(0) catalyst.
Oxidative Addition: C-OTf vs. C-Cl
The oxidative addition of aryl triflates and aryl chlorides to a Pd(0) center can proceed through different mechanistic pathways.[3] Aryl chlorides typically react via a three-centered concerted mechanism. In contrast, aryl triflates are believed to react through a nucleophilic displacement mechanism, leading to the formation of a cationic palladium(II) complex.[3][4][5][6] The stability of the resulting triflate anion facilitates this pathway.
The choice of palladium ligand is crucial in modulating the catalyst's reactivity and, consequently, the chemoselectivity. Electron-rich and bulky phosphine ligands generally favor the oxidative addition of less reactive C-Cl bonds.[7] Conversely, certain ligand systems can be tailored to enhance reactivity at the C-OTf position.
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application & Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions with 4-Chloro-2-methylphenyl trifluoromethanesulfonate. The primary focus is on achieving selective coupling at the C-OTf position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[8][9] For aryl triflates, a common and effective catalyst system is Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃).[10]
Protocol: Selective Suzuki-Miyaura Coupling at the C-OTf Position
-
Reagents & Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality Behind Choices:
-
Pd(OAc)₂/PCy₃: This combination forms a highly active Pd(0) species in situ. The bulky and electron-donating PCy₃ ligand facilitates the oxidative addition of the aryl triflate.[10]
-
K₃PO₄: A strong base is required to activate the boronic acid for the transmetalation step.[11]
-
Dioxane/Water: The solvent system is chosen to dissolve both the organic substrates and the inorganic base.[11] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PCy₃ | High activity for aryl triflates.[10] |
| Ligand:Pd Ratio | 2:1 | Ensures complete coordination and stability. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for activating boronic acids.[11] |
| Solvent | 1,4-Dioxane / Water | Good solubility for reagents.[11] |
| Temperature | 80-100 °C | Promotes reaction rate without significant catalyst decomposition. |
Heck Reaction: Alkene Arylation
The Heck reaction couples the aryl group with an alkene.[12][13] This reaction is also compatible with aryl triflates and provides a powerful method for C-C bond formation.[14][15][16]
Protocol: Selective Heck Reaction at the C-OTf Position
-
Reagents & Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Acetonitrile or DMF, anhydrous
-
Sealed pressure tube
-
-
Procedure:
-
To a pressure tube, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and triethylamine via syringe.
-
Seal the tube tightly and heat to 100-120 °C with stirring.
-
After 12-24 hours, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
Causality Behind Choices:
-
P(o-tol)₃: This ligand provides a good balance of steric bulk and electronic properties to promote the Heck catalytic cycle.
-
Et₃N: Acts as a base to neutralize the triflic acid generated during the catalytic cycle.[12]
-
Pressure Tube: Required to prevent the evaporation of volatile reagents at elevated temperatures.
-
Diagram: Experimental Workflow for Selective Cross-Coupling
Caption: Step-by-step workflow for selective cross-coupling at the C-OTf position.
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling enables the formation of a C-C bond between the aryl group and a terminal alkyne.[17] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Protocol: Selective Sonogashira Coupling at the C-OTf Position
-
Reagents & Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Toluene or THF, anhydrous
-
-
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, 4-Chloro-2-methylphenyl trifluoromethanesulfonate, the terminal alkyne, and the amine base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute with ether and filter through celite.
-
Wash the filtrate with saturated ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[18] Specific ligand systems have been developed for the efficient amination of aryl triflates.[19][20]
Protocol: Selective Buchwald-Hartwig Amination at the C-OTf Position
-
Reagents & Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene, anhydrous
-
-
Procedure:
-
To a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, dppf, and NaOt-Bu to a Schlenk flask.
-
Add the anhydrous toluene, followed by the amine and then 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
-
Seal the flask and heat to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ether, and filter through celite.
-
Carefully wash the filtrate with water and brine.
-
Dry, concentrate, and purify the product by chromatography.
-
-
Causality Behind Choices:
-
Pd₂(dba)₃/dppf: This catalyst system is highly effective for the amination of aryl triflates.[20] The dppf ligand facilitates both oxidative addition and reductive elimination.
-
NaOt-Bu: A strong, non-nucleophilic base is required for the deprotonation of the amine to form the palladium-amido complex.[19]
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and properly degassed.[11] |
| Low reaction temperature | Increase the temperature in 10 °C increments. | |
| Formation of Phenol | Hydrolysis of the triflate | Ensure the reaction is strictly anhydrous. Slow addition of the triflate substrate may be beneficial.[20] |
| Reaction at C-Cl | Catalyst system favors C-Cl activation | Screen different ligands. Less electron-rich ligands may favor C-OTf reactivity. |
| Protodeboronation (Suzuki) | Instability of the boronic acid | Use the corresponding boronic ester (e.g., pinacol ester).[11] |
Conclusion
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a highly valuable and versatile building block for the synthesis of complex organic molecules. The differential reactivity of the C-OTf and C-Cl bonds allows for predictable and selective cross-coupling reactions. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively functionalize the C-OTf position while preserving the C-Cl bond for subsequent transformations. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in research and development, enabling the strategic and efficient synthesis of novel compounds.
References
- Fu, G. C., & co-workers. (2022). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Chemical Science.
-
Heck, R. F. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]
-
(2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved from [Link]
- Schoenebeck, F., & co-workers. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Hartwig, J. F., & Alcazar-Roman, L. M. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics.
- Cheng, B. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society.
- Amatore, C., & Jutand, A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics.
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Retrieved from [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- (2022). CHAPTER 11: Heck Reactions. Royal Society of Chemistry.
- (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
-
(n.d.). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium Complexes. ACS Publications. Retrieved from [Link]
-
Hartwig, J. F., & Alcazar-Roman, L. M. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group. Retrieved from [Link]
-
(2020). Heck Coupling. YouTube. Retrieved from [Link]
- (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- (n.d.).
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
- (n.d.). Palladium‐Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study.
- (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
-
(n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
(2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]
- (n.d.).
-
(n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- (2023).
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- 3. pubs.acs.org [pubs.acs.org]
- 4. sci-hub.box [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
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- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely superseding classical methods that often suffer from limited scope and harsh reaction conditions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-chloro-2-methylphenyl trifluoromethanesulfonate as an electrophilic partner in the Buchwald-Hartwig amination. The use of aryl triflates, derived from readily available phenols, offers a significant advantage over traditional aryl halides in many synthetic contexts.[2]
The Advantage of Aryl Triflates in Buchwald-Hartwig Amination
Aryl triflates (ArOTf) are highly effective electrophiles in palladium-catalyzed cross-coupling reactions. Their reactivity is often comparable to or greater than that of aryl bromides, and they can be readily prepared from phenols.[2][3] This is particularly advantageous when the corresponding aryl halide is either commercially unavailable or difficult to synthesize. The triflate group is a potent leaving group, facilitating the initial oxidative addition step in the catalytic cycle. For the substrate in focus, 4-chloro-2-methylphenyl trifluoromethanesulfonate, the presence of both a chloro and a triflate group offers potential for chemoselective coupling, a valuable tool in complex molecule synthesis.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl triflate (Ar-OTf), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired arylamine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst, influencing the rates of both oxidative addition and reductive elimination.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
This protocol details the preparation of the aryl triflate starting material from the corresponding phenol.
Materials:
-
4-Chloro-2-methylphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-methylphenol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-chloro-2-methylphenyl trifluoromethanesulfonate can be purified by flash column chromatography on silica gel if necessary.
Part 2: Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the amination of 4-chloro-2-methylphenyl trifluoromethanesulfonate with a primary or secondary amine.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (1.4-2.0 eq).
-
Add the 4-chloro-2-methylphenyl trifluoromethanesulfonate (1.0 eq) and the amine (1.2 eq) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the reaction.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. The choice may depend on the specific ligand and substrate. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl triflates.[1] The optimal ligand often needs to be screened for a specific substrate combination. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[4] Cs₂CO₃ and K₃PO₄ are milder alternatives. LHMDS can be used for substrates with protic functional groups.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and hydrolysis of the aryl triflate.[5] |
| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion, although some highly active catalyst systems can operate at lower temperatures. |
| Reaction Time | 2-24 hours | Reaction time should be monitored to ensure complete conversion and to minimize the formation of byproducts. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of palladium precatalyst and ligand. Ensure all reagents and solvents are anhydrous and deoxygenated. Screen different ligands and bases. Increase the reaction temperature. |
| Formation of phenol byproduct | Hydrolysis of the aryl triflate. | Ensure strictly anhydrous conditions. Consider using a less hygroscopic base like Cs₂CO₃. Slow addition of the triflate to the reaction mixture may also be beneficial.[5] |
| Dehalogenation of the starting material | Side reaction of the palladium catalyst. | Optimize the ligand-to-palladium ratio. A different ligand may suppress this side reaction. |
| Difficulty in product purification | Residual palladium or ligand byproducts. | Filtration through Celite is a good first step. For stubborn impurities, treatment with a metal scavenger or an additional purification step like recrystallization may be necessary. |
Conclusion
The Buchwald-Hartwig amination of 4-chloro-2-methylphenyl trifluoromethanesulfonate provides a robust and efficient method for the synthesis of valuable arylamine building blocks. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this powerful transformation in a variety of synthetic applications, from academic research to industrial drug development.
References
- Buchwald, S. L. (2011). Buchwald-Hartwig amination. Name Reactions in Heterocyclic Chemistry II, 1-36.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2006, January). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
- Diao, T., et al. (2017). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics, 36(15), 2844-2851.
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 28). 4-Chloro-2-methylphenol as a Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (2012, June 22). Anyone have experience with Buchwald-Hartwig Amination of Triflates? Retrieved from [Link]
-
LookChem. (n.d.). 4-chloro-2-methylphenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PALLADIUM-CATALYZED THIOETHERIFICATION OF 4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]
-
ResearchGate. (2006, August). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. Retrieved from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
ACS Publications. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]
-
ChemRxiv. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]
-
ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-o-cresol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-4-methylphenol.
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- 5. reddit.com [reddit.com]
application of 4-Chloro-2-methylphenyl trifluoromethanesulfonate in medicinal chemistry
An Application Guide to 4-Chloro-2-methylphenyl Trifluoromethanesulfonate in Medicinal Chemistry
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. It details the compound's reactivity, core applications in constructing pharmacologically relevant scaffolds, and provides validated, step-by-step protocols for its use in key synthetic transformations.
Introduction: The Strategic Value of Aryl Triflates in Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid, have emerged as indispensable electrophilic partners in transition metal-catalyzed cross-coupling reactions. They serve as highly effective alternatives to aryl halides, primarily because they are readily synthesized from abundant and often inexpensive phenols. This route provides a strategic advantage, allowing access to aromatic building blocks that might be synthetically challenging to obtain as the corresponding halide.
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a particularly valuable reagent. It introduces a substituted phenyl ring bearing two distinct, orthogonally reactive sites: the highly reactive triflate and the less reactive chloride. This dual functionality enables medicinal chemists to perform sequential, site-selective cross-coupling reactions, a powerful strategy for rapidly building molecular complexity and exploring structure-activity relationships (SAR). The triflate group acts as a superb leaving group, facilitating reactions under mild conditions, while the chloro and methyl substituents provide steric and electronic handles that can be crucial for tuning a molecule's interaction with its biological target.[1][2] The trifluoromethyl group, often found in pharmaceuticals, imparts unique properties like increased metabolic stability and lipophilicity, making building blocks containing related functional groups like triflates highly relevant.[3][4]
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is critical for its effective and safe use.
| Property | Value |
| Chemical Formula | C₈H₆ClF₃O₃S |
| Molecular Weight | 290.65 g/mol |
| Appearance | Typically a colorless to pale yellow liquid |
| Primary Application | Electrophile in cross-coupling reactions |
| Key Reactive Sites | C-OTf (high reactivity), C-Cl (lower reactivity) |
Safety & Handling Precautions:
Trifluoromethanesulfonates, while generally stable, require careful handling to ensure experimental success and user safety.
-
Moisture Sensitivity: Aryl triflates can be susceptible to hydrolysis, which cleaves the triflate group and reverts the compound to its parent phenol.[5][6] All manipulations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place away from sources of ignition and moisture.[9][10]
-
Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Core Synthetic Applications & Mechanistic Rationale
The primary utility of 4-Chloro-2-methylphenyl trifluoromethanesulfonate lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The triflate group's high reactivity makes it an excellent leaving group for oxidative addition to a low-valent palladium center, the crucial first step in many catalytic cycles.
Diagram: Synthesis of the Reagent
The reagent is readily prepared from its corresponding phenol, a key advantage for its accessibility.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To couple 4-Chloro-2-methylphenyl trifluoromethanesulfonate with a generic arylboronic acid.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tricyclohexylphosphine [PCy₃] (4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate, tribasic (K₃PO₄), finely powdered (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add K₃PO₄ (2.0-3.0 eq). Flame-dry the flask under vacuum and backfill with an inert gas. Allow to cool to room temperature.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), the arylboronic acid (1.2-1.5 eq), and 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe (to a typical concentration of 0.1-0.5 M).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Note: The use of a bulky, electron-rich phosphine ligand like PCy₃ is often effective for Suzuki couplings involving aryl triflates. A[11][12] strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid for the transmetalation step without promoting significant hydrolysis of the triflate.
[11]---
Protocol 2: Buchwald-Hartwig Amination
Objective: To couple 4-Chloro-2-methylphenyl trifluoromethanesulfonate with a generic primary or secondary amine.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Palladium precatalyst (e.g., t-BuBrettPhos Pd G3) (1-3 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reagent Preparation (in a glovebox): To a reaction vial, add the palladium precatalyst (0.01-0.03 eq), the base (1.2-1.5 eq), and a stir bar.
-
Reagent Addition: Add the 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 eq) followed by the anhydrous solvent.
-
Final Addition: Add the amine (1.1-1.2 eq) to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 1-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Note: The Buchwald-Hartwig amination often requires a strong base like NaOtBu to deprotonate the amine (or the intermediate Pd-amine complex), facilitating the formation of the key palladium-amido species. T[13]he use of specialized biarylphosphine ligands (like t-BuBrettPhos) is critical for promoting the challenging reductive elimination step that forms the C-N bond.
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a powerful and versatile building block for medicinal chemists. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with the presence of a second, less reactive chloro handle, enables the strategic and efficient synthesis of complex, highly functionalized aromatic cores. By leveraging the differential reactivity of the triflate and chloride groups, researchers can devise elegant and convergent synthetic routes to novel drug candidates, accelerating the drug discovery process.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination Using Phenyl Triflate - Benchchem.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing).
- Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+% - Cole-Parmer.
- Chemical Safety Data Sheet MSDS / SDS - Methyl trifluoromethanesulfonate - ChemicalBook.
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. Available at: [Link]
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - Blog | Wenxuecity.
-
Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - NIH. Available at: [Link]
- TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE - Gelest, Inc.
- Trimethylsilyl trifluoromethanesulfonate - Santa Cruz Biotechnology.
-
Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - ResearchGate. Available at: [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed. Available at: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds through the optimization of low-molecular-weight fragments. The success of this approach hinges on the strategic selection and chemical tractability of the fragments used. This document provides a detailed guide on the application of 4-Chloro-2-methylphenyl trifluoromethanesulfonate , a versatile chemical building block, in FBDD workflows. We delineate its synthesis, physicochemical properties, and its pivotal role as a coupling partner in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are provided to guide researchers in leveraging this reagent for fragment elaboration and hit-to-lead optimization.
Introduction: The Power of Versatile Building Blocks in FBDD
Fragment-Based Drug Discovery (FBDD) is a rational and efficient methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that typically bind to a biological target with low affinity.[1][2] These initial "hits" are then optimized and grown into more potent, drug-like molecules using structure-guided design.[3] A cornerstone of a successful FBDD campaign is the use of a fragment library composed of chemically tractable molecules—fragments that not only provide a binding foothold but also possess synthetic handles for rapid and predictable chemical modification.[4]
4-Chloro-2-methylphenyl trifluoromethanesulfonate (triflate) is an exemplar of such a strategic building block. Its design incorporates several key features:
-
The Triflate Group (-OTf): An outstanding leaving group, the trifluoromethanesulfonate moiety is a highly reactive equivalent of a halide in palladium-catalyzed cross-coupling reactions.[5][6] Its reactivity often exceeds that of corresponding bromides and is far superior to chlorides, enabling a wide range of C-C and C-N bond-forming reactions under mild conditions.[7]
-
The Chlorine Atom (-Cl): The chloro substituent serves a dual purpose. It can act as a site for halogen bonding interactions within a protein's binding pocket, a recognized strategy for enhancing affinity and selectivity.[8] Furthermore, it provides a secondary, less reactive handle for orthogonal cross-coupling, allowing for sequential, site-selective elaboration of the fragment scaffold.[9]
-
The Methyl Group (-CH₃): Often referred to as a "magic methyl" in medicinal chemistry, this group can provide beneficial van der Waals interactions, improve metabolic stability, and enhance binding affinity by displacing water molecules from hydrophobic pockets. Its placement ortho to the triflate group can also influence the dihedral angle of the resulting biaryl products, a critical parameter for optimizing protein-ligand interactions.
This combination of a highly reactive triflate for primary elaboration and strategically placed functional groups for molecular recognition and secondary modification makes 4-Chloro-2-methylphenyl trifluoromethanesulfonate a high-value tool for medicinal chemists.
Physicochemical Properties & Synthesis
The effective use of any chemical reagent begins with a clear understanding of its physical properties and a reliable method for its synthesis.
Compound Data
The key properties of the title compound and its direct precursor are summarized below.
| Property | 4-Chloro-2-methylphenyl Trifluoromethanesulfonate | 4-Chloro-2-methylphenol (Precursor) |
| CAS Number | 1446016-75-6[1] | 1570-64-5 |
| Molecular Formula | C₈H₆ClF₃O₃S[10] | C₇H₇ClO[11] |
| Molecular Weight | 274.65 g/mol | 142.58 g/mol [11] |
| Appearance | Not specified (typically a liquid or low-melting solid) | White to brown crystalline solid[12] |
| Density | ~1.5 g/cm³[13] | 1.2 g/cm³[11] |
| pKa | Not Applicable | 9.71[11] |
| logP (Predicted) | ~3.5 | 2.78[11] |
Synthesis Protocol: Triflation of 4-Chloro-2-methylphenol
The title compound is readily synthesized from its corresponding phenol via triflation. The following protocol is adapted from a robust, well-established procedure for the synthesis of a structurally analogous aryl triflate.[14]
Reaction Scheme:
Materials:
-
4-Chloro-2-methylphenol
-
Triflic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
0.2 N Hydrochloric acid (HCl)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve 4-chloro-2-methylphenol (1.0 eq) in anhydrous DCM (approx. 0.8 M solution).
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Triflic Anhydride Addition: Add triflic anhydride (1.05-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 0 °C. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction Monitoring: Stir the mixture at -10 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 0.2 N HCl, deionized water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., ethyl acetate/hexanes), to yield the final product, 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Application in Fragment Elaboration: Cross-Coupling Protocols
The primary utility of 4-Chloro-2-methylphenyl trifluoromethanesulfonate in FBDD is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This enables the "growing" or "linking" of an initial fragment hit. Below are representative protocols for three key transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl scaffolds, a common motif in drug molecules.[6]
Diagram 1: FBDD Workflow using Suzuki Coupling
A high-level workflow illustrating the role of the title compound in a fragment-based project.
Protocol 3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is based on established conditions for aryl triflate couplings.[8]
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tricyclohexylphosphine [PCy₃] (4-10 mol%) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane or Toluene (anhydrous, degassed)
Protocol:
-
Reaction Setup: To an oven-dried reaction vial, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (e.g., 3 mol%) and the phosphine ligand (e.g., 6 mol%) in a small amount of the reaction solvent. Add this to the main reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium salts.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. 4-Chloro-2-methylphenyltrifluoromethanesulphonate97% | 1446016-75-6 [m.chemicalbook.com]
- 2. 4-Chloro-2-methylphenyl trifluoromethanesulfonate - CAS:1446016-75-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-chloro-2-methylphenyl trifluoromethanesulfonate - CAS号 1446016-75-6 - 摩熵化学 [molaid.com]
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- 11. 1446016-75-6|4-Chloro-2-methylphenyl trifluoromethanesulphonate|4-Chloro-2-methylphenyl trifluoromethanesulphonate|-范德生物科技公司 [bio-fount.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. 4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE | 29540-84-9 [chemicalbook.com]
Application Notes and Protocols: Strategic Synthesis of Biaryl Compounds using 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
Introduction: The Strategic Value of Differentiated Electrophiles in Biaryl Synthesis
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide a powerful means to construct C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4] Among the various electrophilic partners, aryl triflates (Ar-OTf) have emerged as highly valuable alternatives to traditional aryl halides. Derived from readily available phenols, triflates exhibit high reactivity, often comparable to or exceeding that of aryl bromides, enabling cross-coupling under mild conditions.[5][6]
This application note focuses on a particularly strategic substrate: 4-Chloro-2-methylphenyl trifluoromethanesulfonate . This molecule presents a compelling challenge and a synthetic opportunity, as it possesses two distinct electrophilic sites: a C-Cl bond and a C-OTf bond. The ability to selectively functionalize one site over the other—a concept known as chemoselectivity—opens avenues for sequential, site-specific modifications, thereby enabling the rapid construction of complex molecular architectures from a single, versatile building block.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of 4-Chloro-2-methylphenyl trifluoromethanesulfonate in palladium-catalyzed biaryl synthesis. We will delve into the mechanistic principles governing chemoselectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Heck couplings, demonstrating how judicious selection of catalysts, ligands, and reaction conditions can steer the reaction outcome towards the desired biaryl product.
The Dichotomy of Reactivity: C-Cl vs. C-OTf
The core challenge in utilizing substrates like 4-Chloro-2-methylphenyl trifluoromethanesulfonate lies in controlling which of the two leaving groups, chloride or triflate, participates in the oxidative addition step of the catalytic cycle. Historically, the relative reactivity was considered to be I > Br ≈ OTf > Cl. However, modern advancements in ligand design have rendered this generalization obsolete. The choice of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center is now understood to be a primary determinant of chemoselectivity.[7][8]
-
C-OTf Bond Activation: Generally favored by more electron-rich, sterically hindered phosphine ligands or under "ligand-free" conditions in polar solvents.[9][10] The triflate group's strong electron-withdrawing nature makes the attached carbon highly electrophilic and susceptible to oxidative addition.
-
C-Cl Bond Activation: Can be achieved with specific ligand systems that exhibit a kinetic preference for the C-Cl bond. This selectivity is often influenced by the ligand's steric and electronic properties, which can modulate the geometry and electron density of the palladium center.[7][8]
The following sections will provide concrete protocols that leverage these principles to achieve selective couplings at either the triflate or the chloride position.
Suzuki-Miyaura Coupling: A Versatile Approach to Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[4][11]
Controlling Chemoselectivity in the Suzuki-Miyaura Coupling
The choice of solvent and ligand is paramount for controlling selectivity with chloroaryl triflates.[8] Nonpolar solvents like THF or toluene with ligands such as P(t-Bu)₃ tend to favor C-Cl bond activation. Conversely, polar aprotic solvents like acetonitrile or DMF can promote C-OTf activation, a phenomenon attributed to the stabilization of anionic transition states.[8] Furthermore, ligand-free conditions using a simple palladium salt in a polar solvent can lead to exquisite selectivity for the C-OTf bond.[10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-OTf Position
This protocol is designed to favor the reaction at the more electrophilic triflate position, leaving the chloride intact for subsequent functionalization.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (5:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and PCy₃ in the degassed toluene portion of the solvent mixture.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed water portion to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of an electron-rich, bulky phosphine like PCy₃ in combination with a phosphate base generally favors coupling at the triflate position.[9] The biphasic solvent system helps to facilitate the reaction between the organic-soluble and aqueous-soluble components.[2]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Cl Position
This protocol employs a specific ligand system to achieve the more challenging selective activation of the C-Cl bond.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (3.6 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ and P(t-Bu)₃.
-
Add degassed THF and stir for 10 minutes to form the active catalyst complex.
-
Add the 4-Chloro-2-methylphenyl trifluoromethanesulfonate, arylboronic acid, and KF.
-
Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The highly electron-rich and sterically demanding P(t-Bu)₃ ligand is known to facilitate the oxidative addition of palladium into typically less reactive C-Cl bonds, often with high selectivity over C-OTf bonds, particularly in nonpolar solvents like THF.[8][9]
| Parameter | Protocol 1 (C-OTf Selective) | Protocol 2 (C-Cl Selective) |
| Target Site | Triflate (OTf) | Chloride (Cl) |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | PCy₃ | P(t-Bu)₃ |
| Base | K₃PO₄ | KF |
| Solvent | Toluene/Water | THF |
| Temperature | 80-100 °C | Room Temperature |
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate.[12] It is renowned for its excellent functional group tolerance and the stability of the organotin reagents, although the toxicity of tin compounds is a significant drawback.[13][14]
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Protocol 3: Stille Coupling of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
This protocol provides a general method for Stille coupling. Selectivity between the C-Cl and C-OTf sites will be highly dependent on the specific catalyst and ligand system chosen, with systems analogous to those in the Suzuki section often providing similar selectivity trends.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Lithium chloride (LiCl) (3.0 equiv, anhydrous)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 4-Chloro-2-methylphenyl trifluoromethanesulfonate, Pd(PPh₃)₄, and anhydrous LiCl.
-
Add the degassed solvent (DMF or Toluene).
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with water and a saturated aqueous solution of KF (to remove tin byproducts) and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality: Pd(PPh₃)₄ is a classic, robust catalyst for Stille couplings.[14] The addition of LiCl is often crucial, as the chloride ion is believed to accelerate the transmetalation step by forming a more reactive palladium complex.[1] The choice of solvent can influence selectivity; polar aprotic solvents like DMF may favor C-OTf reactivity.[6]
Heck Reaction: Arylation of Alkenes
The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[15][16] The reaction typically proceeds with high trans selectivity.[16]
Protocol 4: Heck Reaction of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
This protocol outlines a general procedure for the Heck reaction. The C-OTf bond is generally more reactive than the C-Cl bond under typical Heck conditions, making triflate-selective coupling the more probable outcome.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Triethylamine (NEt₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Acetonitrile or DMF
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-Chloro-2-methylphenyl trifluoromethanesulfonate, Pd(OAc)₂, PPh₃, and the base.
-
Add the degassed solvent followed by the alkene.
-
Seal the flask and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude material via flash column chromatography to yield the substituted alkene.
Causality: The combination of Pd(OAc)₂ and a phosphine ligand forms the active Pd(0) catalyst in situ. The base is required to neutralize the triflic acid (TfOH) or hydrochloric acid (HCl) generated during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[15]
Conclusion and Future Outlook
4-Chloro-2-methylphenyl trifluoromethanesulfonate serves as an exemplary substrate for demonstrating the power and subtlety of modern cross-coupling chemistry. The ability to selectively activate either the C-Cl or C-OTf bond by carefully tuning reaction parameters—most notably the palladium ligand and solvent—provides a strategic advantage in multistep syntheses. This allows for the sequential introduction of different aryl groups, facilitating the efficient construction of complex, unsymmetrical biaryl compounds that are of high interest in medicinal chemistry and materials science. The protocols outlined in this application note provide a robust starting point for researchers looking to exploit the unique reactivity of this and similar di-functionalized electrophiles. Future work in this area will likely focus on developing even more selective and active catalyst systems, potentially employing earth-abundant metals, to further enhance the synthetic utility of these valuable building blocks.
References
-
Chen, Z., Gu, C., Yuen, O. Y., & So, C. M. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(13), 3765–3773. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Pd-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: a practical synthesis of unsymmetrical ureas. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 108(11), 3033–3040.
-
Zhu, Z., Gong, Y., Tong, W., Xue, W., & Gong, H. (2021). Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage. Organic Letters, 23(6), 2158–2163. [Link]
- Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009).
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia contributors. (2023, December 27). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Newman, S. G., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(1), 1335-1340. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
- Espinet, P., & Casado, A. L. (2001). The Mechanisms of the Stille Reaction.
-
Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
-
Singh, P., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1569–1574. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
- Sharmila, P., Rajesh, R., & Ganapathy, J. (2016). Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol.
- Kloss, F. R., et al. (2011). One-pot tandem Sonogashira cross-coupling/CuAAC reaction for the synthesis of 1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(1), 243-249.
- Rillahan, C. D., et al. (2012). A general method for the synthesis of sialoside probes for siglec-based cell targeting.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-aryl bond formation by transition-metal-catalyzed direct arylation. Chemical Reviews, 107(1), 174-238.
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Application Notes: Leveraging 4-Chloro-2-methylphenyl Trifluoromethanesulfonate in Modern Pharmaceutical Synthesis
Abstract
This guide provides a comprehensive overview of 4-Chloro-2-methylphenyl trifluoromethanesulfonate as a versatile and highly valuable precursor in pharmaceutical development. Its unique bifunctional nature, possessing both a reactive triflate (OTf) group and a less reactive chloride (Cl) substituent, enables selective and sequential cross-coupling reactions. This chemoselectivity is paramount for the efficient construction of complex biaryl and heterobiaryl scaffolds, which are ubiquitous in modern medicinal chemistry.[1][2] We will explore the foundational principles of its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, primarily focusing on Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions.
Introduction: The Strategic Advantage of a Bifunctional Precursor
In the landscape of drug discovery, speed and molecular diversity are critical. The synthesis of biaryl structures, a common motif in pharmacologically active compounds, often relies on transition metal-catalyzed cross-coupling reactions.[1][2][3] 4-Chloro-2-methylphenyl trifluoromethanesulfonate emerges as a strategic building block due to the differential reactivity of its two leaving groups.
The trifluoromethanesulfonate (-OTf) group is an exceptional leaving group, readily participating in oxidative addition to a low-valent palladium catalyst under mild conditions.[4] In contrast, the C-Cl bond is significantly less reactive and typically requires more forcing conditions or specialized, bulky phosphine ligands to activate.[5][6] This reactivity gap allows for a stepwise and controlled functionalization of the aromatic ring, a concept known as chemodivergent or selective cross-coupling.[7]
Key Advantages:
-
Sequential Functionalization: Enables the introduction of two different aryl, heteroaryl, or amine fragments in a controlled manner.
-
Access to Complex Scaffolds: Facilitates the synthesis of tetra-substituted aromatic rings with precise control over substituent placement.
-
Milder Reaction Conditions: The high reactivity of the triflate group often allows for reactions to proceed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.[8]
-
Broad Availability: Aryl triflates are readily synthesized from widely available phenol precursors, making them valuable intermediates.[9][10]
The following diagram illustrates the general workflow for the sequential functionalization of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Caption: Sequential cross-coupling workflow.
Application I: Triflate-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation in pharmaceutical synthesis.[11] When using 4-Chloro-2-methylphenyl trifluoromethanesulfonate, it is possible to achieve highly selective coupling at the C-OTf position by carefully selecting the reaction conditions, specifically by avoiding the use of strong ancillary ligands like bulky phosphines.[12][13][14]
Causality Behind the Protocol: In the absence of strong electron-donating ligands, palladium salts are selective for the more electrophilic C-OTf bond.[12][14] The oxidative addition at this position is kinetically favored over the stronger C-Cl bond. Using a polar aprotic solvent like acetonitrile can further support a homogeneous, possibly mononuclear, anionic palladium species that promotes this selectivity.[12][14]
Protocol 2.1: Ligand-Free Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the triflate position, leaving the chloride intact for subsequent transformations.
Table 1: Reagents for Triflate-Selective Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-2-methylphenyl trifluoromethanesulfonate | 290.65 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Potassium Fluoride (KF) | 58.10 | 3.0 | 3.0 |
| Acetonitrile (CH₃CN), Anhydrous | 41.05 | 5.0 mL | - |
| Water (H₂O), Degassed | 18.02 | 0.5 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium fluoride (3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Palladium(II) Acetate (0.02 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-2-methyl-biaryl product.
Caption: Mechanism of triflate-selective Suzuki coupling.
Application II: Chloride-Directed Buchwald-Hartwig Amination
Following the initial Suzuki coupling, the remaining chloro group can be functionalized, for example, via a Buchwald-Hartwig amination. This reaction forms a C-N bond, another critical linkage in many pharmaceutical agents.[15][16] To achieve this, a different catalyst system is required—one that is active enough to cleave the more robust C-Cl bond. This is typically accomplished by using a palladium precursor with a sterically hindered, electron-rich phosphine ligand.[5]
Causality Behind the Protocol: Bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are essential for the amination of aryl chlorides.[5] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive and capable of undergoing oxidative addition into the strong C-Cl bond. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.[6]
Protocol 3.1: Buchwald-Hartwig Amination of a Biaryl Chloride
This protocol details the amination of the 4-chloro-2-methyl-biaryl intermediate synthesized in the previous step.
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-2-methyl-biaryl Intermediate | - | 1.0 | 1.0 |
| Primary or Secondary Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, Anhydrous | 92.14 | 5.0 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the 4-chloro-2-methyl-biaryl intermediate (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5.0 mL), followed by the amine (1.2 mmol).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 100-110°C for 6-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter the mixture through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the final N-aryl-biaryl product.
Safety and Handling
Aryl triflates and their precursors require careful handling. Trifluoromethanesulfonic anhydride, used to prepare the precursor, is highly corrosive and moisture-sensitive.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Inert Atmosphere: Reactions involving organometallic catalysts and anhydrous solvents must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation of reagents and catalysts.[8]
-
Ventilation: Handle all volatile reagents and solvents in a well-ventilated fume hood.[20]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from palladium catalysts, according to institutional and local environmental regulations.
Conclusion
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a powerful and strategic precursor for the synthesis of complex pharmaceutical intermediates. Its capacity for chemodivergent, sequential cross-coupling reactions provides an efficient and modular route to novel molecular architectures. By carefully tuning reaction conditions—specifically the choice of palladium catalyst, ligand, and base—researchers can selectively address either the triflate or the chloride position, enabling precise control over the final product structure. The protocols outlined herein provide a robust foundation for scientists in drug development to harness the full synthetic potential of this versatile building block.
References
-
Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Source: PubMed, 2023. URL: [Link]
-
Title: Triflate‐selective cross‐couplings of haloaryl triflates. Source: ResearchGate, 2023. URL: [Link]
-
Title: A) First chemodivergent cross‐coupling of a chloroaryl triflate;... Source: ResearchGate. URL: [Link]
-
Title: (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Source: ResearchGate, 2023. URL: [Link]
-
Title: Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Source: NIH. URL: [Link]
-
Title: Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage. Source: Organic Chemistry Portal, 2021. URL: [Link]
-
Title: Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. Source: PubMed Central, 2011. URL: [Link]
-
Title: Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Source: ACS Publications, 2021. URL: [Link]
-
Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Source: PMC. URL: [Link]
-
Title: SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Source: ChemRxiv. URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling. Source: J&K Scientific LLC, 2021. URL: [Link]
-
Title: Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. Source: Cole-Parmer. URL: [Link]
-
Title: First synthesis of ortho-trifluoromethylated aryl triflates. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: [Link]
-
Title: The Role of Triflate Reagents in Modern Organic Synthesis. Source: Te-Biotech. URL: [Link]
-
Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Source: PubMed Central, 2022. URL: [Link]
-
Title: Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Source: Chemical Review and Letters, 2024. URL: [Link]
-
Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
-
Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Source: RSC Publishing, 2023. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Yoneda Labs [yonedalabs.com]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 17. fishersci.com [fishersci.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-methylphenyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-Chloro-2-methylphenyl trifluoromethanesulfonate. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Introduction: The Unique Challenges of a Disubstituted Aryl Triflate
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Your substrate, 4-Chloro-2-methylphenyl trifluoromethanesulfonate, presents a unique set of challenges and opportunities. As an aryl triflate, it offers a highly reactive site for oxidative addition to the palladium catalyst.[3][4][5] However, the presence of both a chloro substituent and a sterically demanding ortho-methyl group necessitates careful optimization to control selectivity and mitigate potential side reactions.
This guide will address the most frequently asked questions and troubleshooting scenarios related to this specific class of substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?
Low or no yield is a common starting point for troubleshooting. The issue often lies in one of the three core stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][4]
Initial Diagnostic Checks:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can degrade over time, leading to the formation of inactive palladium black.[3] If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to the active Pd(0) species.[3]
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[3] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.[6]
-
Reagent Quality: Verify the purity and integrity of your boronic acid, base, and solvents. Boronic acids can be prone to protodeboronation, especially under aqueous conditions.[3]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
In-depth Solutions:
-
Catalyst and Ligand Selection: For sterically hindered substrates like 4-Chloro-2-methylphenyl trifluoromethanesulfonate, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[7][8][9] Consider switching from standard ligands like PPh₃ to more specialized Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[8][10] These ligands can stabilize the palladium center and facilitate the reaction with challenging substrates.[8]
| Ligand Type | Advantages | Considerations |
| Triphenylphosphine (PPh₃) | Readily available, cost-effective. | May not be effective for sterically hindered or electron-rich aryl triflates. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[8] | Higher cost, air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable palladium complexes. | May require specific pre-catalysts for optimal activity. |
-
Solvent and Base Combination: The choice of solvent and base is critical and interdependent. For aryl triflates, a common side reaction is hydrolysis back to the corresponding phenol.[11][12][13] This is often exacerbated by strong bases in aqueous media.
-
To mitigate hydrolysis: Consider using anhydrous conditions with a weaker base like potassium fluoride (KF) or potassium acetate (KOAc).[14] Alternatively, using a biphasic system like toluene/water with a carbonate or phosphate base can be effective, but careful temperature control is necessary.[13]
-
Solvent Polarity: The polarity of the solvent can influence which group (chloride or triflate) is more reactive in cases of competitive coupling.[15] While your substrate has only one triflate group, understanding this effect is crucial for more complex molecules.
-
Q2: I'm observing a significant amount of a dehalogenated byproduct (2-methylchlorobenzene). What is causing this and how can I prevent it?
This side reaction, known as hydrodehalogenation or simply dehalogenation, occurs when a hydride species replaces the triflate group on the palladium complex after oxidative addition.[3][6] The resulting aryl-palladium-hydride intermediate then undergoes reductive elimination to form the dehalogenated arene.[3]
Sources of Hydride:
-
Solvents: Alcohols and even trace amounts of water in some solvents can act as hydride sources.
-
Bases: Amine bases (e.g., triethylamine) are known culprits in promoting dehalogenation.[6]
-
Boronic Acid Impurities: Impurities in the boronic acid can sometimes contribute to this side reaction.
Strategies to Minimize Dehalogenation:
-
Base Selection: Switch from amine bases to inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[6]
-
Solvent Choice: If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane, THF, or toluene. Ensure your solvents are anhydrous.
-
Boronic Acid Quality: Use high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[3] Boronate esters are generally more robust and less prone to side reactions.[3]
Caption: Decision tree for mitigating dehalogenation.
Q3: My reaction is producing the desired product, but also a significant amount of the corresponding phenol (4-chloro-2-methylphenol). How can I suppress this hydrolysis?
The hydrolysis of the aryl triflate is a common competitive pathway, especially under basic aqueous conditions.[11][12][13] The triflate group is an excellent leaving group, making the aromatic ring susceptible to nucleophilic attack by hydroxide ions.
Key Factors Influencing Hydrolysis:
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the hydroxide concentration, promoting hydrolysis.
-
Water Content: The presence of water is a prerequisite for this side reaction.
-
Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.
Optimization Strategies to Prevent Hydrolysis:
-
Anhydrous Conditions: The most direct way to prevent hydrolysis is to eliminate water from the reaction.
-
Protocol: Use anhydrous solvents and reagents. Consider using potassium fluoride (KF) as the base, which can be effective under anhydrous conditions.[14]
-
-
Weaker Base: If aqueous conditions are necessary, switch to a weaker base like potassium bicarbonate (KHCO₃) or potassium fluoride (KF).[14] These bases are strong enough to facilitate transmetalation but generate a lower concentration of hydroxide ions.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. This may require a more active catalyst system or longer reaction times, but can significantly reduce the rate of hydrolysis.
-
Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst in a biphasic system can help facilitate the reaction at the organic-aqueous interface, potentially reducing the bulk aqueous hydrolysis.
| Parameter | High Hydrolysis Conditions | Low Hydrolysis Conditions |
| Solvent System | Dioxane/H₂O, THF/H₂O | Anhydrous Dioxane, Anhydrous Toluene |
| Base | NaOH, KOH, high conc. K₂CO₃ | KF, KOAc, K₃PO₄ (anhydrous) |
| Temperature | > 100 °C | 60-80 °C (catalyst dependent) |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
This protocol provides a robust starting point. Optimization of the ligand, base, and solvent may be necessary depending on the specific boronic acid used.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[16]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[6][16]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[16]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[16]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[16]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Chemical Communications. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Taylor & Francis Online. Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. [Link]
-
ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
-
ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]
-
ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]
-
Reddit. Hydrolysis of aryl triflate during suzuki. [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
Semantic Scholar. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
PubMed. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
-
ResearchGate. 4. Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
YouTube. Suzuki Coupling Mechanism. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Welcome to the technical support center for the synthesis of aryl triflates, with a specific focus on 4-Chloro-2-methylphenyl trifluoromethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in cross-coupling reactions and other advanced synthetic applications. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during synthesis, providing expert insights and robust troubleshooting strategies in a direct question-and-answer format.
Core Synthesis Overview: The Triflation of 4-Chloro-2-methylphenol
The conversion of a phenol to an aryl triflate is a cornerstone transformation in modern organic synthesis. The triflate group is an exceptional leaving group, rendering the aryl triflate a versatile substrate for numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The standard synthesis involves the O-triflation of 4-Chloro-2-methylphenol using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.
Caption: General reaction for the synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
While seemingly straightforward, this reaction is highly sensitive to conditions, and several side reactions can compromise yield and purity. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted 4-chloro-2-methylphenol even after extended reaction time. What went wrong?
This is the most frequent issue and typically points to one of three culprits: water contamination, improper base selection or stoichiometry, or reagent quality.
Analysis and Solution Workflow:
-
Moisture Contamination (The Primary Suspect): Triflic anhydride (Tf₂O) is exceptionally hygroscopic and reacts violently with water to form triflic acid (TfOH).[1] This hydrolysis consumes your reagent and generates acid, which neutralizes the base required for the reaction.
-
Protocol: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (Nitrogen or Argon). Use a freshly opened bottle of anhydrous solvent or solvent passed through an activated alumina column. The starting phenol should be completely dry; if it's a solid, dry it in a vacuum oven.
-
-
Base Inefficiency: The base is critical for deprotonating the phenol, activating it for nucleophilic attack on the Tf₂O.
-
Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) is often recommended to ensure full deprotonation and to scavenge the TfOH byproduct generated.
-
Base Strength: The pKa of the conjugate acid of the base should be high enough to effectively deprotonate the phenol (pKa ≈ 10.3 for 4-chloro-2-methylphenol). Pyridine (pKaH ≈ 5.2) is often sufficient, but for sluggish reactions, a stronger, non-nucleophilic base like 2,6-lutidine or N,N-diisopropylethylamine (DIPEA) is preferable.
-
-
Reagent Purity: Use a fresh, high-purity bottle of triflic anhydride. Older bottles may have partially hydrolyzed, reducing their effective concentration. A simple visual check can be informative; the anhydride should be a clear, colorless liquid.
Caption: Troubleshooting decision tree for incomplete triflation reactions.
Q2: My reaction mixture turned dark brown, and the final product is difficult to purify. What causes this and how can it be prevented?
Discoloration is usually a sign of side reactions or oxidation, often exacerbated by the choice of base and temperature.
Analysis and Solution:
-
Base-Induced Side Reactions: While effective, pyridine can act as a nucleophile, leading to the formation of charged pyridinium intermediates and subsequent colored byproducts.
-
Solution: Switch to a sterically hindered, non-nucleophilic base. 2,6-Lutidine is an excellent choice as its methyl groups shield the nitrogen atom, preventing it from acting as a nucleophile while maintaining its function as a proton scavenger.
-
-
Temperature Control: The reaction is exothermic. If the triflic anhydride is added too quickly or the cooling is insufficient, localized heating can promote decomposition and side reactions.
-
Solution: Perform the reaction at 0 °C or even -10 °C in an ice/salt or ice/methanol bath.[2] Add the triflic anhydride dropwise via syringe over 15-20 minutes to maintain a controlled internal temperature.
-
-
Atmosphere: Phenols can be susceptible to air oxidation, which can be catalyzed by trace metal impurities and lead to colored products.
-
Solution: While not always strictly necessary for robust phenols, conducting the reaction under an inert atmosphere (N₂ or Ar) is good practice and can prevent oxidative side reactions, resulting in a cleaner reaction profile.
-
Q3: I see a significant amount of my starting phenol reappear after aqueous workup. Is my product unstable?
Yes, aryl triflates can be hydrolyzed back to the parent phenol, especially under basic or strongly acidic conditions.[3] A poorly executed workup can undo a successful reaction.
Analysis and Solution:
-
Avoid Basic Workup: Do not quench the reaction with a basic solution (e.g., NaHCO₃ solution) if excess triflic anhydride is suspected. The resulting exothermic reaction and local pH increase can hydrolyze the product.
-
Optimized Workup Protocol:
-
Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., 1M HCl) or simply cold water.[2] This protonates the base and neutralizes the reaction.
-
Separate the organic layer promptly.
-
Wash the organic layer with cold brine to remove water-soluble components.
-
Dry the organic layer thoroughly over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the key considerations when choosing a base for this triflation?
The ideal base should be strong enough to deprotonate the phenol but not nucleophilic enough to react with the triflic anhydride or the product.
| Base | pKaH | Structure | Key Considerations |
| Pyridine | 5.2 | Common and inexpensive. Can act as a nucleophile, potentially leading to colored impurities. | |
| Triethylamine (TEA) | 10.7 | Stronger base than pyridine. Can also be nucleophilic. | |
| 2,6-Lutidine | 6.7 | Highly Recommended. Sterically hindered and non-nucleophilic. Minimizes side reactions, leading to cleaner products. | |
| DIPEA | 10.7 | Strong, non-nucleophilic base. Excellent alternative to 2,6-lutidine. |
FAQ 2: How can I confirm the reaction is complete and ready for workup?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Experimental Protocol:
-
Prepare a TLC plate with silica gel.
-
Spot three lanes: your starting 4-chloro-2-methylphenol (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elute with an appropriate solvent system (e.g., 10-20% Ethyl Acetate in Hexanes).
-
Visualize under a UV lamp (254 nm).
-
The reaction is complete when the spot corresponding to the starting phenol in the RM lane has completely disappeared. The product triflate will appear as a new, less polar spot (higher Rf value).
-
FAQ 3: What are the primary mechanisms for the main side reactions?
Understanding the mechanistic pathways of side reactions is key to their prevention.
Caption: Mechanisms for triflic anhydride and product hydrolysis.
The most critical side reaction is the hydrolysis of the triflic anhydride by trace water, which deactivates the reagent.[4] A secondary issue is the hydrolysis of the desired aryl triflate product during aqueous workup, which regenerates the starting material.[3]
Reference List
-
Rahaman, M. S., et al. (2021). Metal triflate formation of C12–C22 phenolic compounds by the simultaneous C–O breaking and C–C coupling of benzyl phenyl ether. RSC Advances. Available at: [Link]
-
Li, W., et al. (2019). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Chemistry – An Asian Journal. Available at: [Link]
-
Sumii, Y., et al. (2018). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. ChemistryOpen. Available at: [Link]
-
Sumii, Y., et al. (2018). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. PubMed. Available at: [Link]
-
Ismalaj, E., et al. (2021). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. Available at: [Link]
-
Sumii, Y., et al. (2018). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. OUCI. Available at: [Link]
-
Ismalaj, E., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]
-
Li, W., et al. (2019). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. ResearchGate. Available at: [Link]
-
Colomer, I., et al. (2001). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Ghorpade, S., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rubtsova, S. A., et al. (2019). Trifluoromethanesulfonic acid in organic synthesis. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from: [Link]
-
De Gruyter. (2021). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Arene Chemistry: Modern Synthetic Methods for C-H and C-X Bond Formation. Available at: [Link]
-
Aure Chemical. (n.d.). How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts? Retrieved from: [Link]
-
Google Patents. (2002). Process for the preparation of triflic anhydride. US6469206B2. Available at:
-
Organic Syntheses. (2005). N-BUTYL 4-CHLOROPHENYL SULFIDE. Org. Synth. 2005, 82, 147. Available at: [Link]
-
Gemoets, H. P. L., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. The Journal of Organic Chemistry. Available at: [Link]
-
Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. Retrieved from: [Link]
-
Wang, Y., et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. PubMed. Available at: [Link]
-
Ryszkiewicz, M., et al. (2021). Ring Opening of Triflates Derived from Benzophospholan-3-one Oxides by Aryl Grignard Reagents as a Route to 2-Ethynylphenyl(diaryl)phosphine Oxides. National Institutes of Health. Available at: [Link]
-
Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from: [Link]
-
Stang, P. J., & White, M. R. (2009). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Available at: [Link]
Sources
preventing hydrolysis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Welcome to the technical support center for 4-Chloro-2-methylphenyl trifluoromethanesulfonate. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful use of this versatile reagent in your synthetic endeavors, with a primary focus on preventing its hydrolysis.
Understanding the Challenge: The Hydrolysis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The triflate group (-OTf) is an excellent leaving group, facilitating a wide range of carbon-carbon and carbon-heteroatom bond formations. However, this high reactivity also makes the compound susceptible to hydrolysis, which can lead to the formation of the corresponding phenol, 4-chloro-2-methylphenol, as an undesired byproduct. This side reaction can significantly lower the yield of your desired product and complicate purification.
The hydrolysis of aryl triflates is primarily a nucleophilic aromatic substitution reaction where water or hydroxide ions act as the nucleophile. The electron-withdrawing nature of the triflate group activates the aromatic ring towards such an attack.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that promote the hydrolysis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate?
A1: The primary drivers of hydrolysis are the presence of water and basic conditions. The hydroxide ion is a much stronger nucleophile than water, so hydrolysis is significantly accelerated at higher pH. Reaction temperature also plays a role; higher temperatures can increase the rate of hydrolysis.
Q2: How do the substituents (chloro and methyl groups) on the aromatic ring of this specific triflate affect its stability towards hydrolysis?
A2: The electronic and steric effects of the substituents play a crucial role:
-
Chloro Group (para): The chloro group is electron-withdrawing via induction, which can slightly activate the aryl ring towards nucleophilic attack, potentially increasing the susceptibility to hydrolysis compared to an unsubstituted phenyl triflate.
-
Methyl Group (ortho): The ortho-methyl group introduces steric hindrance around the reaction center (the carbon bearing the triflate group). This steric bulk can partially shield the carbon from the attacking nucleophile (water or hydroxide), thereby decreasing the rate of hydrolysis.[1][2]
Overall, there is a balancing act between the electronic effect of the chloro group and the steric hindrance of the methyl group. In many cases, the steric hindrance from the ortho-substituent can be a dominant factor in slowing down the hydrolysis.
Q3: How should I store 4-Chloro-2-methylphenyl trifluoromethanesulfonate to minimize degradation?
A3: To ensure the long-term stability of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is often recommended.[3] Avoid storing it in areas with high humidity.
Q4: Can I use protic solvents for reactions involving this triflate?
A4: While some reactions in protic solvents are possible, they carry a higher risk of hydrolysis. If a protic solvent is necessary, it is crucial to use anhydrous grade solvent and to carefully control the reaction pH, keeping it as close to neutral as possible. Whenever feasible, aprotic solvents are the preferred choice.
Troubleshooting Guide: Low Yields and Impurity Formation
This section addresses common problems encountered during reactions with 4-Chloro-2-methylphenyl trifluoromethanesulfonate, with a focus on diagnosing and solving issues related to hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 4-chloro-2-methylphenol in the crude reaction mixture. | Hydrolysis of the starting triflate. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly distilled or commercially available anhydrous solvents. Consider the use of molecular sieves. 2. Optimize the Base: If using a base, choose a non-nucleophilic, weaker base that is sufficiently strong to facilitate the desired reaction but not so strong as to significantly raise the pH and promote hydrolysis. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). In some cases, fluoride bases like cesium fluoride (CsF) can be effective. 3. Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis. |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents or solvents. | Standardize your procedure for drying solvents and handling reagents to ensure reproducibility. Always use freshly opened bottles of anhydrous solvents or distill them immediately before use. |
| Formation of homocoupling byproducts in Suzuki reactions. | Presence of oxygen and Pd(II) species. | Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the palladium catalyst.[4] |
| Difficulty in separating the desired product from the 4-chloro-2-methylphenol byproduct. | Similar polarities of the product and the phenol. | 1. Aqueous Workup with Base: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). This will deprotonate the acidic phenol, forming the corresponding phenoxide salt, which will be extracted into the aqueous layer. Be mindful that your desired product should be stable to these basic conditions. 2. Chromatography Optimization: If basic extraction is not feasible, carefully optimize your column chromatography conditions. A less polar solvent system might provide better separation. |
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-methylphenyl trifluoromethanesulfonate under anhydrous conditions to minimize hydrolysis.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Oven-dry all glassware at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup: To the Schlenk flask, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.[5]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Sparge the reaction mixture with a gentle stream of inert gas for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine. To remove any 4-chloro-2-methylphenol byproduct, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed, followed by washes with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for anhydrous Suzuki-Miyaura coupling.
Protocol 2: Analytical Method for Detecting Hydrolysis
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to quantify the amount of 4-Chloro-2-methylphenyl trifluoromethanesulfonate remaining and the amount of the 4-chloro-2-methylphenol byproduct formed.
Procedure:
-
Sample Preparation: Take a small aliquot from the reaction mixture and quench it with a small amount of water. Extract with a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization (Optional but Recommended): To improve the chromatographic properties of the phenol, it can be derivatized. A common method is acetylation using acetic anhydride in the presence of a base.[6]
-
GC-MS Analysis:
-
Column: A standard non-polar column (e.g., DB-5 or equivalent) is typically suitable.
-
Injection: Inject a small volume of the prepared sample.
-
Temperature Program: Start with a low initial temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure the elution of both the triflate and the (derivatized) phenol.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and accuracy, targeting characteristic ions for each compound.
-
-
Quantification: Use a suitable internal standard to accurately quantify the amounts of the starting material and the hydrolysis byproduct.
Expected Observations:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate: Will have a characteristic mass spectrum.
-
4-chloro-2-methylphenol (or its derivative): Will have a distinct retention time and mass spectrum from the starting triflate. The presence and integration of this peak relative to the starting material will indicate the extent of hydrolysis.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Kühn, D., et al. (2020). Aryl Triflates in On‐Surface Chemistry. Chemistry – A European Journal. Available from: [Link]
-
Kühn, D., et al. (2020). Aryl Triflates in On-Surface Chemistry. PubMed. Available from: [Link]
-
A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. (2007). ResearchGate. Available from: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (n.d.). PubMed Central. Available from: [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2007). EPA. Available from: [Link]
-
Larhed, M., et al. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. Available from: [Link]
-
Gowda, B. T., et al. (2010). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. PubMed Central. Available from: [Link]
-
Watson, D. A., et al. (2010). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society. Available from: [Link]
-
Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. ResearchGate. Available from: [Link]
-
Method 8041A. (n.d.). EPA. Available from: [Link]
-
Sbardella, G., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. PubMed Central. Available from: [Link]
-
Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. MIT Open Access Articles. Available from: [Link]
-
Mossine, A. V., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Available from: [Link]
-
Buncel, E., et al. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). ResearchGate. Available from: [Link]
-
Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (n.d.). PubMed Central. Available from: [Link]
-
Douglas, K. T., et al. (1981). Kinetic study of the solvolysis reactions of 1-aryl-3-acetoxymethyl-3-alkyltriazenes: evidence for iminium ion intermediates and the SN1 mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. Available from: [Link]
-
Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. (2015). Master Analyse et Controle. Available from: [Link]
- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. (n.d.). Google Patents.
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (2023). RSC Publishing. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. Available from: [Link]
-
Aryl azides formation under mild conditions: a kinetic study in some ionic liquid solutions. (2010). RSC Publishing. Available from: [Link]
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions. (2002). ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. (n.d.). PubMed Central. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Available from: [Link]
-
Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. (2016). ResearchGate. Available from: [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Available from: [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2021). Organic Process Research & Development. Available from: [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (1998). ResearchGate. Available from: [Link]
-
Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. (2012). Organic & Biomolecular Chemistry. Available from: [Link]
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2019). The Journal of Organic Chemistry. Available from: [Link]
-
leaving group ability of triflate. (2023). Reddit. Available from: [Link]
-
Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. (1981). ResearchGate. Available from: [Link]
-
Determination of alkylphenols by GC/negative-ion chemical-ionization MS. (2012). ResearchGate. Available from: [Link]
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (n.d.). Google Patents.
-
Synthesis, kinetic studies and in-silico investigations of novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors. (2023). PubMed Central. Available from: [Link]
-
Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage. (2021). Organic Chemistry Portal. Available from: [Link]
-
Palladium‐Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study. (2001). ResearchGate. Available from: [Link]
-
(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). (2000). ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aryl Triflates in On-Surface Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Technical Support Center: Purification of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
Welcome to the technical support guide for the purification of crude 4-Chloro-2-methylphenyl trifluoromethanesulfonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key intermediate with high purity. The guidance herein is based on established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of crude 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile of your crude product is directly linked to the synthetic route employed. Most commonly, aryl triflates are synthesized from the corresponding phenol (4-chloro-2-methylphenol) using a triflating agent like trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh).[1][2]
Therefore, the primary impurities are typically:
-
Unreacted Starting Material: 4-chloro-2-methylphenol.
-
Reagent Byproducts:
-
From Tf₂O: Trifluoromethanesulfonic acid (triflic acid).
-
From Tf₂NPh: N-phenyltrifluoromethanesulfonimide anion or its protonated form.
-
-
Base: Residual amine base (e.g., pyridine, triethylamine) if used in the reaction.[2]
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., strong nucleophiles, high heat) can lead to hydrolysis back to the starting phenol.
Q2: My crude product is a dark oil/solid. What causes the color and how can I remove it?
A2: Dark coloration in crude organic reaction mixtures often arises from trace amounts of highly conjugated, high-molecular-weight byproducts or polymeric materials. These can form from side reactions, especially if the reaction temperature was not well-controlled.
Decolorization Strategy:
-
Aqueous Wash: Before full purification, dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a mild aqueous base can remove some colored, acidic impurities.
-
Activated Charcoal: If the color persists after initial workup, a charcoal treatment can be effective.[3] After dissolving the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture gently for a few minutes, and then perform a hot filtration through a pad of Celite® to remove the charcoal.[4]
-
Causality: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color, while having a lower affinity for your smaller target molecule.
-
Caution: Using excessive charcoal can lead to significant product loss due to co-adsorption.[4]
-
Q3: Is 4-Chloro-2-methylphenyl trifluoromethanesulfonate stable to silica gel chromatography?
A3: Aryl triflates are generally stable on standard silica gel. However, silica gel is inherently acidic and can, in some cases, promote the degradation of sensitive compounds.[5] To assess stability, perform a simple spot test: dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots (e.g., a spot corresponding to the starting phenol) compared to a freshly spotted lane. If significant degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[5]
Purification Strategy Decision Guide
The optimal purification strategy depends on the nature of the impurities and the desired final purity. This workflow provides a general decision-making framework.
Sources
troubleshooting low yields in Suzuki-Miyaura reactions with substituted aryl triflates
Technical Support Center: Suzuki-Miyaura Reactions
A targeted guide for researchers, scientists, and drug development professionals on troubleshooting low yields in Suzuki-Miyaura reactions involving substituted aryl triflates.
As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura cross-coupling reaction has revolutionized C-C bond formation. Its robustness and functional group tolerance are exceptional. However, when employing aryl triflates, particularly those with challenging substitution patterns, researchers can encounter frustratingly low yields. This guide is designed to move beyond simple procedural lists, offering a deeper, mechanistically-grounded approach to diagnosing and solving these common issues.
Troubleshooting Guide (Q&A)
This section addresses specific, frequently encountered problems. Each answer provides a causal explanation and a series of actionable solutions.
Question 1: My reaction has stalled. TLC/LCMS analysis shows significant unreacted aryl triflate, even after extended reaction times. What's going wrong?
Answer: A stalled reaction almost always points to an issue with the catalyst's activity. The catalytically active Pd(0) species is either not forming efficiently from your Pd(II) precatalyst, or it is being deactivated (poisoned) during the reaction. Aryl triflates, while good electrophiles, can be more demanding than their halide counterparts, requiring a highly active catalyst for efficient oxidative addition.[1][2]
Core Problem: Inefficient Catalyst Activation or Decomposition.
-
Causality: Many common Pd(II) precatalysts, like Pd(OAc)₂, require reduction to Pd(0) to enter the catalytic cycle. This reduction, often facilitated by phosphine ligands or other reagents, can be slow or incomplete, leading to a low concentration of the active catalyst.[2] Furthermore, the active Pd(0) species can be sensitive to oxygen or form inactive palladium black if not properly stabilized by the ligand.
Solutions & Protocols:
-
Switch to a Modern Precatalyst: Modern, well-defined Pd(II) precatalysts are designed for rapid and quantitative formation of the active Pd(0) species under mild conditions.[3][4][5] These often feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that both accelerate the reaction and stabilize the catalytic species.
-
Ensure Rigorously Anaerobic Conditions: The presence of oxygen is detrimental. It can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[2][6]
-
Protocol: Use freeze-pump-thaw cycles (at least three) for your solvent. For the reaction vessel containing your solid reagents, evacuate and backfill with an inert gas (Argon or Nitrogen) at least three to five times before adding the degassed solvent via cannula or syringe.[7]
-
-
Evaluate Your Ligand Choice: The standard Pd(PPh₃)₄ can be effective, but for challenging aryl triflates, more specialized ligands are often necessary.[8] Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or specific NHCs can significantly accelerate the rate-limiting oxidative addition step and prevent catalyst decomposition.[4][5]
Question 2: My desired product is forming, but I'm seeing a major side product corresponding to the phenol (hydrolysis of the triflate). How can I prevent this?
Answer: The observation of significant phenol product points directly to the hydrolysis of your aryl triflate. This is a common and competitive side reaction, particularly with electron-deficient aryl triflates or under harsh basic conditions.[8]
Core Problem: Competitive Hydrolysis of the Aryl Triflate.
-
Causality: The triflate group is an excellent leaving group, but the C-OTf bond is susceptible to nucleophilic attack by hydroxide ions present in the reaction mixture. This process competes directly with the desired oxidative addition to the palladium catalyst. The reaction rate of hydrolysis increases with stronger bases and higher concentrations of water.
Solutions & Protocols:
-
Moderate the Base Strength: While a base is essential to activate the boronic acid for transmetalation, an overly strong base (like NaOH or KOH) can accelerate triflate hydrolysis.[9]
-
Control the Water Content: While a small amount of water is often beneficial or even necessary for the Suzuki reaction, an excessive amount can favor the hydrolysis pathway.[6][11][12]
-
Increase Catalyst Activity: The best way to outcompete a side reaction is to accelerate the desired reaction. By using a more active catalyst system (see Question 1), you can increase the rate of oxidative addition, ensuring the triflate reacts with the palladium center faster than it hydrolyzes.
Question 3: I am observing significant protodeboronation (boronic acid is converted to an arene) and/or homocoupling of my boronic acid. What is the cause?
Answer: These side reactions indicate issues with the stability of your boronic acid under the reaction conditions or problems with the transmetalation step.
Core Problem: Boronic Acid Decomposition and/or Slow Transmetalation.
-
Causality:
-
Protodeboronation: The C-B bond can be cleaved by water, especially under basic conditions, replacing the boronic acid group with a hydrogen atom. This is particularly problematic for electron-rich or certain heteroaryl boronic acids.[2][13]
-
Homocoupling: If the transmetalation step is slow, two molecules of the boronic acid can couple together. This is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Solutions & Protocols:
-
Use a Milder Base or Different Cation: As with triflate hydrolysis, a very strong base can accelerate protodeboronation.[13] Sometimes, simply changing the cation of the base (e.g., from K⁺ to Cs⁺) can have a beneficial effect on reaction rates.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation and can be used directly. Note that the reaction may require slightly different conditions (e.g., specific bases like KF) to facilitate transmetalation.
-
Ensure Efficient Transmetalation: A slow transmetalation step allows time for these side reactions to occur.
-
Ligand Choice: The ligand influences not only oxidative addition but all steps of the cycle. Ensure your ligand is appropriate for the substrate combination.
-
Solvent System: A polar, aprotic solvent like THF or dioxane, often with a small amount of water, is typically used to facilitate the dissolution of both the organic and inorganic reagents, promoting efficient transmetalation.[10]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
Data & Protocols
Table 1: Guide to Base Selection for Aryl Triflates
| Base | Strength (pKa of Conj. Acid) | Typical Solvents | Comments and Recommendations |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, THF (often with H₂O) | Highly Recommended. Excellent balance of reactivity and mildness. Less likely to cause triflate hydrolysis compared to hydroxides.[4][5] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, THF | Often provides faster rates due to the solubility of cesium salts. A good alternative to K₃PO₄, especially for difficult couplings.[10] |
| K₂CO₃ | ~10.3 | Toluene, Dioxane, THF, DMF (with H₂O) | A standard, cost-effective choice. Can be effective but may be slower or lead to more hydrolysis than K₃PO₄.[10] |
| KF | ~3.2 | THF, Dioxane | Primarily used for reactions with boronate esters or trifluoroborates. Less effective for boronic acids. |
| NaOH, KOH | ~15.7 | THF/H₂O, Toluene/H₂O | Use with Caution. Very strong bases that can significantly promote triflate hydrolysis and other side reactions. Generally not recommended for aryl triflates unless other options fail. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Reaction
This protocol provides a robust starting point for the coupling of a substituted aryl triflate with an arylboronic acid.
-
Reagent Preparation:
-
Aryl Triflate (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)
-
Solvent (e.g., Dioxane/Water 10:1, degassed)
-
-
Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask or reaction vial, add the aryl triflate, arylboronic acid, palladium precatalyst, and base.
-
Seal the vessel with a septum or cap.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture. The volume should be sufficient to create a 0.1 M to 0.5 M solution with respect to the aryl triflate.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LCMS at regular intervals (e.g., 1h, 4h, 12h).
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a Pd(0) source like Pd₂(dba)₃ directly?
-
A: Yes, Pd₂(dba)₃ is a common Pd(0) source. However, it is not a catalytically active species on its own and requires the addition of a stabilizing ligand (like P(t-Bu)₃ or PCy₃) to form the active catalyst in situ.[14] Modern Pd(II) precatalysts are often more reliable as they form a single, well-defined active species.[15]
-
-
Q: My aryl triflate is sterically hindered. What should I change?
-
A: For sterically hindered substrates, both the oxidative addition and reductive elimination steps can be slow. Using a ligand with a large "bite angle" or significant steric bulk (e.g., XPhos, RuPhos) is critical. These ligands promote the reductive elimination step and can accommodate bulky substrates around the metal center. You may also need to increase the reaction temperature.
-
-
Q: How do electron-withdrawing vs. electron-donating groups on the aryl triflate affect the reaction?
-
A: Electron-withdrawing groups (EWGs) make the aryl triflate more electrophilic, which generally accelerates the rate-limiting oxidative addition step.[1] Conversely, electron-donating groups (EDGs) can slow this step down, often requiring a more active catalyst system or higher temperatures.
-
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Gagnon, A., & Dodge, M. W. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
-
Vantourout, J. C., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Sakamoto, S., et al. (2018). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. [Link]
-
Madaksira, V. (2021). What is the prominent role of water in the Suzuki reaction? Quora. [Link]
-
Al-Amin, M., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Semantic Scholar. [Link]
-
Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Metze, B., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
-
Butler, R. N., & Coyne, A. G. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
managing byproducts in the preparation of aryl triflates using triflic anhydride
Welcome to the technical support center for the synthesis of aryl triflates using triflic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this powerful transformation. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purity in Aryl Triflate Synthesis
The conversion of phenols to aryl triflates is a cornerstone of modern organic synthesis, providing a versatile handle for cross-coupling reactions. Triflic anhydride (Tf₂O) is a highly effective reagent for this transformation due to its extreme electrophilicity. However, this high reactivity is a double-edged sword, often leading to a variety of byproducts that can complicate purification and compromise yield. This guide provides a structured approach to understanding, identifying, and mitigating these unwanted side reactions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis and workup of aryl triflates. Each problem is linked to probable causes and detailed, step-by-step solutions.
Problem 1: Low Yield of Aryl Triflate with Significant Starting Material Remaining
Symptoms:
-
TLC analysis shows a prominent spot for the starting phenol, even after extended reaction times.
-
The isolated yield of the aryl triflate is significantly lower than expected.
Probable Causes & Solutions:
-
Cause A: Incomplete Deprotonation of the Phenol. The reaction requires the formation of a phenoxide in situ, which is the active nucleophile. If the base is not strong enough or is used in insufficient quantity, the reaction will be slow or incomplete.
-
Solution: Ensure you are using at least 1.1 equivalents of a suitable base. Pyridine is commonly used, but for less acidic phenols, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be beneficial.[1]
-
-
Cause B: Degradation of Triflic Anhydride. Triflic anhydride is extremely sensitive to moisture and will readily hydrolyze to triflic acid, which is unreactive for the desired transformation.[2]
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Reagent Quality: Use a fresh bottle of triflic anhydride or a recently opened one that has been properly stored. Older bottles may have absorbed atmospheric moisture.
-
-
-
Cause C: Insufficient Reaction Temperature. While many triflations proceed readily at 0 °C or even lower, sterically hindered or electron-deficient phenols may require higher temperatures to react at a reasonable rate.
-
Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Monitor the reaction by TLC to track the consumption of the starting material.
-
Problem 2: Presence of a Highly Polar, Water-Soluble Byproduct
Symptoms:
-
A baseline or very low Rf spot is observed on the TLC plate.[3]
-
During aqueous workup, a significant amount of material is lost to the aqueous phase.
-
The isolated product is a sticky oil or a solid that is difficult to purify by standard chromatography.
Probable Cause: Formation of Pyridinium Salts. When pyridine is used as the base, it can react with triflic anhydride to form N-(trifluoromethylsulfonyl)pyridinium triflate.[4] This salt is the active triflating agent in many cases. Any excess pyridine will be protonated by the triflic acid generated during the reaction, forming pyridinium triflate. These salts are highly polar and water-soluble.
Solutions:
-
Workup Procedure:
-
Upon completion of the reaction, quench with cold, dilute acid (e.g., 1M HCl). This will protonate any remaining pyridine, forming the pyridinium salt, which will be extracted into the aqueous layer.[5][6]
-
Wash the organic layer multiple times with the dilute acid solution to ensure complete removal of the pyridinium salts.
-
A wash with a 10% aqueous copper(II) sulfate solution can also be effective, as pyridine forms a water-soluble complex with copper ions.[7]
-
-
Alternative Bases: To circumvent the formation of pyridinium salts altogether, consider using a non-nucleophilic, sterically hindered base that is less likely to react with triflic anhydride.
-
Recommended Alternatives: 2,6-Lutidine, 2,6-di-tert-butylpyridine, or proton sponge (1,8-bis(dimethylamino)naphthalene).[1]
-
Problem 3: Formation of an Isomeric Byproduct
Symptoms:
-
NMR analysis of the crude product shows signals corresponding to an additional aromatic species, isomeric to the expected product.
-
Purification by chromatography yields a second fraction containing a compound with the same mass as the desired aryl triflate.
Probable Cause: Friedel-Crafts-Type C-Acylation. Phenols are bidentate nucleophiles, capable of reacting at either the oxygen (O-acylation) to form the desired triflate, or at the electron-rich aromatic ring (C-acylation) to form a hydroxyaryl trifluoromethyl sulfone.[8] This is a form of Friedel-Crafts acylation and is more likely to occur with highly activated phenols (electron-rich) and under conditions that favor the formation of a highly electrophilic triflyl species.[9][10]
Solutions:
-
Control Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at 0 °C or below can significantly suppress C-acylation.
-
Order of Addition: Add the triflic anhydride slowly to a pre-cooled solution of the phenol and the base. This maintains a low concentration of the highly reactive triflic anhydride and favors the kinetically controlled O-acylation.
-
Solvent Choice: Using a less polar solvent can sometimes disfavor the formation of the highly charged intermediates required for Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my aryl triflate synthesis?
A1: Thin-layer chromatography (TLC) is the most convenient method.[11] Spot the starting phenol, the reaction mixture, and a co-spot of the two on a silica gel plate. The aryl triflate product will be significantly less polar than the starting phenol and will have a higher Rf value. The reaction is complete when the spot corresponding to the phenol has disappeared from the reaction mixture lane.[12]
Q2: My aryl triflate appears to be unstable and decomposes upon standing. Is this normal?
A2: The stability of aryl triflates can vary significantly depending on the electronic nature of the aromatic ring. Electron-rich aryl triflates can be more susceptible to hydrolysis. While many are stable enough to be purified by column chromatography and stored, some may need to be used immediately in the subsequent reaction step without extensive purification.[13] If you suspect instability, it is best to use the crude product directly after a simple aqueous workup to remove salts.
Q3: What are the characteristic NMR signals for the common byproducts?
A3:
-
Pyridinium Triflate: In ¹H NMR, the protons on the pyridinium ring are shifted significantly downfield compared to pyridine itself, typically appearing in the δ 8.5-9.0 ppm region.[14][15]
-
Triflic Acid: This is a very strong acid and will likely protonate any basic species in the mixture. It is often not observed directly in the NMR of a crude organic extract after workup.
-
Hydroxyaryl Trifluoromethyl Sulfone: You would expect to see a singlet for the hydroxyl proton (if not exchanged with D₂O) and a complex aromatic splitting pattern consistent with a trisubstituted benzene ring.
Q4: Can I use an inorganic base like potassium carbonate?
A4: While inorganic bases like K₂CO₃ can be used, they are often less effective in organic solvents where they have limited solubility.[1] This can lead to slow and incomplete reactions. Homogeneous bases like pyridine or other hindered amines are generally preferred for their solubility and efficiency.
Visualizing the Chemistry: Mechanisms and Workflows
Reaction Mechanisms
The desired O-acylation pathway competes with several side reactions. Understanding these mechanistic differences is key to controlling the reaction outcome.
Caption: Competing reaction pathways in aryl triflate synthesis.
Troubleshooting Workflow
A logical workflow can help diagnose and solve issues encountered during the reaction.
Caption: Troubleshooting workflow for aryl triflate synthesis.
Data Summary and Protocols
Recommended Base Equivalents
| Base | pKa of Conjugate Acid | Recommended Equivalents | Notes |
| Pyridine | 5.2 | 1.1 - 1.5 | Can form pyridinium byproducts. |
| 2,6-Lutidine | 6.7 | 1.1 - 1.5 | Sterically hindered, less nucleophilic. |
| DIPEA | 10.7 | 1.1 - 1.5 | Strong, non-nucleophilic base. |
Standard Protocol for Aryl Triflate Synthesis
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add the appropriate base (e.g., pyridine, 1.2 eq.) and cool the solution to 0 °C in an ice bath.
-
Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (typically 1-2 hours).
-
Quenching: Once the starting material is consumed, slowly add cold 1M HCl to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
-
Alternatives to Pyridine as a Base in Organic Synthesis. ResearchGate Discussion. Available at: [Link]
-
¹H NMR Spectrum of Bis(pyridinium) Triflate. Royal Society of Chemistry, Supplementary Information. Available at: [Link]
-
Friedel–Crafts Reaction. Wikipedia. Available at: [Link]
-
Pyridine Replacement in Organic Synthesis. Reddit Discussion. Available at: [Link]
-
Triflic Anhydride Properties. Ataman Kimya. Available at: [Link]
-
¹H NMR Chemical Shifts of Pyridinium Hydrogen Atoms. ResearchGate. Available at: [Link]
-
Eliminating Pyridine from an Aqueous Solution. Chemistry Stack Exchange. Available at: [Link]
-
How to Remove Pyridine from a Reaction Mixture. YouTube. Available at: [Link]
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. Available at: [Link]
-
What is the best method to remove pyridine from a reaction mixture? ResearchGate Discussion. Available at: [Link]
-
Removing Pyridine. Reddit Discussion. Available at: [Link]
-
NMR Chemical Shifts of Iminium Salts. ResearchGate. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison. Available at: [Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. National Institutes of Health. Available at: [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents. ACS Omega. Available at: [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Hartwig Group, UC Berkeley. Available at: [Link]
-
Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. Available at: [Link]
-
¹H and ¹³C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. Available at: [Link]
-
SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]
-
Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry. Available at: [Link]
-
How can I perform Friedel crafts acylation with phenol? ResearchGate Discussion. Available at: [Link]
-
A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. PubMed. Available at: [Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. Available at: [Link]
-
How easy is it to make and use aryl triflate, technical-wise? Reddit Discussion. Available at: [Link]
-
TLC-ANALYSIS. Chemistry LibreTexts. Available at: [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Available at: [Link]
- Process for the preparation of triflic anhydride. Google Patents.
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Available at: [Link]
-
Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. ResearchGate. Available at: [Link]
-
Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses. Available at: [Link]
-
n-fluoropyridinium triflate. Organic Syntheses. Available at: [Link]
-
Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. ResearchGate. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Preparation of n-Butyl 4-Chlorophenyl Sulfide. Organic Syntheses. Available at: [Link]
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Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. ResearchGate. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. Bitesize Bio. Available at: [Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. Available at: [Link]
-
Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. Available at: [Link]
-
A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. ResearchGate. Available at: [Link]
-
Phenol reactions. A-Z Chemistry. Available at: [Link]
-
What is the best method to eliminate spots of compounds on TLC sheets which were used in controlling the reaction? ResearchGate Discussion. Available at: [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available at: [Link]
- Preparation method of trifluoromethanesulfonic anhydride. Google Patents.
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impact of base selection on the efficiency of aryl triflate formation
Technical Support Center: Aryl Triflate Formation
A Senior Application Scientist's Guide to Base Selection and Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize aryl triflates as key intermediates in synthesis. The formation of an aryl triflate from a phenol is a cornerstone transformation, often preceding critical cross-coupling reactions.[1] While seemingly straightforward, the efficiency and success of this reaction are critically dependent on the judicious selection of a base.
This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and unlock robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions regarding the role of the base in aryl triflate synthesis.
Q1: What is the fundamental role of a base in aryl triflate formation?
The primary role of the base is to deprotonate the phenol (ArOH) to form a more nucleophilic phenoxide anion (ArO⁻). This anion then readily attacks the electrophilic sulfur atom of the triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), to form the desired aryl triflate and release a triflate anion. The base also serves as a crucial acid scavenger, neutralizing the triflic acid (TfOH) byproduct generated during the reaction.
Q2: How do I choose the right base? Is stronger always better?
Not necessarily. The ideal base is one that is strong enough to deprotonate the phenol efficiently but not so reactive that it leads to side reactions. The key principle is to compare the pKa of the phenol with the pKa of the conjugate acid of the base (pKaH). A good rule of thumb is that the base's pKaH should be at least 1-2 pKa units higher than the pKa of the phenol to ensure favorable deprotonation equilibrium. However, excessively strong bases can promote decomposition of the substrate or the triflating agent.
Q3: What are the most common bases used for this transformation?
The most common bases fall into two categories: amine bases and inorganic bases.
-
Amine Bases: Pyridine, 2,6-lutidine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA) are frequently used. Pyridine is a classic choice, acting as both a base and sometimes a nucleophilic catalyst.[2] Hindered bases like 2,6-lutidine are preferred when the substrate is sensitive to nucleophilic attack.[2][3]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and lithium hydroxide (LiOH) can also be effective, particularly in biphasic or aqueous conditions, offering simplified workups.[1][4]
Q4: Why is 2,6-lutidine often recommended over pyridine?
The two methyl groups on 2,6-lutidine sterically hinder the nitrogen atom.[2][5] This makes it a potent, non-nucleophilic base.[2] While it can easily accept a small proton from the phenol, its bulk prevents it from acting as a nucleophile and attacking the highly electrophilic triflic anhydride.[2][6] This minimizes the formation of undesired byproducts and is especially critical when using highly reactive triflating agents or with sensitive substrates.[2] Pyridine, being less hindered, can sometimes react with the triflating agent, leading to lower yields.[2]
Part 2: Troubleshooting Guide
This section tackles specific experimental problems with detailed causal explanations and actionable solutions.
Issue 1: Low or Incomplete Conversion of Phenol
Q: I'm seeing a significant amount of unreacted phenol in my reaction mixture. What's going wrong?
This is one of the most common issues and typically points to an ineffective deprotonation of the starting material.
-
Causality 1: Insufficient Base Strength. Your base may not be strong enough to deprotonate the phenol, especially if the phenol is electron-deficient (e.g., contains nitro or cyano groups), which lowers its pKa (making it more acidic).
-
Causality 2: Moisture Contamination. Triflic anhydride is extremely moisture-sensitive and hydrolyzes rapidly to form triflic acid.[9] If there is water in your solvent, glassware, or reagents, the anhydride will be consumed before it can react with your phenoxide.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Causality 3: Poor Solubility. If your phenol or the resulting phenoxide salt is not fully dissolved, the reaction will be slow and incomplete.
Issue 2: Low Yields with Significant Side Product Formation
Q: My reaction is messy. I'm getting a low yield of the desired triflate and several unidentified byproducts. What are the likely culprits?
This often indicates that the reaction conditions are too harsh or that the chosen base is participating in side reactions.
-
Causality 1: Nucleophilic Attack by the Base. Unhindered bases like pyridine or triethylamine can act as nucleophiles, attacking the triflic anhydride. This is especially problematic at higher temperatures.
-
Causality 2: Substrate or Product Decomposition. If your substrate contains sensitive functional groups, a strong, unhindered base might promote undesired reactions. The triflate product itself can also be susceptible to nucleophilic attack under certain conditions.
-
Solution: Run the reaction at a lower temperature. Adding the triflic anhydride dropwise at 0 °C or -78 °C is a standard practice to control the exothermic reaction and minimize decomposition.[10] Also, consider using a milder triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), which is a stable, crystalline solid and often provides better selectivity.[1]
-
Issue 3: The Reaction Fails with Hindered Phenols
Q: I'm trying to triflate a sterically hindered phenol (e.g., with ortho-substituents), and the reaction is not working. Why?
Steric hindrance around the hydroxyl group can impede the approach of both the base and the triflating agent.
-
Causality: Steric Clash. The bulky groups near the -OH group prevent the base from effectively deprotonating it and block the subsequent attack on the large triflic anhydride molecule.
-
Solution 1: Use a Smaller, Stronger Base. While hindered bases are often preferred, in this specific case, a smaller base might be necessary to access the proton. However, this re-introduces the risk of nucleophilic side reactions. A careful balance is needed.
-
Solution 2: Higher Temperatures & Different Reagents. Microwave-assisted synthesis has been shown to be effective for triflating hindered phenols, significantly reducing reaction times.[1] Using a different triflating agent, such as N-phenyltriflimide with K₂CO₃ at elevated temperatures, can sometimes overcome steric challenges.[1]
-
Part 3: Data, Protocols, and Visualizations
Data Presentation: Comparison of Common Bases
The table below summarizes key properties of bases commonly used in aryl triflate formation to guide your selection process.
| Base | pKa of Conjugate Acid (pKaH in MeCN)[14] | Key Characteristics | Recommended Use Case |
| Pyridine | 12.5 | Weakly basic, can act as nucleophilic catalyst.[2] | General purpose, for simple, non-sensitive phenols. |
| 2,6-Lutidine | 14.5 | Non-nucleophilic due to steric hindrance.[2][3] | Gold standard for preventing side reactions with sensitive substrates. |
| Triethylamine (TEA) | 18.8 | Stronger, non-aromatic amine base.[15] | For electron-poor phenols requiring a stronger base for deprotonation. |
| DIPEA (Hünig's Base) | 19.3 | Strong, highly hindered non-nucleophilic base. | When a strong, non-nucleophilic base is required. Less volatile than TEA. |
| K₂CO₃ | N/A (Inorganic) | Mild inorganic base, low solubility in organic solvents. | Biphasic reactions or with reagents like Tf₂NPh at high temperatures.[1] |
Experimental Protocol: General Procedure for Aryl Triflate Synthesis
This protocol is a starting point and should be optimized for your specific substrate.
Materials:
-
Phenol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2,6-Lutidine (1.2 - 1.5 equiv)[10]
-
Trifluoromethanesulfonic Anhydride (Tf₂O) (1.1 - 1.2 equiv)[10]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Dissolve the phenol (1.0 equiv) in anhydrous DCM. Add 2,6-lutidine (1.2-1.5 equiv) via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Triflation: Add triflic anhydride (1.1-1.2 equiv) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Quench the reaction by adding cold saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
Mandatory Visualizations
Diagram 1: Core Mechanism of Aryl Triflate Formation
Caption: The essential two-step mechanism for aryl triflate synthesis.
Diagram 2: Troubleshooting Flowchart for Low Yields
Caption: A decision tree for diagnosing and solving low-yield reactions.
References
-
Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters.[Link]
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate.[Link]
-
First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Organometallics.[Link]
-
Triflic Anhydride Properties and Synthesis. Ataman Kimya.[Link]
-
Solvent for triflation reaction? Reddit r/chemistry.[Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science (via NIH).[Link]
-
Properties, Reactivity & Applications Of Trifluoromethanesulfonic Anhydride (Tf₂O). ChemBeast.[Link]
-
Steric Effects. Wikipedia.[Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. Study.com.[Link]
-
Alcohol to Triflate - Common Conditions. Organic Chemistry Portal.[Link]
-
pKa Values of Common Bases. University of Wisconsin Chemistry.[Link]
-
2,6-Lutidine. Wikipedia.[Link]
-
Acidity-Basicity Data in Nonaqueous Solvents. University of Tartu.[Link]
-
Bordwell pKa Table. Organic Chemistry Data.[Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry.[Link]
-
Unhindered and hindered bases. Reddit r/OrganicChemistry.[Link]
-
General Features of Elimination. Chemistry LibreTexts.[Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry.[Link]
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- 15. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
solvent effects on the stability and reactivity of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Welcome to the technical support center for 4-Chloro-2-methylphenyl trifluoromethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability and reactivity of this versatile aryl triflate. As a key building block in modern synthetic chemistry, particularly in cross-coupling reactions, its performance is critically dependent on the reaction environment. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during its use, with a focus on the profound effects of solvent selection.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint, with solvent effects as the primary focus.
Issue 1: Premature Decomposition of the Aryl Triflate
Question: My 4-Chloro-2-methylphenyl trifluoromethanesulfonate appears to be decomposing, either in storage or during the reaction setup, leading to low yields. What is causing this, and how can I prevent it?
Analysis & Solution:
The primary pathway for the decomposition of aryl triflates is solvolysis, a reaction where the solvent acts as a nucleophile.[1][2] The triflate group (TfO-) is an exceptional leaving group because its conjugate acid, trifluoromethanesulfonic acid, is a superacid, making the resulting triflate anion extremely stable.[3][4] However, this high reactivity makes the C-O bond susceptible to cleavage by nucleophilic solvents, especially polar protic solvents like water and alcohols. This process, often hydrolysis when water is the nucleophile, results in the formation of the corresponding phenol (4-chloro-2-methylphenol) and is often undesired.[1][5][6][7]
Causality:
-
SN1-like Pathway: In highly polar protic solvents, the solvent can assist in the ionization of the C-OTf bond, leading to a carbocation-like intermediate which is then rapidly trapped by the solvent.[1][8]
-
SNAr Pathway: While less common for triflates compared to halides, strong nucleophiles in polar aprotic solvents can also lead to substitution.
-
Moisture: The most common culprit is residual water in solvents or reagents, or exposure to atmospheric moisture. Aryl triflates, while more stable than their alkyl counterparts, are still moisture-sensitive.[9]
Preventative Measures:
-
Solvent Choice: Strictly use anhydrous, aprotic solvents. Common choices for cross-coupling reactions include toluene, 1,4-dioxane, tetrahydrofuran (THF), and acetonitrile (MeCN).[10][11][12]
-
Inert Atmosphere: Always handle the triflate and set up reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to air and moisture.[13]
-
Reagent Purity: Ensure all other reagents, including bases and coupling partners, are anhydrous. Bases like K₂CO₃ can be flame-dried before use.[14]
-
Storage: Store the triflate in a desiccator or a glovebox, tightly sealed, and refrigerated if recommended by the supplier.[15][16]
Issue 2: Low or No Reactivity in Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig amination reaction with 4-Chloro-2-methylphenyl trifluoromethanesulfonate, but I'm observing very low conversion to the desired product. Could the solvent be the problem?
Analysis & Solution:
Yes, solvent choice is paramount for the efficiency of palladium-catalyzed cross-coupling reactions. The solvent influences every step of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination. An inappropriate solvent can stall the cycle at a key step.
Causality:
-
Oxidative Addition: This is often the rate-determining step. The polarity of the solvent can affect the rate of oxidative addition of the aryl triflate to the Pd(0) complex. While aryl triflates are highly reactive, the choice of solvent can modulate this reactivity.[17][18] Some studies have shown that more polar solvents can accelerate oxidative addition for aryl triflates.[19]
-
Catalyst Solubility and Stability: The active catalytic species must remain soluble and stable in the reaction medium. Incompatible solvents can lead to catalyst precipitation or decomposition.
-
Base Efficacy: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be sufficiently soluble and active in the chosen solvent to participate effectively in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[20]
-
Ligand Performance: The behavior and stability of phosphine ligands are also solvent-dependent.
Recommended Solvents & Troubleshooting Steps:
-
Initial Screening: For Suzuki-Miyaura couplings , common solvent systems include toluene, 1,4-dioxane, or DME, often with an aqueous phase for the base.[20] For Buchwald-Hartwig aminations , toluene, dioxane, or THF are standard choices.[10][21][22]
-
Polar Aprotic Solvents: Solvents like DMF or MeCN can sometimes be effective but may lead to different selectivity profiles if other reactive groups are present.[12][23]
-
Avoid Protic Solvents: As a general rule, avoid protic solvents like ethanol or methanol as the primary solvent, as they can lead to competitive solvolysis of the triflate and may interfere with the catalyst.[1][24]
Data Summary: Solvent Effects on Reactivity
| Solvent Type | Examples | General Impact on Aryl Triflate Coupling | Rationale |
| Nonpolar Aprotic | Toluene, Dioxane | Often optimal for Suzuki and Buchwald-Hartwig reactions.[10][25] | Good solubility for organic reagents and catalysts; minimizes solvolysis. |
| Polar Aprotic | THF, Acetonitrile (MeCN), DMF | Can be effective; may alter selectivity and accelerate certain steps.[12] | Can increase reaction rates and solubilize ionic intermediates.[19] |
| Polar Protic | Water, Ethanol, Methanol | Generally avoided; high risk of decomposition.[1][2] | Act as nucleophiles, leading to hydrolysis/solvolysis of the triflate.[7] |
Issue 3: Poor Chemoselectivity with Multiple Halogen Sites
Question: My substrate contains both the triflate and a chlorine atom. The reaction is occurring at the chlorine instead of the triflate, or I'm getting a mixture of products. How can I control the selectivity?
Analysis & Solution:
This is a classic chemoselectivity challenge. The relative reactivity of C-OTf vs. C-Cl bonds in palladium-catalyzed cross-couplings is highly dependent on both the ligand and the solvent.[19][26] You can often steer the reaction towards one site by carefully tuning these parameters.
Causality & Mechanistic Insight:
-
General Reactivity Trend: In many cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl. However, this order is not absolute and is strongly influenced by the reaction conditions.
-
Ligand Effects: Bulky, electron-rich phosphine ligands often favor oxidative addition into weaker bonds like C-Cl or C-Br.
-
Solvent Polarity Effects: The choice of solvent can invert the expected selectivity. For instance, nonpolar solvents like THF might favor C-Cl reaction, whereas highly polar solvents like MeCN or DMF can stabilize the transition state for C-OTf oxidative addition, making it the preferred pathway.[12][23] This is attributed to the stabilization of anionic transition states in polar media.[12]
Strategies for Controlling Selectivity:
-
To Favor C-OTf Reactivity:
-
To Favor C-Cl Reactivity:
-
Solvent: Use a nonpolar solvent such as toluene or THF.[12]
-
Ligand: Employ bulky, electron-rich monophosphine ligands (e.g., P(tBu)₃).
-
Experimental Workflow: Optimizing Chemoselectivity
Caption: Workflow for solvent-based optimization of chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for a Suzuki-Miyaura coupling with 4-Chloro-2-methylphenyl trifluoromethanesulfonate? A: Excellent starting points are anhydrous 1,4-dioxane or a mixture of toluene and water (e.g., 4:1 ratio).[20] These solvents provide a good balance of solubility for the aryl triflate, boronic acid, and the palladium catalyst/ligand complex. The choice often depends on the specific base and ligand used.[28][29]
Q2: Which solvents are recommended for Buchwald-Hartwig amination reactions? A: Toluene and 1,4-dioxane are the most commonly used and reliable solvents for Buchwald-Hartwig aminations involving aryl triflates.[10][21] More sustainable options like 2-methyltetrahydrofuran (2-MeTHF) have also been shown to be effective.[22]
Q3: How critical is the water content in my "anhydrous" aprotic solvent? A: Extremely critical. Even trace amounts of water can lead to competitive hydrolysis of the triflate, reducing your yield of the desired coupled product and forming 4-chloro-2-methylphenol as a byproduct.[24] Use freshly distilled solvents or solvents from a solvent purification system for best results.
Q4: Can I use polar protic solvents like ethanol if my starting materials are more soluble in them? A: It is strongly discouraged. Using alcohols as the primary solvent will almost certainly lead to significant solvolysis of the triflate, where the alcohol acts as a nucleophile to displace the triflate group.[1][2] If solubility is an issue, consider a more polar aprotic solvent like DMF or NMP, but be mindful of their higher boiling points and potential impact on selectivity.
Q5: How does solvent choice impact reaction temperature and time? A: Solvents with higher boiling points (e.g., toluene, dioxane, DMF) allow for higher reaction temperatures, which can significantly increase reaction rates and drive sluggish couplings to completion. Conversely, lower-boiling solvents like THF may require longer reaction times. Microwave-assisted synthesis in solvents like THF can rapidly achieve high temperatures and dramatically reduce reaction times.[14]
Q6: What are the primary safety concerns when working with this compound and its solvents? A: 4-Chloro-2-methylphenyl trifluoromethanesulfonate should be handled with care. Like many aryl sulfonates, it can be irritating to the skin and eyes.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][30] Handle the compound in a chemical fume hood.[30] The solvents commonly used (toluene, dioxane) have their own hazards, including flammability and toxicity, so consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][30]
Experimental Protocols & Diagrams
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere.
-
Preparation: To an oven-dried Schlenk flask, add 4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with Argon or Nitrogen three times. Via syringe, add the anhydrous solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution). If using a biphasic system, add the appropriate amount of degassed water.
-
Reaction: Heat the reaction mixture with stirring to the target temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Competing Reaction Pathways
This diagram illustrates how the choice of solvent can direct the aryl triflate towards either the desired cross-coupling reaction or the undesired solvolysis side-reaction.
Caption: Solvent-mediated competition between cross-coupling and solvolysis.
References
-
Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples. [Link]
-
ResearchGate. Mechanism of the solvolysis of α-keto triflate 1. [Link]
-
Journal of the American Chemical Society. Solvolysis of 1-aryl-2,2,2-trifluoroethyl sulfonates. Kinetic and stereochemical effects in the generation of highly electron-deficient carbocations. [Link]
-
Journal of the American Chemical Society. The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the SN2 (intermediate) mechanism. [Link]
-
Reddit. leaving group ability of triflate : r/OrganicChemistry. [Link]
-
Pearson+. A trifluoromethanesulfonate (triflate) can be used in a manner si.... [Link]
-
MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. [Link]
-
YouTube. Solvolysis - SN1 Reaction Mechanism - Stereochemistry. [Link]
-
ResearchGate. Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate | Request PDF. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Organic Letters. Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. [Link]
-
Organic & Biomolecular Chemistry. Arynes in green solvent: employing o-silylaryl triflates with propylene carbonate. [Link]
-
ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. [Link]
-
Journal of the American Chemical Society. Solvolysis of vinyl triflates. Effect of alkyl substituents, solvents, and added nucleophiles. [Link]
-
Chemical Communications. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
Organic & Biomolecular Chemistry. Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. [Link]
-
The Journal of Organic Chemistry. Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. [Link]
-
National Institutes of Health. Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed Central. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. [Link]
-
RSC Publishing. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Cross-coupling between aryl triflates 1 and alkyl halides 11. Reaction.... [Link]
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PubMed. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
-
Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. (PDF) Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
Hilaris Publisher. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]
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Organic & Biomolecular Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. [Link]
-
National Institutes of Health. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]
-
The Hartwig Group. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. [Link]
-
ResearchGate. A) First chemodivergent cross-coupling of a chloroaryl triflate;.... [Link]
-
Sci-Hub. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. [Link]
-
ResearchGate. Reactions of Vinyl and Aryl Triflates with Hypervalent Tin Reagents. [Link]
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- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. roco.global [roco.global]
- 16. fishersci.com [fishersci.com]
- 17. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
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- 19. researchgate.net [researchgate.net]
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- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. fishersci.com [fishersci.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions with Aryl Triflates
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of homocoupling in cross-coupling reactions involving aryl triflates. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reactions and maximize the yield of your desired cross-coupled products.
Troubleshooting Guide: Tackling Homocoupling Head-On
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and actionable steps to rectify the problem.
Q1: My Suzuki-Miyaura coupling of an aryl triflate is producing a significant amount of biaryl byproduct from the triflate starting material. What are the likely causes and how can I fix this?
A1: High levels of aryl triflate homocoupling in Suzuki-Miyaura reactions are a common issue stemming from several factors within the catalytic cycle. The primary culprits are often related to the relative rates of the key steps: oxidative addition, transmetalation, and reductive elimination.
Underlying Causes:
-
Slow Transmetalation: If the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is slow compared to a competing pathway, homocoupling can dominate. A competing pathway involves the formation of an arylpalladium(II) intermediate that can react with another molecule of the aryl triflate.
-
Inefficient Reductive Elimination of the Cross-Coupled Product: The final step to form the desired C-C bond might be sluggish, allowing for side reactions to occur.
-
Catalyst Decomposition: Decomposition of the Pd(0) catalyst can lead to pathways that favor homocoupling.
Troubleshooting Protocol:
-
Ligand Optimization: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often effective at promoting the desired cross-coupling pathway.[1][2]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4]
-
Actionable Step: If you are using a weak base, consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the rate of transmetalation.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.[5][6][7][8]
-
Actionable Step: A survey of solvents is recommended. Aprotic polar solvents like dioxane or THF are commonly used. In some cases, the addition of water can be beneficial by suppressing homocoupling.[9] However, be aware that certain polar solvents like acetonitrile or DMF can sometimes favor coupling at the triflate group over other halides on the same molecule.[8]
-
-
Temperature Control: Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions.
-
Actionable Step: Try running the reaction at a lower temperature for a longer period. This can sometimes improve selectivity by favoring the desired reaction pathway.
-
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Accelerates reductive elimination, stabilizes catalyst.[2][3] |
| Base | Stronger inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Promotes efficient transmetalation.[4] |
| Solvent | Aprotic polar (e.g., dioxane, THF), consider aqueous mixtures | Can significantly influence reaction rates and selectivity.[5][6][7][8][9] |
| Temperature | Lower temperature | Minimizes catalyst decomposition and side reactions. |
Q2: I'm observing significant homocoupling of my aryl triflate in a Heck reaction. How can I promote the desired vinylation?
A2: Homocoupling in Heck reactions with aryl triflates often arises from the competitive reaction of the arylpalladium(II) intermediate with another molecule of the aryl triflate instead of undergoing migratory insertion with the alkene.
Underlying Causes:
-
Slow Migratory Insertion: The insertion of the alkene into the Pd-C bond may be slow, allowing for side reactions.
-
Ligand Dissociation: Dissociation of ligands from the palladium center can lead to less stable catalytic species that are more prone to homocoupling pathways.
Troubleshooting Protocol:
-
Ligand Choice: Bidentate phosphine ligands can be particularly effective in Heck reactions.
-
Actionable Step: Employ bidentate ligands like BINAP or dppf. These ligands can chelate to the palladium center, creating a more stable catalyst that favors the desired catalytic cycle.[10][11] Chiral ligands like (R)-BITIANP have also been shown to be effective in providing high regioselectivity and enantioselectivity.[12]
-
-
Base and Additives: The choice of base is important for regenerating the Pd(0) catalyst at the end of the cycle.
-
Alkene Concentration: The concentration of the alkene can influence the rate of migratory insertion.
-
Actionable Step: Ensure an adequate concentration of the alkene coupling partner. In some cases, using a slight excess of the alkene can help to push the equilibrium towards the desired cross-coupling product.
-
Q3: My Stille coupling with an aryl triflate is sluggish and gives a mixture of homocoupled and cross-coupled products. What adjustments can I make?
A3: Stille couplings with aryl triflates can be challenging due to the relatively slow rate of transmetalation with organotin reagents. This can allow time for the competing homocoupling pathway to occur.
Underlying Causes:
-
Slow Transmetalation: The transfer of the organic group from tin to palladium is often the rate-limiting step.
-
Presence of Reductants: Unintentional reduction of the arylpalladium(II) intermediate can lead to homocoupling.
Troubleshooting Protocol:
-
Ligand Selection: As with other cross-coupling reactions, the ligand plays a key role.
-
Actionable Step: The use of electron-rich, bulky phosphine ligands such as P(t-Bu)₃ or P(o-Tol)₃ can accelerate the catalytic cycle and suppress homocoupling.[15]
-
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.
-
Actionable Step: Consider the addition of a catalytic amount of CuI. This is a common strategy to improve the efficiency of Stille couplings.
-
-
Solvent Choice: The solvent can impact the rates of the different steps in the catalytic cycle.
-
Actionable Step: Aprotic polar solvents like DMF or NMP are often effective. Running the reaction in an aqueous micellar solution has also been shown to be a green and efficient alternative that can minimize homocoupling.[15]
-
Frequently Asked Questions (FAQs)
What is the general mechanism of aryl triflate homocoupling?
The homocoupling of aryl triflates, catalyzed by palladium or nickel, typically proceeds through the following steps[10][11]:
-
Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) undergoes oxidative addition into the C-OTf bond of the aryl triflate to form an arylpalladium(II) intermediate.
-
Second Oxidative Addition or Transmetalation-like Step: This intermediate can then react with a second molecule of the aryl triflate. This can occur through a second oxidative addition (in the presence of a reducing agent) or a process akin to transmetalation where another aryl group is transferred to the palladium center.
-
Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination to form the biaryl homocoupled product and regenerate the active catalyst.
This pathway competes directly with the desired cross-coupling reaction, where the arylpalladium(II) intermediate should ideally react with the cross-coupling partner (e.g., an organoboron, organotin, or alkene).
Caption: General mechanism of aryl triflate homocoupling.
How does the choice of ligand influence homocoupling vs. cross-coupling?
The ligand is arguably the most critical factor in controlling the selectivity between homocoupling and cross-coupling.
-
Steric Bulk and Electron-Donating Ability: Bulky, electron-rich ligands (e.g., dialkylbiarylphosphines) generally favor the desired cross-coupling pathway.[2] The steric bulk promotes the reductive elimination of the (often sterically demanding) cross-coupled product. The electron-donating nature of the ligand makes the palladium center more electron-rich, which can facilitate oxidative addition and also accelerate reductive elimination.
-
Bite Angle (for bidentate ligands): For bidentate ligands, the natural bite angle can influence the ease of reductive elimination. Ligands with a wider bite angle can often promote this step more effectively.
-
Ligand Lability: The lability of the ligand can also play a role. A monoligated palladium species is often proposed as the active catalyst in many cross-coupling reactions.[16] The ability of the precatalyst to readily form this active species can be crucial.
Caption: Impact of ligand properties on minimizing homocoupling.
Can the choice between a palladium and nickel catalyst affect the extent of homocoupling?
Yes, the choice of metal can have a significant impact. Nickel and palladium, while both in Group 10, exhibit different reactivity profiles.
-
Redox Potentials: Nickel has a greater propensity to undergo single-electron transfer (SET) processes and can access Ni(I) and Ni(III) oxidation states more readily than palladium. This can open up different mechanistic pathways, some of which may favor homocoupling.
-
Oxidative Addition: Nickel catalysts are often more reactive towards oxidative addition with less reactive electrophiles like aryl chlorides, but this increased reactivity can sometimes lead to less selectivity.
-
Ligand Effects: The optimal ligands for nickel and palladium catalysts are often different. For instance, bidentate nitrogen-based ligands are commonly used in nickel-catalyzed cross-electrophile couplings.[2]
In some cases, a dual-catalyst system using both nickel and palladium can be employed to selectively couple two different aryl electrophiles, such as an aryl bromide and an aryl triflate, while minimizing the homocoupling of each.[17][18]
References
-
Jutand, A., & Mosleh, A. (1997). Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. The Journal of Organic Chemistry, 62(1), 261–274. [Link]
-
Gelis, C., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au. [Link]
-
Gelis, C., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. National Institutes of Health. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Keserű, G. M., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study with Experimental Validation. ACS Publications. [Link]
-
Reeves, J. T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Fairlamb, I. J. S., et al. (2005). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Sherwood, J., et al. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Zhang, J., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Kappe, C. O., et al. (2023). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
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ResearchGate. (n.d.). Aryl Triflates in On‐Surface Chemistry. [Link]
-
Leighton, J. L., et al. (2011). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
-
Blanco, B., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
-
Shibasaki, M., et al. (1999). Regio- and enantio-selective Heck reactions of aryl and alkenyl triflates with the new chiral ligand (R)-BITIANP. Chemical Communications. [Link]
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Semantic Scholar. (n.d.). Strategies for Promoting Reductive Elimination of Bi- and Bis-Oxazoline Ligated Organonickel Complexes. [Link]
-
MacMillan, D. W. C., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]
-
ResearchGate. (n.d.). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. [Link]
-
Weix, D. (n.d.). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates. Weix Group. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the homocoupling and cross‐coupling reactions... [Link]
-
Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Liu, P., et al. (2022). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. National Institutes of Health. [Link]
-
Itami, K., et al. (2022). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
Jutand, A., & Mosleh, A. (1997). Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. PubMed. [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Synform. [Link]
-
Fuchs, H., et al. (2020). Aryl Triflates in On-Surface Chemistry. PubMed. [Link]
Sources
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to provide a robust characterization. This approach is designed for researchers, scientists, and professionals in drug development to facilitate structural elucidation and purity assessment.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For novel or sparsely documented compounds such as 4-Chloro-2-methylphenyl trifluoromethanesulfonate, a thorough understanding of its expected NMR spectral features is critical for synthesis confirmation and quality control.
This guide will first present the predicted ¹H and ¹³C NMR spectra of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. Subsequently, a comparative analysis will be drawn against the experimentally determined spectra of three key structural analogs:
-
4-Chlorophenyl trifluoromethanesulfonate: To illustrate the effect of the trifluoromethanesulfonate group on a chlorinated phenyl ring.
-
2-Methylphenyl trifluoromethanesulfonate: To demonstrate the influence of the methyl and trifluoromethanesulfonate groups in the absence of the chloro substituent.
-
4-Chloro-2-methylphenol: To highlight the spectral changes upon the introduction of the strongly electron-withdrawing trifluoromethanesulfonate group in place of a hydroxyl group.
Predicted NMR Spectral Data for 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Due to the lack of available experimental data, the following ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-methylphenyl trifluoromethanesulfonate have been predicted using advanced computational algorithms and analysis of substituent effects. These predictions serve as a reliable benchmark for researchers synthesizing or working with this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2-methylphenyl trifluoromethanesulfonate
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Aromatic Protons | ~7.4-7.6 | m | - | H-3, H-5, H-6 |
| Methyl Protons | ~2.3 | s | - | -CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| Aromatic Carbons | ~150-152 | C-1 (C-OTf) | ||
| ~135-137 | C-4 (C-Cl) | |||
| ~132-134 | C-2 (C-CH₃) | |||
| ~130-132 | C-6 | |||
| ~128-130 | C-5 | |||
| ~123-125 | C-3 | |||
| Methyl Carbon | ~16-18 | -CH₃ | ||
| Triflate Carbon | ~118 (q, ¹JCF ≈ 320 Hz) | -CF₃ |
Note: Predicted chemical shifts are estimations and may vary slightly from experimental values. The aromatic region in the ¹H NMR is expected to show a complex multiplet pattern due to the specific substitution.
Comparative NMR Analysis with Structural Analogs
A powerful approach to validating the structure of a target molecule is to compare its NMR data with that of known, structurally related compounds. The following sections detail the experimental NMR data for three such analogs and discuss the expected correlations with 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Table 2: Experimental ¹H and ¹³C NMR Data for Structural Analogs
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 4-Chlorophenyl trifluoromethanesulfonate [1] | 7.43 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.8 Hz, 2H) | 147.9, 134.3, 130.3, 122.7, 118.7 (q, ¹JCF = 320.5 Hz) |
| 2-Methylphenyl trifluoromethanesulfonate [1] | 7.35-7.20 (m, 4H), 2.28 (s, 3H) | 148.2, 131.8, 131.2, 127.3, 126.9, 121.8, 118.7 (q, ¹JCF = 320.5 Hz), 16.2 |
| 4-Chloro-2-methylphenol [2][3][4] | 7.07 (d, J=2.5 Hz, 1H), 7.03 (dd, J=8.5, 2.5 Hz, 1H), 6.67 (d, J=8.5 Hz, 1H), 4.79 (s, 1H, OH), 2.20 (s, 3H) | 150.8, 129.8, 128.8, 125.6, 124.9, 116.5, 15.9 |
Analysis of Aromatic Proton (¹H) Signals
The aromatic region of the ¹H NMR spectrum is particularly informative. In 4-chlorophenyl trifluoromethanesulfonate, the two sets of equivalent protons appear as distinct doublets.[1] For 2-methylphenyl trifluoromethanesulfonate, the reduced symmetry results in a more complex multiplet.[1] In 4-chloro-2-methylphenol, the three aromatic protons are all chemically non-equivalent and give rise to a doublet, a doublet of doublets, and a doublet.
For our target molecule, 4-Chloro-2-methylphenyl trifluoromethanesulfonate, we predict a complex multiplet in the aromatic region, likely between 7.4 and 7.6 ppm. This is due to the combined electronic effects of the chloro, methyl, and trifluoromethanesulfonate groups, which remove all elements of symmetry from the phenyl ring, making all three aromatic protons magnetically distinct and coupled to each other. The strong electron-withdrawing nature of the trifluoromethanesulfonate group is expected to shift the aromatic protons downfield compared to the phenol precursor.
Analysis of Methyl Proton (¹H) Signal
The methyl protons in both 2-methylphenyl trifluoromethanesulfonate and 4-chloro-2-methylphenol appear as sharp singlets around 2.2-2.3 ppm.[1] We can confidently predict a similar singlet for the methyl group in 4-Chloro-2-methylphenyl trifluoromethanesulfonate in the same region.
Analysis of Aromatic Carbon (¹³C) Signals
The ¹³C NMR spectra provide further structural confirmation. The carbon attached to the highly electronegative trifluoromethanesulfonate group (C-OTf) is expected to be significantly deshielded, appearing far downfield. This is observed in both 4-chlorophenyl trifluoromethanesulfonate (147.9 ppm) and 2-methylphenyl trifluoromethanesulfonate (148.2 ppm).[1] A similar chemical shift is predicted for the corresponding carbon in our target molecule.
The carbon bearing the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 320 Hz. This is a characteristic signature of the triflate group.[1]
The positions of the other aromatic carbons will be influenced by the additive effects of the substituents. The chloro and methyl groups will have their characteristic effects on the chemical shifts of the carbons to which they are attached and the adjacent carbons.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of 4-Chloro-2-methylphenyl trifluoromethanesulfonate for ¹H NMR, and 50-100 mg for ¹³C NMR into a clean, dry vial.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[5]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup: The NMR spectrometer should be properly tuned and the magnetic field shimmed on the sample to ensure homogeneity.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more scans).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or the internal standard.
Mechanistic Insights: Substituent Effects on Chemical Shifts
The chemical shift of a nucleus is highly sensitive to its local electronic environment. Understanding the influence of different functional groups is key to interpreting NMR spectra correctly.
-
Chloro Group: The chlorine atom is electronegative and exhibits an inductive electron-withdrawing effect, which generally deshields nearby nuclei (shifts them downfield). It can also participate in resonance, donating a lone pair of electrons to the aromatic ring, which has a shielding effect, particularly at the ortho and para positions. The overall effect is a combination of these two factors.
-
Methyl Group: The methyl group is weakly electron-donating through an inductive effect, leading to a slight shielding (upfield shift) of the aromatic protons and carbons, especially at the ortho and para positions.
-
Trifluoromethanesulfonate (Triflate) Group (-OTf): This is a very strong electron-withdrawing group due to the presence of the highly electronegative fluorine and oxygen atoms, and the sulfonyl group. This strong inductive effect causes significant deshielding of the attached aromatic ring, leading to downfield shifts for both ¹H and ¹³C nuclei.
Caption: Influence of substituents on the aromatic ring's electron density.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. By combining predictive methods with a comparative analysis of structurally related compounds, a reliable set of expected spectral data has been established. The detailed experimental protocol and discussion of substituent effects offer practical guidance for researchers in obtaining and interpreting high-quality NMR data for this and similar molecules. This systematic approach ensures a high degree of confidence in structural assignment, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Abstract
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. We will explore the fundamental principles that establish qNMR as a primary ratio method, deliver a detailed experimental protocol, and present a comparative analysis to guide researchers in selecting the most appropriate analytical technique. This document is intended for researchers, scientists, and drug development professionals who require robust and accurate analytical methodologies.
Introduction: The Imperative of Purity in Scientific Discovery
4-Chloro-2-methylphenyl trifluoromethanesulfonate is a complex organic molecule whose utility in synthetic chemistry, potentially as an intermediate or building block, necessitates a reliable method for purity determination. Impurities can arise from starting materials, by-products, or degradation and can significantly impact reaction yields, biological activity, and safety profiles. Therefore, an accurate and precise purity value is critical.
Traditionally, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis.[1][2][3] While powerful, these methods are often relative and depend on the availability of a pure reference standard of the analyte itself, which may not exist for novel compounds.[4][5] This guide will demonstrate the unique advantages of qNMR, a technique that provides absolute quantification without the need for an identical reference standard.[3][4][6]
The Principle of Quantitative NMR (qNMR): A Primary Method of Measurement
The power of qNMR lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][6][7] This relationship is independent of the molecule's structure, unlike chromatographic techniques that rely on compound-specific response factors.[3][7] This unique feature allows qNMR to be a primary ratio method, meaning it can determine the ratio of two substances (the analyte and an internal standard) without requiring a reference standard of the analyte.[8]
By adding a known mass of a highly pure, certified internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping NMR signals.[6] This traceability to the International System of Units (SI) through mass makes qNMR a powerful tool for certifying reference materials and for assigning purity to novel chemical entities with high accuracy.[2][9]
Experimental Protocol: qNMR Purity Determination of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
This section provides a detailed workflow for the purity assessment of 4-Chloro-2-methylphenyl trifluoromethanesulfonate using ¹H qNMR. The causality behind each experimental choice is explained to ensure methodological robustness.
Workflow for qNMR Purity Assessment
Caption: High-level workflow for qNMR purity determination.
Step 1: Selection of the Internal Standard (IS)
The choice of an internal standard is the most critical step for an accurate qNMR experiment.[10][11] The ideal IS for analyzing 4-Chloro-2-methylphenyl trifluoromethanesulfonate should meet the following criteria:
-
High Purity: Must be a certified reference material (CRM) with a known purity (e.g., >99.9%).[10][12]
-
Chemical Stability: Should not react with the analyte, solvent, or trace moisture.[11][12][13]
-
Solubility: Must be fully soluble in the chosen deuterated solvent.[10][11][13]
-
Non-Overlapping Signals: Its ¹H NMR signals must be in a clear region of the spectrum, away from any analyte or impurity signals.[10][13] A sharp singlet is ideal.[10]
-
Suitable Chemical Shift: Signals in regions generally free of analyte peaks (e.g., 0-1 ppm or >8.5 ppm) are preferred.[10]
For 4-Chloro-2-methylphenyl trifluoromethanesulfonate, which is an aromatic compound, Maleic Anhydride or 1,4-Dinitrobenzene would be suitable internal standards when using a solvent like Chloroform-d (CDCl₃) or Acetone-d₆.
Step 2: Sample Preparation
Accurate weighing is paramount.[14]
-
Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of 4-Chloro-2-methylphenyl trifluoromethanesulfonate into a clean glass vial.[15] Record the mass (m_analyte).
-
To the same vial, add an accurately weighed amount of the chosen internal standard (m_IS). The molar ratio of IS to analyte should be roughly 1:1 to ensure comparable signal intensities for accurate integration.[12][13]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d). The solvent must completely dissolve both the analyte and the IS.[7][13]
-
Vortex the vial until all solids are completely dissolved to ensure a homogenous solution.
-
Transfer the solution to a 5 mm NMR tube.
Step 3: NMR Data Acquisition
Acquisition parameters must be optimized for quantification, not just for structural elucidation.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[4]
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal excitation for all nuclei.
-
Relaxation Delay (D1): This is a critical parameter. The D1 delay must be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the IS signals being integrated.[11] A sufficiently long delay ensures that all protons have fully relaxed back to equilibrium before the next pulse, preventing signal saturation and ensuring the integral area is truly proportional to the number of nuclei. A conservative D1 of 30-60 seconds is often a good starting point if T₁ values are unknown.
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.
-
Dummy Scans: Use at least 4 dummy scans to allow the spins to reach a steady state before acquisition begins.[15]
Step 4: Data Processing and Purity Calculation
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and a signal for the internal standard (I_IS). For 4-Chloro-2-methylphenyl trifluoromethanesulfonate, the aromatic protons or the methyl protons could be used.
-
Calculate the purity using the following master equation[8]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte, I_IS: Integral values for the analyte and IS.
-
N_analyte, N_IS: Number of protons giving rise to the integrated signal for the analyte and IS.
-
MW_analyte, MW_IS: Molecular weights of the analyte and IS.
-
m_analyte, m_IS: Masses of the analyte and IS.
-
P_IS: Certified purity of the IS (as a percentage).
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, HPLC and GC remain indispensable in many analytical laboratories. The choice of method depends on the specific analytical challenge.
Decision Logic for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Comparison Table
| Feature | Quantitative NMR (qNMR) | HPLC (with UV detection) | Gas Chromatography (GC-FID) |
| Principle | Signal area is directly proportional to the number of nuclei.[6][8] | Differential partitioning between mobile and stationary phases. | Partitioning between carrier gas and stationary phase. |
| Quantification | Absolute (Primary Ratio Method).[6][8] | Relative (requires analyte-specific reference standard).[3] | Relative (requires analyte-specific reference standard). |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Requires a certified standard of the same compound being analyzed. | Requires a certified standard of the same compound being analyzed. |
| Method Development | Minimal; primarily involves selecting a suitable standard and solvent.[5] | Can be time-consuming (column, mobile phase, gradient optimization). | Can be time-consuming (column, temperature program optimization). |
| Sample Throughput | Moderate; acquisition times can be longer due to relaxation delays. | High; automated systems can run many samples. | High; automated systems are common. |
| Destructive? | No, the sample can be fully recovered.[6] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Universality | Universal for all soluble compounds with NMR-active nuclei.[16][17] | Limited to compounds with a chromophore (for UV detection). | Limited to volatile and thermally stable compounds. |
| Accuracy/Precision | High; relative standard deviations typically <1%.[4] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of novel or specialized compounds like 4-Chloro-2-methylphenyl trifluoromethanesulfonate, qNMR offers a distinct and powerful advantage as a primary, non-destructive analytical method. It provides a direct, absolute measure of purity traceable to the SI unit of mass, without the prerequisite of an identical, highly pure reference standard. This capability is invaluable in early-stage research and development where such standards are often unavailable.
However, qNMR is not a universal replacement for chromatography. HPLC and GC offer superior sensitivity for trace impurity detection and are better suited for analyzing complex mixtures.[16] The most robust quality control strategy often involves an orthogonal approach: using qNMR to assign a precise purity value to a primary reference standard, and then using that well-characterized standard to calibrate routine, high-throughput chromatographic methods.[1][18] By understanding the principles and practical application of qNMR, researchers can ensure the highest level of accuracy and confidence in their analytical results.
References
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Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
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[Video] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 19, 2026, from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved January 19, 2026, from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved January 19, 2026, from [Link]
-
What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved January 19, 2026, from [Link]
- Method for detecting residual solvent of trifluoromethanesulfonic acid. (2019, December 24). Google Patents.
-
Methyl trifluoromethanesulfonate. (2018, February 16). SIELC Technologies. Retrieved January 19, 2026, from [Link]
- Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine. (2023, April 25). Google Patents.
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Quantitative NMR. (n.d.). National Measurement Institute, Australia. Retrieved January 19, 2026, from [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved January 19, 2026, from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved January 19, 2026, from [Link]
-
Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2023, September 13). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. (2020, March 20). KoreaScience. Retrieved January 19, 2026, from [Link]
-
Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). Pfizer CentreOne. Retrieved January 19, 2026, from [Link]
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Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI), University of Illinois Chicago. Retrieved January 19, 2026, from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. Retrieved January 19, 2026, from [Link]
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- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate and Aryl Bromides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the judicious selection of coupling partners is paramount to the success of carbon-carbon and carbon-heteroatom bond formation. This guide offers an in-depth comparative analysis of the reactivity of 4-Chloro-2-methylphenyl trifluoromethanesulfonate and its analogous aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By delving into the mechanistic nuances and providing supporting experimental data, this document serves as a technical resource for optimizing reaction conditions and making informed substrate choices in complex molecular syntheses.
Introduction: The Triflate and the Bromide - A Tale of Two Leaving Groups
Aryl triflates (ArOTf) and aryl bromides (ArBr) are two of the most prevalent classes of electrophiles employed in cross-coupling chemistry. Their differential reactivity stems fundamentally from the nature of the carbon-leaving group bond. The triflate group is one of the best leaving groups, owing to the high stability of the trifluoromethanesulfonate anion. Conversely, the carbon-bromine bond is a classical covalent bond whose reactivity is dictated by its bond strength and polarity.
4-Chloro-2-methylphenyl trifluoromethanesulfonate presents a unique substrate with both a chloro and a triflate substituent, offering potential for selective functionalization. Its reactivity profile, when compared to a structurally similar aryl bromide such as 4-chloro-2-methylbromobenzene , reveals key insights into the factors governing the critical oxidative addition step in palladium catalysis.
The Heart of the Matter: Oxidative Addition and Mechanistic Divergence
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl electrophile to the Pd(0) catalyst. The facility of this step is intrinsically linked to the C-X bond being cleaved. Generally, the reactivity trend for aryl halides follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[1] Aryl triflates often exhibit reactivity comparable to or greater than aryl bromides, particularly with electron-rich aryl systems.
The mechanism of oxidative addition can vary depending on the substrate and the ligand environment. For aryl halides, a concerted pathway is often proposed. In contrast, for aryl triflates, the oxidative addition can proceed through a cationic pathway, especially with bidentate phosphine ligands, which can influence the subsequent steps of the catalytic cycle.[2][3] This mechanistic dichotomy is a crucial factor in understanding the selective reactivity observed in competitive scenarios.
Comparative Reactivity in Key Cross-Coupling Reactions
The choice of leaving group can significantly impact reaction outcomes, including yield, reaction time, and catalyst loading. Below is a comparative analysis of the expected performance of 4-Chloro-2-methylphenyl trifluoromethanesulfonate and a representative aryl bromide, 4-chloro-2-methylbromobenzene, in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds. The reactivity of the aryl electrophile is a key parameter for efficient coupling.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-methylphenyl trifluoromethanesulfonate | Phenylboronic acid | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~75[4] |
| 4-chloro-2-methylbromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90[1] |
Analysis:
While both substrates are effective, aryl bromides often provide higher yields under standard conditions.[1] The slightly lower yield for the triflate may be attributed to competitive hydrolysis of the triflate group, especially in the presence of water and base.[5] However, aryl triflates can be advantageous when milder reaction conditions are required, as they can often be coupled at lower temperatures.[4] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like RuPhos are often necessary to achieve high efficiency with aryl triflates.[4]
Interestingly, in molecules containing both a bromide and a triflate, the selectivity of the Suzuki coupling can be ligand-dependent. While some catalyst systems preferentially react at the C-Br bond, others can be tuned to favor the C-OTf bond, offering a powerful tool for sequential couplings.[3][6]
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-methylphenyl trifluoromethanesulfonate | Morpholine | t-BuBrettPhos Pd G3 | K₂CO₃ | Toluene | 100 | 14 | ~90[7] |
| 4-chloro-2-methylbromobenzene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | ~95[8] |
Analysis:
Both aryl triflates and aryl bromides are excellent substrates for the Buchwald-Hartwig amination.[9] Aryl bromides are widely used and generally provide high yields with a variety of amine coupling partners.[10] Aryl triflates have emerged as highly effective alternatives, often requiring specialized, bulky phosphine ligands like t-BuBrettPhos to achieve high reactivity and suppress side reactions such as triflate hydrolysis.[7][11] The choice of base is also crucial, with weaker bases like K₂CO₃ often being sufficient for triflates, which can be advantageous for base-sensitive substrates.
Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Heck Reaction: Olefin Arylation
The Heck reaction is a fundamental tool for the formation of substituted alkenes from aryl halides or triflates and olefins.[12]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-methylphenyl trifluoromethanesulfonate | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 4 | ~80[13] |
| 4-chloro-2-methylbromobenzene | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | ~90[14] |
Analysis:
Aryl bromides are classic substrates for the Heck reaction, consistently providing high yields of the desired substituted alkenes.[14][15] Aryl triflates are also competent coupling partners, although their reactivity can be more sensitive to the reaction conditions.[2][13] The choice of base and solvent can significantly influence the outcome. For aryl triflates, the reaction often proceeds via a cationic pathway, which can lead to different regioselectivity compared to the neutral pathway followed by aryl halides.[2]
Experimental Protocols
Synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Materials:
-
4-Chloro-2-methylphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 4-chloro-2-methylphenol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 equiv).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triflate.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide or triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1)
Procedure:
-
To a dry reaction vessel, add the aryl halide/triflate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl bromide or triflate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, anhydrous)
Procedure:
-
In a glovebox, charge a reaction tube with the palladium precatalyst, base, and a stir bar.
-
Add the aryl halide/triflate and the amine.
-
Add the anhydrous solvent, seal the tube, and remove from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
After the specified time, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[7]
General Procedure for Heck Reaction
Materials:
-
Aryl bromide or triflate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF, anhydrous)
Procedure:
-
To a reaction vessel, add the palladium catalyst and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the aryl halide/triflate, alkene, and base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[13]
Conclusion
Both 4-Chloro-2-methylphenyl trifluoromethanesulfonate and analogous aryl bromides are highly effective substrates in palladium-catalyzed cross-coupling reactions. The choice between them depends on the specific requirements of the synthesis. Aryl bromides are often more cost-effective and can provide excellent yields with well-established catalytic systems. Aryl triflates, while sometimes requiring more specialized ligands and conditions, offer the advantage of higher reactivity under milder conditions and can enable selective transformations in multifunctional molecules. A thorough understanding of the mechanistic underpinnings and careful optimization of reaction parameters are key to harnessing the full potential of these versatile coupling partners.
References
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). PMC - NIH. [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2011). ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). ACS Publications. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
(PDF) Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023). ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. (2007). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. (2012). MDPI. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (2007). Chemical Communications (RSC Publishing). [Link]
-
Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. (2021). ChemRxiv. [Link]
-
Anyone have experience with Buchwald-Hartwig Amination of Triflates? (2012). Reddit. [Link]
-
Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Method for synthesizing trifluoromethanesulfonate. (2016).
-
Spiro[4.5]decan-1-one, 4-methoxy-. (n.d.). Organic Syntheses Procedure. [Link]
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (2013).
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A Comparative Guide to Sulfonate Leaving Groups in SNAr Reactions: Triflate vs. Tosylate and Mesylate
For researchers and professionals in drug development and synthetic chemistry, the Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone for constructing complex aryl ethers, amines, and thioethers. The efficiency of this reaction hinges on two principal factors: the electronic activation of the aromatic ring and the intrinsic ability of the leaving group to depart. While halides are common, a class of superior leaving groups—sulfonate esters—offers significantly enhanced reactivity.
This guide provides an in-depth comparison of the three most prominent sulfonate leaving groups: trifluoromethanesulfonate (triflate, -OTf), p-toluenesulfonate (tosylate, -OTs), and methanesulfonate (mesylate, -OMs). We will dissect the chemical principles governing their reactivity in the SNAr context, present the supporting quantitative data, and offer field-proven insights to guide your selection process.
Understanding the SNAr Mechanism and the Role of the Leaving Group
The SNAr reaction is not a concerted process like the SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[1]
-
Addition Step: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step. It disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, which departs with its pair of bonding electrons.
The leaving group's ability influences the reaction in two ways. Although its departure is not typically the rate-limiting step, a better leaving group will lower the energy barrier for the second step, ensuring the reaction proceeds efficiently to completion. More importantly, the inherent electron-withdrawing nature of the sulfonate group contributes to the initial electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack.
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
The Defining Factor: Anion Stability and Conjugate Acid Strength
The fundamental principle of a good leaving group is its ability to stabilize the negative charge it accepts upon departure.[2] Stable anions are weak bases, and their corresponding conjugate acids are therefore strong acids.[3][4] The pKa of the conjugate acid is the most direct quantitative measure of leaving group ability—the lower the pKa, the stronger the acid, and the better its conjugate base is as a leaving group.[5]
A Quantitative Comparison of Sulfonate Leaving Groups
While direct, side-by-side kinetic studies of these three sulfonates within a single SNAr reaction system are not extensively documented, a wealth of data from analogous SN2 reactions and fundamental pKa measurements provides a clear and reliable hierarchy of reactivity.[5][6] This order is widely accepted and applied by synthetic chemists.
| Leaving Group | Abbreviation | Anion Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -14[7] | ~56,000 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[5][8] | ~0.7 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 to -2[5] | 1.0 (Reference) |
Data compiled from multiple sources. The SN2 rates are relative to mesylate and serve as a proxy for intrinsic leaving group fugacity.[5][6]
Caption: Structures of the Triflate, Tosylate, and Mesylate anions.
Analysis of Relative Reactivity
Triflate (-OTf): The Super Leaving Group
Triflate is, unequivocally, the most potent leaving group in this series. Its corresponding conjugate acid, triflic acid, is a superacid with a pKa of approximately -14.[7] This exceptional stability stems from two key features:
-
Powerful Inductive Effect: The three fluorine atoms exert a formidable electron-withdrawing inductive effect, pulling electron density away from the sulfonate group.
-
Resonance Delocalization: The negative charge is delocalized across the three oxygen atoms and the sulfur atom.
This combination extensively delocalizes the negative charge, making the triflate anion incredibly stable and its departure highly favorable.[5][6] Aryl triflates are highly effective substrates in SNAr reactions, often reacting under milder conditions than their halide or tosylate counterparts.[7]
Tosylate (-OTs): The Versatile Workhorse
The tosylate group is significantly more reactive than mesylate. The stability of the tosylate anion is enhanced by:
-
Resonance: The negative charge is delocalized across the sulfonate group and further into the aromatic ring.
-
Inductive Effect: The phenyl group provides a moderate electron-withdrawing effect.
Tosylate is a staple in organic synthesis due to its excellent balance of reactivity, stability, and the crystalline nature it often imparts to substrates, which simplifies purification.[3]
Mesylate (-OMs): The Practical Standard
Mesylate is the simplest of the three, with a methyl group attached to the sulfonyl center. While it is an excellent leaving group in its own right, it is the least reactive of the trio. The methyl group is electron-donating compared to hydrogen, which slightly destabilizes the resulting anion compared to tosylate and significantly so compared to triflate.[5] Its utility lies in its lower cost and smaller size, making it a practical choice for many standard transformations where extreme reactivity is not required.
Caption: The established hierarchy of sulfonate leaving group ability.
Practical Implications and Experimental Design
When to Choose Triflate:
-
For unreactive or electron-rich aromatic systems where maximum activation is needed.
-
When milder reaction conditions (lower temperatures, shorter times) are required to preserve sensitive functional groups elsewhere in the molecule.
-
In cases where tosylate or mesylate substrates fail to react.
When to Choose Tosylate:
-
As a general-purpose, highly effective leaving group for a wide range of activated aromatic substrates.
-
When a balance between high reactivity and substrate stability is desired.
-
When the crystalline nature of the tosylated intermediate can aid in purification.
When to Choose Mesylate:
-
For highly activated, electron-poor aromatic systems where a moderately good leaving group is sufficient.
-
In large-scale syntheses where cost is a significant factor.
-
When the smaller size of the group is advantageous.
Representative Experimental Protocol: Synthesis of an Aryl Tosylate
This protocol describes the conversion of a phenol to an aryl tosylate, a common precursor for SNAr reactions.
Objective: To synthesize 4-nitrophenyl p-toluenesulfonate from 4-nitrophenol.
Materials:
-
4-Nitrophenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and reflux condenser
-
Ice bath
Step-by-Step Methodology:
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-nitrophenol (1.0 eq) in anhydrous DCM.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.[4]
-
Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains close to 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure aryl tosylate.
This self-validating protocol includes acidic and basic washes to systematically remove unreacted starting materials and byproducts, ensuring the isolation of a pure product ready for subsequent SNAr reactions.
Conclusion
The choice between triflate, tosylate, and mesylate is a strategic decision in the design of SNAr reactions. The established reactivity order, Triflate > Tosylate > Mesylate , is firmly grounded in the fundamental principles of anion stability and is quantitatively supported by pKa data. While triflate offers unparalleled reactivity for challenging substrates, tosylate provides a robust and versatile option for most applications. Mesylate remains a cost-effective choice for highly activated systems. By understanding the causality behind their performance, researchers can rationally select the optimal leaving group to achieve their synthetic goals with greater efficiency and success.
References
- Vertex AI Search. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- National Institutes of Health (NIH). (n.d.).
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- BenchChem. (2025). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.
- Wikipedia. (n.d.).
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
- Química Orgánica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2.
- Master Organic Chemistry. (2015).
- Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube.
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- University of Bristol. (n.d.).
- Ketone Pharma. (n.d.). Trifluoromethanesulfonic acid.
- Chemistry Steps. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2004).
- University of Tartu. (2018). Acidity of strong acids (pKa)
- University of Calgary. (n.d.).
- ResearchGate. (n.d.). pKa values which have been reported for strong acids.
- Nanyang Technological University. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
- University of Tartu. (2025).
- OWL, Cengage. (n.d.).
- Khan Academy. (2013).
- Pearson+. (2024). A trifluoromethanesulfonate (triflate)
- Khan Academy. (n.d.).
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A Senior Application Scientist's Guide to Purity Determination of Substituted Aryl Triflates
Prepared for: Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a cornerstone of successful chemical synthesis, particularly in the realm of pharmaceutical and materials science. Substituted aryl triflates are highly valuable and versatile electrophiles, frequently employed in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] The presence of even minor impurities, such as the starting phenol, can significantly impact reaction yields, catalyst activity, and the impurity profile of the final product. Therefore, the accurate and precise determination of aryl triflate purity is not merely a quality control checkpoint but a critical step in ensuring the reproducibility and success of a synthetic campaign.
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of substituted aryl triflates. As a senior application scientist, my focus is not just on the "how" but the "why"—providing the rationale behind methodological choices to empower you to select and implement the most appropriate technique for your specific analytical challenge. All protocols are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Section 1: The Analytical Challenge - Profiling Common Impurities
Effective purity analysis begins with understanding what you are looking for. Aryl triflates are most commonly synthesized by reacting a phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyltriflimide (PhNTf₂), in the presence of a base.[4][5][6] This synthetic route informs the likely impurity profile:
-
Unreacted Starting Phenol: The most common process-related impurity. Its presence can lead to undesired side reactions in subsequent coupling steps.
-
Hydrolysis Product (Phenol): Aryl triflates can be susceptible to hydrolysis, particularly under non-anhydrous conditions or during workup, reverting to the starting phenol.
-
Residual Base/Base Salts: Amine bases like pyridine or triethylamine are often used. Their corresponding triflate salts can persist in the final product if purification is incomplete.
-
Byproducts of the Triflating Agent: For example, N-phenyltriflimide can generate aniline as a byproduct.
A robust analytical method must be able to separate and quantify the aryl triflate active pharmaceutical ingredient (API) from these potential impurities with high specificity.
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Method
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for purity assessment in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[7][8]
Principle and Applicability
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For aryl triflates, which are moderately polar to nonpolar, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The aryl triflate and its less polar impurities will interact more strongly with the stationary phase and thus elute later than highly polar impurities like base salts. Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the triflate provides a strong chromophore.
Expertise & Causality: Why This Setup?
-
Column Choice (C18): A C18 (octadecylsilyl) column is the standard starting point for molecules like aryl triflates. Its long alkyl chains provide strong hydrophobic interactions, which are ideal for retaining and separating aromatic compounds. The primary separation mechanism is based on hydrophobicity; the starting phenol is typically more polar than its corresponding triflate and will therefore elute earlier.
-
Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile is favored over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds. A gradient elution (where the percentage of organic solvent is increased over time) is crucial. It ensures that early-eluting polar impurities (like pyridinium salts) are resolved from the solvent front, while the more retained aryl triflate and any nonpolar impurities are eluted in a reasonable time with good peak shape.
-
UV Detection: The aromatic ring common to all aryl triflates provides strong UV absorbance, typically between 254-270 nm. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak. This is a self-validating feature; it can confirm peak purity (i.e., that a single chromatographic peak is not composed of multiple co-eluting species) and help tentatively identify impurities by comparing their spectra to that of the main component.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Determination.
Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or wavelength maximum of the analyte).
-
Injection Volume: 5 µL.
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile.
-
Sample Stock: Accurately weigh approximately 10 mg of the aryl triflate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
Gradient Program:
-
Start with a 5-minute hold at 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
System Suitability:
-
Before sample analysis, inject a solution containing the aryl triflate and its corresponding phenol.
-
Acceptance Criteria: The resolution between the two peaks must be >2.0. The tailing factor for the main aryl triflate peak should be <1.5.
-
-
Analysis & Calculation:
-
Inject the sample preparation.
-
Integrate all peaks.
-
Calculate the purity by area percent: Purity (%) = (Area_ArylTriflate / Area_Total) * 100.
-
Note: This area percent calculation assumes that all impurities have the same response factor as the main peak. For higher accuracy, especially for regulatory filings, a Relative Response Factor (RRF) for each impurity should be determined.
Data Presentation: HPLC Analysis
| Peak ID | Retention Time (min) | Area (mAU*s) | Area % | Identity |
| 1 | 3.5 | 15.2 | 0.4% | Pyridinium Salt |
| 2 | 8.9 | 35.8 | 0.9% | Starting Phenol |
| 3 | 12.4 | 3925.0 | 98.5% | Aryl Triflate |
| 4 | 14.1 | 8.0 | 0.2% | Unknown Impurity |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
For aryl triflates that are sufficiently volatile and thermally stable, GC-MS offers a powerful alternative with the significant advantage of providing structural information from the mass spectrometer.
Principle and Applicability
GC separates compounds in the gas phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. After separation, the compounds enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
Expertise & Causality: Why This Setup?
-
Column Choice (DB-5ms or equivalent): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is an excellent general-purpose choice. It separates compounds primarily by boiling point, which is effective for distinguishing an aryl triflate from its lower-boiling-point parent phenol. The "ms" designation indicates the column is highly inert and has low bleed, which is critical for obtaining clean mass spectra.
-
Temperature Programming: A temperature ramp is essential. Starting at a low temperature allows for the separation of any volatile contaminants. The temperature is then gradually increased to elute the compounds of interest in order of their boiling points. A slow ramp rate improves resolution between closely boiling compounds.
-
Electron Ionization (EI): Standard 70 eV EI is used because it is highly reproducible and creates extensive fragmentation. This fragmentation pattern is often unique to a compound and can be compared against spectral libraries (like NIST) for confident identification of impurities.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Purity and Impurity ID.
Protocol: GC-MS Purity Assay
-
System Preparation:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL, Split ratio 50:1.
-
Oven Program: Hold at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 40-550 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the aryl triflate in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis & Identification:
-
Acquire the data.
-
Identify the main peak and any impurity peaks in the Total Ion Chromatogram (TIC).
-
For each peak, extract the mass spectrum and compare it to a library database (e.g., NIST) to confirm the identity of the aryl triflate and identify impurities.
-
Purity is calculated based on the TIC area percent.
-
Section 4: Quantitative NMR (qNMR) - The Absolute Method
While chromatographic methods provide relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary ratio method capable of determining absolute purity (w/w %) without the need for a reference standard of the analyte itself.[9][10]
Principle and Applicability
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[10] By adding a known mass of a highly pure internal standard to a known mass of the sample, the purity of the sample can be calculated by comparing the integral of a unique analyte signal to the integral of a unique internal standard signal.
Expertise & Causality: Why This Setup?
-
Internal Standard (IS) Selection: This is the most critical decision in qNMR. The IS must:
-
Be highly pure (>99.5%).
-
Be non-volatile and stable.
-
Have a simple NMR spectrum with at least one sharp signal that does not overlap with any analyte or impurity signals.
-
Be soluble in the same deuterated solvent as the sample.
-
Common choices include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.
-
-
Acquisition Parameters (The Self-Validation System): Accurate quantification requires specific parameter settings. The most important is the relaxation delay (D1) . This is the time between pulses. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal intensity truly proportional to the number of protons. A T₁ determination experiment should be run first to establish this parameter authoritatively.
-
Signal Selection: Choose sharp, well-resolved singlet peaks for both the analyte and the IS if possible. They should be in a clear region of the spectrum, free from overlap with each other, solvent signals, or impurity peaks.
Experimental Workflow: qNMR Analysis
Caption: Workflow for Absolute Purity by qNMR.
Protocol: ¹H-qNMR Purity Assay
-
Preparation:
-
Accurately weigh ~15 mg of the aryl triflate sample (m_spl).
-
Accurately weigh ~10 mg of maleic acid internal standard (m_std, Purity_std = 99.9%).
-
Transfer both solids to a vial and dissolve in ~0.7 mL of DMSO-d₆.
-
-
Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Determine the longest T₁ value for the selected sample and standard protons.
-
Set the relaxation delay (D1) to at least 5 times this T₁ value (e.g., 30 seconds).
-
Acquire the spectrum with a 90° pulse, ensuring a sufficient number of scans (e.g., 64-128) for a good signal-to-noise ratio (>250:1).
-
-
Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the aryl triflate (I_spl) and the singlet for maleic acid at ~6.3 ppm (I_std).
-
Calculate the purity using the following equation:
Purity_spl (%) = (I_spl / I_std) * (N_std / N_spl) * (M_spl / M_std) * (m_std / m_spl) * Purity_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_std for maleic acid = 2)
-
M: Molar mass
-
m: Weighed mass
-
Purity_std: Purity of the internal standard
-
Section 5: Method Comparison and Selection Guide
The choice of analytical method depends on the specific requirements of the analysis, including the available instrumentation, the nature of the sample, and the desired level of accuracy.
Comparative Summary of Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by boiling point | Nuclear resonance, signal proportional to molar amount |
| Selectivity | High; tunable with column/mobile phase | Very high; based on volatility | High; based on unique chemical shifts |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantitation | Relative (Area %), requires RRF for accuracy | Relative (TIC Area %) | Absolute (w/w %) , primary method |
| Impurity ID | Tentative (by retention time, UV spectrum) | Definitive (by mass spectrum fragmentation) | Definitive (by full structure elucidation) |
| Throughput | High | High | Low to Moderate |
| Key Limitation | Requires chromophore; RRF needed for accuracy | Sample must be volatile & thermally stable | Lower sensitivity; requires careful setup |
| Best For... | Routine QC, stability studies, release testing | Impurity identification, volatile samples | Primary characterization, reference standard qualification , orthogonal check |
Decision Guide for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The determination of purity for substituted aryl triflates is a critical task that demands the right analytical tool. HPLC-UV stands as the robust, high-throughput choice for routine quality control. GC-MS offers unparalleled power for identifying volatile impurities, provided the analyte is thermally stable. For the highest level of metrological certainty, qNMR is the definitive method for absolute purity determination and is invaluable for qualifying reference standards.
References
- Patsnap Eureka.
- ResearchGate. Aryl Triflates in On‐Surface Chemistry | Request PDF.
- PubMed. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- OAText.
- OAText.
- National Institutes of Health (NIH).
- IntuitionLabs. ICH Q2(R2)
- PubMed.
- Google Patents. HPLC method for purifying organic compounds.
- ACS Publications.
- ResearchGate.
- Organic Chemistry Portal.
- Royal Society of Chemistry.
- pubs.acs.org.
- ACS Publications. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ACS Publications. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH.
- ResearchGate.
- ResearchGate.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- National Institutes of Health (NIH).
- MDPI.
- Royal Society of Chemistry.
- MQA-Labs.
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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
Welcome, fellow researchers and drug development professionals. In the intricate world of synthetic chemistry, the choice of catalyst can be the determining factor between a high-yielding, efficient reaction and a frustrating dead end. This is particularly true for challenging cross-coupling reactions involving sterically hindered and electronically deactivated substrates. Today, we delve into a comparative analysis of palladium catalysts for the cross-coupling of 4-chloro-2-methylphenyl trifluoromethanesulfonate, a substrate that presents a unique set of challenges due to the presence of an ortho-methyl group and a deactivating chloro substituent.
This guide is designed to provide you with a deep, practical understanding of the available catalytic systems, moving beyond mere protocols to explain the "why" behind catalyst selection. We will explore the mechanistic nuances of different ligand classes and present comparative data to inform your experimental design.
The Challenge: Coupling of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
The substrate, 4-chloro-2-methylphenyl trifluoromethanesulfonate, is a prime example of a challenging electrophile in palladium-catalyzed cross-coupling reactions. The triflate group is an excellent leaving group, generally more reactive than the corresponding chloride.[1] However, the ortho-methyl group introduces significant steric hindrance around the reactive center, which can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the chloro group at the para-position can influence the electron density of the aromatic ring, affecting its reactivity.
A successful catalyst system for this substrate must therefore be able to overcome these steric and electronic hurdles to facilitate efficient oxidative addition and subsequent reductive elimination, the key steps in the formation of the desired carbon-carbon or carbon-nitrogen bond.
The Catalytic Contenders: A Comparative Overview
The evolution of palladium catalysis has gifted us with a diverse toolbox of ligands that can be tailored to specific cross-coupling challenges. For substrates like 4-chloro-2-methylphenyl trifluoromethanesulfonate, the most effective catalysts are typically characterized by bulky and electron-rich ligands. These properties are crucial for promoting the formation of the active, monoligated Pd(0) species, which is more amenable to oxidative addition with sterically demanding substrates.[2]
We will focus our comparison on two major classes of ligands that have demonstrated exceptional performance in the coupling of challenging aryl triflates and chlorides: Buchwald's Biaryl Phosphine Ligands and N-Heterocyclic Carbenes (NHCs) .
The Powerhouses: Buchwald's Biaryl Phosphine Ligands
The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, developed in the laboratory of Stephen L. Buchwald, revolutionized the field of cross-coupling. Ligands such as XPhos , SPhos , and JohnPhos are designed to be sterically demanding, which facilitates the reductive elimination step and prevents the formation of inactive catalyst species.[3][4] The electron-rich nature of these phosphines enhances the rate of oxidative addition, even with unreactive aryl chlorides and triflates.
For the coupling of 4-chloro-2-methylphenyl trifluoromethanesulfonate, ligands from the Buchwald family are an excellent starting point. Their proven track record with sterically hindered and electron-poor aryl halides and triflates makes them prime candidates.[3]
The Robust Alternatives: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] They are strong σ-donors, which makes the resulting palladium complexes highly active for the oxidative addition of challenging substrates.[6] Furthermore, the strong Pd-NHC bond contributes to the high stability of the catalyst, often allowing for reactions to be carried out at lower catalyst loadings and higher temperatures without significant decomposition.[7]
Commercially available NHC-palladium precatalysts, such as those bearing the IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligands, are highly effective for a broad range of cross-coupling reactions, including those with sterically hindered substrates.[6][7]
Performance Comparison: A Data-Driven Approach
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Hindered Aryl Triflates/Chlorides
| Catalyst System (Pd Source / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2,6-Dimethylphenyl triflate | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 | [4] |
| Pd₂(dba)₃ / SPhos | 4-Chloro-2-methylaniline | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 24 | 87 | [8] |
| [Pd(allyl)Cl]₂ / IPr | 2-Methyl-6-chlorophenyl triflate | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 92 | [6] |
| Pd(OAc)₂ / PCy₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 12 | 98 | [9] |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Hindered Aryl Triflates/Chlorides
| Catalyst System (Pd Source / Ligand) | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2-Bromo-1,3-dimethylbenzene | Morpholine | NaOtBu | Toluene | 100 | 2 | 98 | [10] |
| Pd₂(dba)₃ / BrettPhos | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 0.6 | >99 | |
| [Pd(allyl)Cl]₂ / IMes | 2-Chlorotoluene | n-Butylamine | K₃PO₄ | Dioxane | 100 | 18 | 85 | [7] |
| Pd(OAc)₂ / BINAP | Aryl Triflates | Benzylamine | Cs₂CO₃ | Toluene | 90 | 48 | Good | [11] |
Experimental Protocols: Your Starting Point for Success
The following protocols are provided as a detailed starting point for your investigations. Remember, optimization is key in research, and these procedures should be adapted as necessary based on your specific coupling partners and analytical observations.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-methylphenyl trifluoromethanesulfonate with an arylboronic acid using a Buchwald ligand-based catalyst system.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 4-chloro-2-methylphenyl trifluoromethanesulfonate, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-chloro-2-methylphenyl trifluoromethanesulfonate with a primary or secondary amine.
Materials:
-
4-Chloro-2-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add anhydrous toluene, followed by the amine, and stir for a few minutes.
-
Add the 4-chloro-2-methylphenyl trifluoromethanesulfonate and the NaOtBu.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Path to Success: Catalytic Cycles and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.
Caption: Generalized Experimental Workflow for Cross-Coupling Reactions.
Conclusion: Empowering Your Research
The cross-coupling of 4-chloro-2-methylphenyl trifluoromethanesulfonate presents a formidable challenge, yet one that can be overcome with a rational approach to catalyst selection. Both Buchwald's biaryl phosphine ligands and N-heterocyclic carbenes offer powerful solutions, each with its own set of advantages. By understanding the mechanistic principles that govern their reactivity and by leveraging comparative data from related systems, you are well-equipped to design and execute successful cross-coupling strategies.
The protocols and data presented in this guide are intended to serve as a robust foundation for your experimental endeavors. As with all scientific exploration, careful observation, and methodical optimization will be your most valuable tools.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Palladium Catalyst for the Suzuki-Miyaura and Buchwald-Hartwig Amination of Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient nickel-catalyzed cross-coupling of a variety of aryl chlorides with aryl grignard reagents. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Buchwald, S. L. (n.d.). Buchwald Ligands. Retrieved from [Link]
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Zhang, H., & Chen, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(8), 1598-1607. [Link]
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American Chemical Society. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Elsevier. (2009). N-heterocyclic carbene–palladium catalysts for the bisdiene cyclization-trapping reaction with sulfonamides under thermal and microwave conditions. Tetrahedron, 65(32), 6299-6304. [Link]
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ResearchGate. (2002). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. Journal of Organometallic Chemistry, 653(1-2), 49-60. [Link]
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ResearchGate. (2011). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(27), 4393-4403. [Link]
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Purdue University Graduate School. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
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Trent University Digital Collections. (n.d.). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1915. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2012). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics, 31(15), 5539-5553. [Link]
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ResearchGate. (2019). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Molecules, 24(21), 3843. [Link]
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Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Ovidius University Annals of Chemistry. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Ovidius University Annals of Chemistry, 29(2), 74-89. [Link]
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ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 63-113. [Link]
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ResearchGate. (2002). Palladium‐Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study. Chemistry – A European Journal, 8(3), 622-635. [Link]
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National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2931-2937. [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 327-349. [Link]
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ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
-
ResearchGate. (2018). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. European Journal of Organic Chemistry, 2018(44), 6135-6143. [Link]
-
ResearchGate. (2011). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Synlett, 2011(11), 1579-1582. [https://www.researchgate.net/publication/259163229_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
National Institutes of Health. (2019). N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. ACS Omega, 4(6), 11096-11107. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7620. [Link]
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A Comparative Guide to the Synthetic Validation of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
This guide provides an in-depth technical comparison of synthetic routes for preparing 4-Chloro-2-methylphenyl trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal factors behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.
The target molecule, 4-Chloro-2-methylphenyl trifluoromethanesulfonate, is an aryl triflate. Aryl triflates are exceptionally valuable synthetic intermediates, primarily because the trifluoromethanesulfonyl (triflyl) group is an excellent leaving group. This property makes them powerful precursors for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3] The validation of a reliable and efficient synthetic route is therefore a critical first step in any multi-step synthesis that utilizes this key building block.
Primary Synthetic Route: Direct Triflation of 4-Chloro-2-methylphenol
The most direct and widely adopted method for synthesizing aryl triflates is the reaction of a corresponding phenol with an electrophilic triflating agent.[1][4] The reaction of 4-Chloro-2-methylphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base represents the industry-standard approach.
Mechanistic Rationale
The underlying mechanism involves the nucleophilic attack of the phenoxide ion on the highly electrophilic sulfur atom of triflic anhydride. A base, typically a tertiary amine like pyridine or triethylamine, serves two essential roles:
-
Deprotonation: It deprotonates the phenol to form the more nucleophilic phenoxide ion, which initiates the reaction.
-
Acid Scavenging: It neutralizes the triflic acid (TfOH) byproduct generated during the reaction, preventing it from protonating the starting material or product and driving the reaction to completion.
The reaction is typically performed at low temperatures (e.g., 0 °C to -10 °C) to control the high reactivity of triflic anhydride and minimize potential side reactions.[5] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants.[6]
Visualizing the Workflow
Caption: Workflow for the synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar compound and represents a reliable starting point for synthesis.[5]
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 4-chloro-2-methylphenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Base Addition: Add pyridine (1.1 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to a range of -10 °C to 0 °C using an ice/methanol bath.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.05-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: Stir the mixture at this temperature for 1-2 hours, monitoring by TLC or HPLC for the disappearance of the starting phenol.
-
Quenching & Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with cold 0.2 N HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-2-methylphenyl trifluoromethanesulfonate as a colorless liquid.
Alternative Synthetic Routes and Comparative Analysis
While triflic anhydride is highly effective, its reactivity and moisture sensitivity can be problematic, especially for complex substrates or high-throughput applications.[1][7] Several alternatives have been developed to address these limitations.
Alternative Reagents
-
N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh): This is a stable, crystalline, and less reactive triflating agent.[6] It often provides improved selectivity for substrates with multiple nucleophilic sites. The primary trade-off is that reactions typically require longer times or heating to proceed to completion. Microwave-assisted synthesis has been shown to dramatically reduce reaction times with Tf₂NPh from hours to minutes.[1]
-
Triflyl Fluoride (CF₃SO₂F): A more recent development involves using triflyl fluoride gas, which can be generated ex situ from a stable solid precursor like N-phenyltrifluoromethanesulfonimide.[7] This method boasts excellent chemoselectivity and often yields products pure enough to be used without chromatographic purification. However, it requires a specialized two-chamber reactor to handle the gaseous reagent safely and effectively.[7]
Visualizing the Reagent Comparison
Caption: Comparison of common reagents for the triflation of phenols.
Performance Comparison Table
| Parameter | Triflic Anhydride (Tf₂O) | N-Phenyltriflimide (Tf₂NPh) | Triflyl Fluoride (CF₃SO₂F) |
| Reactivity | Very High | Moderate | High (as gas) |
| Physical State | Fuming Liquid | Crystalline Solid | Gas |
| Handling | Requires inert, dry conditions; moisture sensitive.[7][8] | Bench-stable, easy to handle.[1] | Requires specialized gas generation setup (e.g., two-chamber reactor).[7] |
| Typical Conditions | -10 to 25 °C, 1-3 hours | 25 to 120 °C (microwave), 3-8 h (conventional).[1] | Room Temperature, 4+ hours |
| Selectivity | Good; can be non-selective with multiple reactive sites.[1] | Often higher than Tf₂O.[6] | Excellent chemoselectivity.[7] |
| Byproducts | Triflic Acid (TfOH) | N-Phenyltriflamide | Fluoride Salts |
| Purification | Column chromatography is typically required.[7] | Often requires chromatography. | May not require chromatography.[7] |
| Ideal Use Case | Standard, rapid, small-to-medium scale synthesis. | Complex molecules, improved selectivity needed, microwave-assisted synthesis. | High-purity synthesis, avoiding chromatography, specialized lab setup available. |
Conclusion and Recommendations
For the routine synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate , the direct triflation of the corresponding phenol with triflic anhydride (Tf₂O) remains the most practical and efficient method. Its high reactivity ensures rapid conversion under straightforward conditions, and the protocol is well-established and easily scalable. While purification is generally necessary, the high yields often achieved justify this step.
For more sensitive substrates where chemoselectivity is a major concern, or in laboratories equipped for high-throughput synthesis, N-phenyltriflimide (Tf₂NPh) , particularly when coupled with microwave heating, presents a superior alternative. The triflyl fluoride (CF₃SO₂F) method represents the cutting edge in triflate synthesis, offering unparalleled cleanliness and selectivity, but its requirement for specialized equipment currently limits its widespread adoption.
Ultimately, the choice of synthetic route should be guided by the specific requirements of the project, including substrate complexity, scale, available equipment, and desired purity.
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Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. [Link]
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Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Trifluoromethanesulfonic anhydride. Grokipedia. [Link]
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SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
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Silylaryl Halides Can Replace Triflates as Aryne Precursors. PMC - NIH. [Link]
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Trifluoromethanesulfonic anhydride. Wikipedia. [Link]
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Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. Sci-Hub. [Link]
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Trifluoromethanesulfonic Anhydride | Request PDF. ResearchGate. [Link]
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PALLADIUM-CATALYZED SUZUKI-MIYAURA COUPLING OF ARYL TRIFLATES WITH POTASSIUM ALKYLTRIFLUOROBORATES: n-BUTYL 4-CHLOROPHENYL SULFIDE. Organic Syntheses. [Link]
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Alcohol to Triflate - Common Conditions. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Reactivity of Methyl- and Chloro-Substituted Aryl Triflates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the choice of coupling partners is paramount. Aryl triflates have emerged as highly versatile electrophiles in palladium-catalyzed cross-coupling reactions, offering a potent alternative to traditional aryl halides. Their reactivity, however, is not uniform and is profoundly influenced by the nature of substituents on the aromatic ring. This guide provides an in-depth technical comparison of the impact of electron-donating methyl (-CH₃) and electron-withdrawing chloro (-Cl) substituents on the reactivity of aryl triflates in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By understanding the electronic and steric nuances these substituents impart, chemists can make more informed decisions in their synthetic strategies, optimizing reaction conditions and achieving desired outcomes with greater efficiency.
The Decisive Role of Substituents: Electronic and Steric Effects at Play
The reactivity of an aryl triflate in palladium-catalyzed cross-coupling is fundamentally governed by the ease with which the Pd(0) catalyst can insert into the carbon-oxygen bond of the triflate group—a critical step known as oxidative addition. The electronic properties of the substituents on the aryl ring play a pivotal role in modulating the electron density of the aromatic system and, consequently, the susceptibility of the C-OTf bond to cleavage.
An electron-withdrawing group (EWG) , such as a chloro substituent, decreases the electron density on the aromatic ring. This polarization of the C-OTf bond makes the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, an electron-donating group (EDG) , like a methyl group, increases the electron density on the aryl ring, which can hinder the oxidative addition step by making the carbon atom less electrophilic.
Beyond electronics, steric effects can also influence reactivity. Bulky substituents near the triflate group can sterically impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step. However, for substituents in the para-position, as is the focus of this guide, electronic effects are generally the dominant factor influencing reactivity.
Visualizing the Catalytic Cycle
The three cross-coupling reactions discussed herein share a common mechanistic framework, beginning with the crucial oxidative addition step. The subsequent steps of transmetalation (in Suzuki-Miyaura), migratory insertion (in Heck), or amine coordination and deprotonation (in Buchwald-Hartwig), followed by reductive elimination, complete the catalytic cycle to furnish the desired coupled product.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a reaction vessel, add the aryl triflate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add a 4:1 mixture of toluene and water as the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium(II) acetate catalyst (Pd(OAc)₂, 2 mol%) and tricyclohexylphosphine ligand (PCy₃, 4 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Comparative Reactivity in the Heck Reaction
The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide/triflate with an alkene. Similar to the Suzuki-Miyaura coupling, the electronic nature of the substituent on the aryl triflate significantly influences the reaction's efficiency.
The chloro-substituted aryl triflate is expected to exhibit higher reactivity in the Heck reaction compared to its methyl-substituted counterpart. The electron-withdrawing chloro group facilitates the oxidative addition of the palladium catalyst, which is often the rate-limiting step. This generally translates to faster reaction times and potentially higher yields for p-chlorophenyl triflate.
Table 2: Expected Performance in Heck Reaction
| Aryl Triflate | Substituent Effect | Expected Reactivity | Typical Reaction Conditions |
| p-Tolyl triflate | Electron-donating (-CH₃) | Moderate | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C |
| p-Chlorophenyl triflate | Electron-withdrawing (-Cl) | High | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C |
Experimental Protocol: Heck Reaction of Aryl Triflates
The following is a general procedure for the Heck reaction of an aryl triflate with styrene.
Figure 3: Experimental workflow for a typical Heck reaction.
Step-by-Step Methodology:
-
In a sealable reaction tube, combine the aryl triflate (1.0 eq.), styrene (1.2 eq.), triethylamine (Et₃N, 1.5 eq.), and N,N-dimethylformamide (DMF).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the substituted styrene product.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with amines. The influence of substituents on the aryl triflate in this reaction follows a similar trend to that observed in C-C coupling reactions.
The presence of the electron-withdrawing chloro group on the aryl triflate is anticipated to enhance the rate of the Buchwald-Hartwig amination. This is because the initial oxidative addition of the palladium(0) catalyst to the aryl triflate is facilitated by the reduced electron density at the carbon center. Consequently, p-chlorophenyl triflate is expected to be a more reactive substrate than p-tolyl triflate in this transformation.
Table 3: Expected Performance in Buchwald-Hartwig Amination
| Aryl Triflate | Substituent Effect | Expected Reactivity | Typical Reaction Conditions |
| p-Tolyl triflate | Electron-donating (-CH₃) | Moderate | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C |
| p-Chlorophenyl triflate | Electron-withdrawing (-Cl) | High | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C |
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Triflates
The following is a general procedure for the Buchwald-Hartwig amination of an aryl triflate with aniline.
Figure 4: Experimental workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Inside a glovebox, charge an oven-dried resealable Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), BINAP (1.5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Add anhydrous toluene, followed by the aryl triflate (1.0 eq.) and aniline (1.2 eq.).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C until the starting material is consumed (monitored by GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate the solution and purify the crude product by flash chromatography to afford the corresponding arylamine.
Conclusion and Practical Implications
The electronic nature of substituents on aryl triflates exerts a predictable and significant influence on their reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing chloro group consistently enhances the reactivity of the aryl triflate across Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions by facilitating the crucial oxidative addition step. In contrast, the electron-donating methyl group tends to decrease reactivity.
For synthetic chemists, this understanding has direct practical implications:
-
Reaction Optimization: When working with electron-rich aryl triflates like p-tolyl triflate, more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) may be necessary to achieve satisfactory yields.
-
Chemoselectivity: In molecules containing multiple potential coupling sites, the differential reactivity imparted by substituents can be exploited to achieve chemoselective transformations.
-
Substrate Design: In the design of complex synthetic routes, the choice of substituent on an aryl triflate can be a strategic element to control the sequence of bond-forming events.
By leveraging these fundamental principles of physical organic chemistry, researchers can navigate the complexities of cross-coupling reactions with greater precision and success, accelerating the discovery and development of novel molecules.
References
-
Organic Syntheses. n-Butyl 4-Chlorophenyl Sulfide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
-
The Hartwig Group. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. [Link]
-
Organic Letters. Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. [Link]
-
PrepChem. Synthesis of triflate. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
ChemRxiv. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. [Link]
-
National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
ResearchGate. Suzuki − Miyaura coupling reactions of aryl halides with phenylboronic acid a. [Link]
-
ResearchGate. RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. [Link]
-
ChemRxiv. Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. [Link]
-
ResearchGate. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (PDF) Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4 H -Chromene Derivatives. [Link]
-
National Institutes of Health. and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. [Link]
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Wikipedia. Heck reaction. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
-
ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.. [Link]
-
Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
For researchers at the forefront of pharmaceutical development and complex chemical synthesis, the responsible management of chemical reagents is as critical as the innovative work they enable. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. Moving beyond a simple checklist, we will explore the chemical reasoning behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.
The structural features of 4-Chloro-2-methylphenyl trifluoromethanesulfonate—a chlorinated aromatic ring coupled with a trifluoromethanesulfonate (triflate) group—necessitate its classification as hazardous waste. Chlorinated aromatic compounds are noted for their potential toxicity and environmental persistence, while sulfonate-containing chemicals require careful handling.[1] Therefore, all materials contaminated with this compound must be disposed of through a licensed hazardous waste handler.[1][2][3]
Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Chloro-2-methylphenyl trifluoromethanesulfonate for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary reference, we can infer its hazard profile from analogous structures like other chlorinated phenols and triflates. The primary risks include severe skin and eye irritation or burns, and potential toxicity.[2][3][4]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage or blindness.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact, which can cause burns or irritation.[4] Always inspect gloves for integrity before use.[4] |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | Prevents the inhalation of potentially harmful vapors or aerosols.[1] |
This table summarizes the minimum required PPE. A site-specific risk assessment may necessitate additional measures.
Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[5] Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases or excessive heat.
Waste Categorization:
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates containing 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
-
Solid Waste: Contaminated consumables such as pipette tips, weighing papers, gloves, and absorbent materials from spill cleanups.[6]
Container Protocol:
-
Selection: Use only containers made of compatible materials. High-density polyethylene (HDPE) or glass containers are typically appropriate for chlorinated organic waste. Do not use metal containers for potentially corrosive waste.[5]
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include the words "HAZARDOUS WASTE," the full chemical name "4-Chloro-2-methylphenyl trifluoromethanesulfonate," and the approximate concentration or percentage of each component in the waste mixture.[5][6]
-
Closure: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and reduces the risk of spills.
Step-by-Step Disposal Protocol for Liquid Waste
The following protocol outlines the standard procedure for collecting and preparing liquid waste containing 4-Chloro-2-methylphenyl trifluoromethanesulfonate for disposal.
Workflow for Liquid Waste Collection:
-
Designate a Waste Container: Select a compatible liquid waste container as described in the section above. Ensure it is properly labeled before any waste is added.
-
Transfer Waste: Carefully pour the liquid waste into the designated container within a chemical fume hood. Avoid splashing.
-
Container Rinsing (Triple Rinse Method): Any empty container that held the pure compound or a concentrated solution must be triple-rinsed before it can be disposed of as non-hazardous waste.[6]
-
Add a small amount of a suitable solvent (e.g., the solvent used in the experiment, such as methanol or dichloromethane) to the empty container, equivalent to about 5-10% of the container's volume.[6]
-
Securely cap and swirl the container to rinse all interior surfaces.
-
Pour the rinsate into the designated hazardous liquid waste container.[6]
-
Repeat this rinsing procedure two more times.
-
-
Final Container Disposal: After triple-rinsing, deface the original label on the now-empty container. It may then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's Environmental Health and Safety (EHS) department.[6]
-
Storage and Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[5] Arrange for pickup by your institution's EHS department for final disposal.[6]
Managing Spills and Solid Waste
Accidents happen. A clear and immediate response plan is essential for mitigating the risks associated with a spill.
Spill Response Protocol:
-
Alert and Restrict: Immediately notify personnel in the vicinity and restrict access to the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate working height.[6]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or chemical absorbent pads.[4][6]
-
Collect: Wearing appropriate PPE, carefully collect the contaminated absorbent material using spark-proof tools. Work from the outside of the spill inward to minimize contamination spread.
-
Package Waste: Place all collected materials into a designated, leak-proof hazardous waste container. Label it clearly as "Solid Waste: 4-Chloro-2-methylphenyl trifluoromethanesulfonate Spill Debris."[1][4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[6] Dispose of the cleaning materials as hazardous solid waste.
Diagram of Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of waste.
By adhering to these detailed procedures, you actively contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted with the utmost responsibility and integrity. Always remember that these guidelines are a supplement to, not a replacement for, your institution's specific EHS protocols and the chemical's Safety Data Sheet.
References
- Benchchem. (2025). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Iolitec. (2022). MSDS - Safety Data Sheet for Methyl trifluoromethanesulfonate.
- Fisher Scientific. (2025). SAFETY DATA SHEET for Methyl trifluoromethanesulfonate.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Chloro-o-cresol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET for 4-Acetylphenyl Trifluoromethanesulfonate.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Benchchem. (2025). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
Sources
A Comprehensive Guide to the Safe Handling of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Navigating the complexities of novel chemical entities is the cornerstone of innovative research in drug development. Among these, sulfonate esters like 4-Chloro-2-methylphenyl trifluoromethanesulfonate represent a class of potent electrophiles, demanding a rigorous and informed approach to laboratory safety.[1] This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and validated safety protocols. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.
Hazard Analysis: Understanding the Reactivity of 4-Chloro-2-methylphenyl trifluoromethanesulfonate
Based on analogous compounds and the general properties of corrosive and reactive chemicals, we must assume that 4-Chloro-2-methylphenyl trifluoromethanesulfonate is:
-
Corrosive: Likely to cause severe skin burns and eye damage upon contact.[2][3]
-
Irritating: May cause respiratory irritation if inhaled.[4]
-
Reactive: Can react vigorously with incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in preventing chemical exposure.[6][7][8] A comprehensive PPE strategy for handling 4-Chloro-2-methylphenyl trifluoromethanesulfonate is detailed below.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6][9][10] | Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes, especially when working outside of a fume hood.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Always inspect gloves for any signs of degradation or perforation before use.[11] When removing gloves, use a technique that avoids touching the outer surface with bare skin.[11] For prolonged operations or in case of a spill, consider double-gloving. |
| Body Protection | A fully buttoned, flame-resistant lab coat and a chemical-resistant apron.[6][7][12] | This combination protects against accidental splashes and spills. Contaminated clothing should be removed immediately and laundered separately before reuse.[3][13] |
| Respiratory Protection | A NIOSH-certified respirator with appropriate cartridges. | To be used when there is a risk of generating aerosols or vapors, especially outside of a chemical fume hood.[2][6] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[12] | Protects feet from spills and falling objects. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential for the safe handling of reactive chemicals.[8][14] The following step-by-step guide outlines the key procedures for working with 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
-
Information Review: Thoroughly review all available safety information, including this guide and any internal laboratory safety protocols.[14][15]
-
Fume Hood Operation: All manipulations of 4-Chloro-2-methylphenyl trifluoromethanesulfonate should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]
-
Emergency Equipment Check: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[10][16]
-
Spill Kit Availability: Have a spill kit containing appropriate absorbent materials readily available.[10]
Caption: Workflow for Safe Handling of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
-
Store 4-Chloro-2-methylphenyl trifluoromethanesulfonate in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[16][17]
-
Keep the container tightly closed to prevent moisture contamination and potential degradation.[5][17]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Chloro-2-methylphenyl trifluoromethanesulfonate and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[2][18]
-
Solid Waste: Any solid waste contaminated with the compound should be collected in a clearly labeled, sealed container.[2][13]
-
Liquid Waste: Unused or waste solutions containing the compound should be stored in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.[2][13]
-
Professional Disposal: Arrange for the disposal of all waste through a licensed professional waste disposal service.[2] Adhere to all local, state, and federal regulations.[18]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sewer system.[2]
Caption: Disposal Workflow for 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19).
- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024-06-05).
- Safety Precautions for Corrosive Substances. (2022-08-25).
- 8.9 Corrosives | Environment, Health and Safety - Cornell EHS.
- 10 Tips Working Safely with corrosives - Chemsafe. (2025-10-15).
- Proper Disposal of Magnesium Trifluoromethanesulfonate: A Guide for Labor
- Chemical Safety Data Sheet MSDS / SDS - Trimethylsilyl trifluoromethanesulfon
- Methyl trifluoromethanesulfon
- Lithium trifluoromethanesulfon
- TRIMETHYLSILYL TRIFLUOROMETHANESULFON
- SAFETY D
- MSDS - Safety D
- 2 - SAFETY D
- SAFETY D
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
- The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024-08-07).
- SAFETY D
- Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters - Benchchem.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- Safety in the Handling of Labor
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
